molecular formula C6H10O5 B1330388 Dimethyl malate CAS No. 1587-15-1

Dimethyl malate

货号: B1330388
CAS 编号: 1587-15-1
分子量: 162.14 g/mol
InChI 键: YSEKNCXYRGKTBJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethyl malate is a natural product found in Myrciaria dubia, Oxalis pes-caprae, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

dimethyl 2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEKNCXYRGKTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2037213
Record name Dimethylmalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1587-15-1
Record name Dimethyl malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1587-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl malate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethylmalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DXY0K7M4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dimethyl malate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl Malate: Chemical Properties and Structure

Introduction

This compound is a chiral organic compound and a derivative of malic acid, an alpha-hydroxy dicarboxylic acid. As a diester, it possesses two methyl ester functional groups and a secondary alcohol. Its inherent chirality, particularly the readily available (S)-enantiomer, makes it a valuable chiral building block in asymmetric synthesis.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and key experimental protocols related to this compound, with a focus on its applications for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

The fundamental structure of this compound features a four-carbon butanedioic acid backbone with a hydroxyl group at the C-2 position and methyl esters at the C-1 and C-4 positions. The presence of a stereocenter at the C-2 carbon gives rise to two enantiomers, (R)- and (S)-dimethyl malate.

Identifier Value Reference
IUPAC Name Butanedioic acid, hydroxy-, dimethyl ester[2]
Synonyms Dimethyl (S)-(-)-malate, (S)-(-)-Dimethyl malate[1]
Molecular Formula C6H10O5[1][2][3]
Molecular Weight 162.14 g/mol [2][3]
CAS Number 617-55-0 ((S)-enantiomer)[1]
SMILES COC(=O)CC(O)C(=O)OC[3]
InChI InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3[2][3]
InChIKey YSEKNCXYRGKTBJ-UHFFFAOYSA-N[2][3]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with a faint, fruity, or ester-like odor.[1] It exhibits solubility in common organic solvents and has limited solubility in water.[1]

Property Value Reference
Appearance Colorless to pale yellow, transparent liquid/oil[1]
Odor Faint, fruity, ester-like[1]
Boiling Point 104-108 °C (at 1 mm Hg)[4]
Density 1.232 g/mL (at 20 °C)[4]
Solubility Soluble in organic solvents (ethanol, acetone, ethyl acetate); limited in water[1]
pKa (Predicted) 11.72 ± 0.20[1]
Storage Temperature 2-8°C[1]

Reactivity and Stability

Stability: this compound is stable under standard conditions. Recommended storage is at 2-8°C to maintain its integrity.[1]

Reactivity: The reactivity of this compound is dictated by its three functional groups: two methyl esters and one secondary alcohol.

  • Ester Groups: The ester functionalities can undergo hydrolysis under acidic or basic conditions to yield methanol and malic acid or its monomethyl ester. They can also participate in transesterification reactions.

  • Hydroxyl Group: The secondary alcohol can be oxidized to a ketone (dimethyl oxaloacetate) or undergo further esterification or etherification reactions.

  • Chirality: As a chiral molecule, its stereocenter is often preserved throughout reactions, making it an excellent starting material for synthesizing other chiral molecules. It is frequently used as a chiral synthon in the pharmaceutical and fine chemical industries.[1][4]

Experimental Protocols

Synthesis of Dimethyl L-Malate

This compound is commonly synthesized via the Fischer esterification of malic acid with methanol, using a strong acid catalyst like sulfuric acid.[1]

Methodology:

  • Dissolve L-malic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for several hours to drive the reaction to completion.

  • After the reaction, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the aqueous phase multiple times with an organic solvent, such as ethyl acetate.[4]

  • Combine the organic extracts and wash sequentially with water and saturated brine to remove impurities.[4]

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).[4]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude dimethyl L-malate as an oil.[4]

  • Further purification can be achieved through vacuum distillation.

G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification reactants L-Malic Acid + Methanol + H₂SO₄ (cat.) reflux Reflux reactants->reflux evaporation Evaporate Methanol reflux->evaporation neutralize Neutralize (NaHCO₃) evaporation->neutralize extract Extract (Ethyl Acetate) neutralize->extract wash Wash (H₂O, Brine) extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate product Dimethyl L-Malate concentrate->product

Workflow for the synthesis and purification of dimethyl L-malate.
Spectroscopic Analysis

Confirmation of the structure and purity of synthesized this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, a neat liquid film can be prepared between salt plates.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum. Expected signals would include two distinct singlets for the two non-equivalent methyl ester protons, and multiplets for the methine (CH-OH) and methylene (CH₂) protons of the malate backbone, along with a signal for the hydroxyl proton.

    • ¹³C NMR: Acquire the proton-decoupled carbon NMR spectrum to identify the six unique carbon environments: two carbonyl carbons, two methoxy carbons, one methine carbon, and one methylene carbon.

    • IR Spectroscopy: Acquire the infrared spectrum. Key absorbances are expected for the O-H stretch (broad, ~3500 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong C=O stretch for the ester groups (~1740 cm⁻¹).

  • Data Analysis: Integrate the signals in the ¹H NMR to confirm proton ratios. Compare the chemical shifts and coupling constants to known literature values to verify the structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Confirmation sample Purified this compound nmr_h ¹H NMR sample->nmr_h nmr_c ¹³C NMR sample->nmr_c ir FT-IR sample->ir processing Data Processing nmr_h->processing nmr_c->processing ir->processing interpretation Spectral Interpretation processing->interpretation confirmation Structure Confirmed interpretation->confirmation

General workflow for spectroscopic structure confirmation.

Applications in Drug Development

The primary value of this compound in drug development lies in its utility as a chiral precursor. The defined stereochemistry of (S)- or (R)-dimethyl malate allows for its incorporation into complex target molecules, ensuring the correct stereoisomer of the final drug substance is produced. This is critical as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.

It has been specifically employed as a chiral synthon for preparing cytochrome P450 metabolites of arachidonic acid and in the synthesis of cyclic sulfolanes that show potential as HIV-1 protease inhibitors.[4]

G start (S)-Dimethyl Malate (Chiral Pool Starting Material) steps Multi-Step Asymmetric Synthesis start->steps intermediate Chiral Intermediate steps->intermediate product Complex Target Molecule (e.g., HIV-1 Protease Inhibitor Precursor) intermediate->product

Role of this compound as a chiral building block in synthesis.

References

(S)-Dimethyl Malate: A Chiral Catalyst for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-Dimethyl malate, a derivative of the naturally occurring L-malic acid, has emerged as a versatile and valuable chiral starting material in the synthesis of complex, enantiomerically pure molecules. Its readily available C4 backbone, adorned with multiple functional groups and a defined stereocenter, provides a powerful platform for the construction of a diverse array of bioactive compounds, particularly in the pharmaceutical industry. This guide delves into the core utility of (S)-dimethyl malate, offering a comprehensive overview of its applications, detailed experimental protocols for key transformations, and insights into the biological pathways of the molecules it helps create.

Core Applications and Synthetic Utility

(S)-Dimethyl malate serves as a foundational building block in the asymmetric synthesis of numerous pharmaceutical agents. Its inherent chirality is strategically transferred to the target molecule, obviating the need for challenging and often inefficient resolution steps later in the synthetic sequence. Key applications include the synthesis of chiral β-blockers, piperazine derivatives, and anticonvulsant agents. The strategic manipulation of its hydroxyl and diester functionalities allows for a wide range of chemical transformations, including Michael additions, cyclizations, and functional group interconversions.

Quantitative Data on Key Synthetic Transformations

The following tables summarize quantitative data for representative reactions utilizing (S)-dimethyl malate and its derivatives as chiral starting materials, highlighting the efficiency and stereoselectivity of these transformations.

Reaction Type Michael Acceptor Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) Enantiomeric Excess (ee %) Diastereomeric Ratio (dr) Reference
Asymmetric Michael Addition2-Cyclopenten-1-oneGa-Na-BINOL complexTHF24469099-[1]
Asymmetric Michael AdditionRacemic NitroalkeneChiral SquaramideToluene25247599 (for major diastereomer)68:32[2]

Table 1: Asymmetric Michael Additions Utilizing Malonate Derivatives

Target Molecule Key Transformation Overall Yield (%) Enantiomeric/Diastereomeric Purity Reference
(S)-Pregabalin PrecursorMichael Addition & ReductionNot Specified99:1 er[2]
(S)-BisoprololChemoenzymatic Resolution1996% ee[3]

Table 2: Synthesis of Bioactive Molecules

Detailed Experimental Protocols

Asymmetric Michael Addition for the Synthesis of a Chiral Precursor

This protocol details the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one, a key step in the synthesis of various chiral building blocks.[1]

Materials:

  • Gallium(III) chloride (GaCl₃)

  • (S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)

  • Sodium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Dimethyl malonate

  • 2-Cyclopenten-1-one

Procedure:

  • Catalyst Preparation:

    • In a nitrogen-purged flask, a solution of (S)-BINOL in anhydrous THF is treated with a solution of sodium tert-butoxide in anhydrous THF.

    • The resulting solution is then added to a solution of gallium (III) chloride in a mixture of anhydrous THF and Et₂O.

    • The mixture is stirred at room temperature for 2 hours to form the Ga-Na-BINOL catalyst complex.

  • Michael Addition:

    • To a suspension of sodium tert-butoxide in anhydrous THF, the prepared catalyst solution is added.

    • Dimethyl malonate is then added in one portion, followed by the addition of 2-cyclopenten-1-one.

    • The reaction mixture is stirred at room temperature for 46 hours.

  • Work-up and Purification:

    • The reaction is quenched with an aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by distillation under reduced pressure to afford the desired (S)-3-(1,3-dimethoxycarbonyl-propyl)-cyclopentanone.

Expected Outcome: This procedure typically yields the product in approximately 90% yield with an enantiomeric excess of 99%.[1]

Synthesis of a (S)-Pregabalin Precursor via Michael Addition to a Nitroalkene

This protocol describes a key step in the synthesis of 4-methylpregabalin stereoisomers, involving the organocatalytic Michael addition of dimethyl malonate to a racemic nitroalkene.[2]

Materials:

  • (E/Z)-4-methyl-1-nitropent-1-ene (racemic)

  • Dimethyl malonate

  • Chiral Squaramide Catalyst

  • Toluene

Procedure:

  • Reaction Setup:

    • To a solution of the chiral squaramide catalyst in toluene, dimethyl malonate is added.

    • The racemic nitroalkene is then added to the stirred solution.

  • Reaction:

    • The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification:

    • The solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

Expected Outcome: This kinetic resolution process yields the Michael adduct in approximately 75% yield. The major diastereomer is obtained with a high enantiomeric ratio (99:1), and the diastereomeric ratio of the product mixture is approximately 68:32.[2]

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key biological signaling pathway relevant to a drug class synthesized from (S)-dimethyl malate derivatives.

experimental_workflow start Start: (S)-Dimethyl Malate Derivative reaction Reaction: - Michael Addition - Cyclization - etc. start->reaction Reagents, Catalyst workup Work-up: - Quenching - Extraction - Washing reaction->workup purification Purification: - Column Chromatography - Recrystallization - Distillation workup->purification analysis Analysis: - NMR - HPLC (Chiral) - Mass Spectrometry purification->analysis product Final Chiral Product analysis->product

General Synthetic Workflow.

GABA_B_Receptor_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor (Heterodimer) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi/o subunit inhibits K_channel GIRK K+ Channel G_protein->K_channel βγ subunit activates Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel βγ subunit inhibits cAMP cAMP AC->cAMP converts K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Baclofen Baclofen ((R)-enantiomer) Baclofen->GABAB_R Agonist Binding ATP ATP Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release

GABAB Receptor Signaling Pathway.

The GABA-B receptor signaling pathway is particularly relevant as (R)-baclofen, a muscle relaxant and antispasmodic agent, can be synthesized utilizing chiral pool strategies that may involve derivatives of (S)-dimethyl malate.[4][5] Baclofen acts as an agonist at GABA-B receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission.[1][6] Activation of these receptors leads to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels, ultimately resulting in a reduction of neuronal excitability and neurotransmitter release.[4][7]

Conclusion

(S)-Dimethyl malate stands as a testament to the power of chiral pool synthesis in modern drug discovery and development. Its versatility, coupled with the high degree of stereocontrol it offers, makes it an indispensable tool for accessing complex, enantiomerically pure pharmaceutical agents. The continued exploration of novel synthetic methodologies and the identification of new biological targets for molecules derived from this chiral synthon promise to further solidify its importance in the quest for more effective and safer medicines.

References

The Biological Frontier of Dimethyl Malate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Introduction

Dimethyl malate (DMM), the dimethyl ester of malic acid, and its derivatives are emerging as a compelling class of molecules with a diverse range of biological activities. Drawing structural parallels to key metabolic intermediates and other bioactive dicarboxylic acid esters, these compounds are gaining attention for their potential therapeutic applications in oncology, neurodegenerative diseases, and inflammatory disorders. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound and its related derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. While research into a broad spectrum of structurally diverse this compound derivatives is still in its nascent stages, this document synthesizes the existing knowledge, drawing necessary parallels with more extensively studied related compounds like dimethyl fumarate (DMF), to illuminate the therapeutic promise of this chemical class.

Core Biological Activities and Quantitative Data

The biological activities of this compound and its analogs span several key therapeutic areas. Although comprehensive structure-activity relationship (SAR) studies on a wide array of this compound derivatives are limited, the available data, primarily on this compound itself and the related compound dimethyl fumarate, indicate significant potential.

Neuroprotective Effects

This compound has demonstrated notable neuroprotective properties in preclinical models of neurological damage. Its mechanisms of action appear to involve the modulation of critical cellular pathways related to oxidative stress and inflammation.

Key Findings:

  • In models of neonatal hypoxic-ischemic brain damage, this compound treatment led to a reduction in cerebral infarct volume and an increase in the number of viable neurons[1].

  • This compound has been shown to mitigate neuroinflammation and protect the blood-brain barrier in ischemic stroke models by regulating microglia activation[2]. The treatment decreased the number of pro-inflammatory M1 microglia while increasing the anti-inflammatory M2 microglia population[2].

Anti-inflammatory Activity

The anti-inflammatory effects of dicarboxylic acid esters are most prominently documented for dimethyl fumarate (DMF). Given the structural similarities, it is plausible that this compound derivatives could exhibit similar activities. The primary mechanism involves the modulation of the NF-κB and Nrf2 signaling pathways.

Key Findings:

  • Dimethyl fumarate is an approved treatment for multiple sclerosis and psoriasis, exerting its effects through anti-inflammatory and immunomodulatory actions[3].

  • DMF has been shown to inhibit the production of pro-inflammatory cytokines in response to Toll-like receptor (TLR) agonists[4].

  • In human microglial cells, DMF can restore normal metabolism after inflammatory activation.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its analogs as anticancer agents, both as standalone therapeutics and as chemosensitizers.

Key Findings:

  • This compound can enhance the sensitivity of lung cancer cells to cisplatin by inhibiting the pentose phosphate pathway metabolic enzyme 6PGD[5].

  • While a weak cytotoxic agent on its own, dimethyl fumarate is effective in sensitizing cancer cells to other chemotherapeutic agents[6].

  • Various synthetic derivatives of related compounds have shown cytotoxic activity against a range of cancer cell lines.

Table 1: Summary of Quantitative Biological Activity Data for this compound and Related Derivatives

Compound/DerivativeBiological ActivityAssay SystemQuantitative Data (e.g., IC50, Ki, MIC)Reference
Dimethyl FumarateCytotoxicityNeurons (in vitro)IC50: ~100 µM (24h), 36 µM (72h)[7]
Dimethyl FumarateCytotoxicityMicroglia (in vitro)IC50: 37 µM (24h), 73 µM (72h)[7]
Dimethyl FumarateEnzyme Inhibition (Mushroom Tyrosinase)Cell-freeIC50: 3.17 µM (for a derivative)[8]
Dimethyl FumarateEnzyme Inhibition (Mushroom Tyrosinase)Cell-freeKi: 1.5 µM (non-competitive)[8]
Diethyl MaleateEnzyme Inhibition (Malic Enzyme)Cell-freeLittle to no inhibition observed[9]
Di-n-butyl malateCytotoxicitySea urchin embryo cellsPronounced cytotoxic activity
L-(-)-Di-n-pentyl malateCytotoxicitySea urchin embryo cellsMost effective inhibitor in the series
Alkyltrimethylphosphonium salts (C18)Antimicrobial (S. aureus)In vitroKills ~10^7 cells/mL in 30 min at 2.8 µM
Dialkyldimethylphosphonium salts (didecyl)Antimicrobial (MRSA)In vitroMIC: 0.78 µg/mL

Note: The table includes data for structurally related compounds due to the limited availability of quantitative data for a range of this compound derivatives.

Experimental Protocols

This section details the general methodologies for key experiments cited in the literature for assessing the biological activity of this compound derivatives and related compounds.

Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in a suitable buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound.

  • Reaction Initiation: In a microplate or cuvette, mix the enzyme, inhibitor, and buffer, and allow for a pre-incubation period if necessary. Initiate the reaction by adding the substrate.

  • Rate Measurement: Monitor the reaction rate by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Signaling Pathways and Mechanistic Diagrams

The biological effects of this compound derivatives and their analogs are underpinned by their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the proposed mechanisms of action.

Neuroprotection via Modulation of Ferroptosis

This compound has been shown to exert neuroprotective effects by inhibiting ferroptosis, a form of iron-dependent programmed cell death.

G DMM This compound SDH Succinate Dehydrogenase DMM->SDH inhibits Ferritinophagy Ferritinophagy DMM->Ferritinophagy inhibits Neuroprotection Neuroprotection DMM->Neuroprotection leads to Fe2_plus Fe²⁺ Accumulation Ferritinophagy->Fe2_plus promotes Lipid_Peroxidation Lipid Peroxidation Fe2_plus->Lipid_Peroxidation catalyzes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis induces

DMM's role in inhibiting ferroptosis for neuroprotection.
Anti-inflammatory Action via NF-κB and Nrf2 Pathways

Dimethyl fumarate, a close analog, is well-documented to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway and activating the antioxidant Nrf2 pathway.

G cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway DMF_NFKB Dimethyl Fumarate NFKB NF-κB DMF_NFKB->NFKB inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFKB->Pro_inflammatory_Cytokines promotes DMF_NRF2 Dimethyl Fumarate Keap1 Keap1 DMF_NRF2->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element Nrf2->ARE activates Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes expresses G DMM This compound SixPGD 6PGD DMM->SixPGD inhibits Chemosensitivity Increased Chemosensitivity DMM->Chemosensitivity PPP Pentose Phosphate Pathway SixPGD->PPP NADPH NADPH Production PPP->NADPH DNA_Synthesis DNA Synthesis PPP->DNA_Synthesis

References

Synthesis of Dimethyl Malate from Maleic Anhydride and Methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl malate from maleic anhydride and methanol. The document details the underlying reaction mechanism, various catalytic systems, experimental protocols, and purification techniques. Quantitative data from multiple studies are summarized for comparative analysis, and key processes are visualized through logical diagrams.

Introduction

This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, polymers, and specialty chemicals.[1] Its production via the esterification of maleic anhydride with methanol is a commercially significant process. The reaction proceeds in a two-step sequence, initiated by the rapid ring-opening of maleic anhydride by methanol to form monomethyl maleate. This is followed by a slower, equilibrium-limited Fischer esterification of the monoester to yield the desired this compound.[1] The efficiency of this second step is critically dependent on the catalytic system and process conditions employed to drive the reaction toward completion.

Reaction Mechanism and Catalysis

The synthesis of this compound from maleic anhydride and methanol involves two primary reactions:

  • Mono-esterification: A rapid, uncatalyzed nucleophilic acyl substitution occurs where methanol attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of monomethyl maleate.[1]

  • Di-esterification: This is a reversible Fischer esterification where the carboxylic acid group of monomethyl maleate is esterified by another molecule of methanol to form this compound and water.[1] This step is typically the rate-limiting step and requires an acid catalyst to proceed at a reasonable rate.

The overall reaction can be summarized as follows:

Maleic Anhydride + 2 Methanol ⇌ this compound + Water

To shift the equilibrium towards the product side and achieve high yields, the water formed during the reaction must be continuously removed.

Catalytic Systems

A variety of homogeneous and heterogeneous catalysts have been employed for this synthesis.

  • Homogeneous Catalysts: Sulfuric acid is a commonly used and effective catalyst.[1] However, its use presents challenges in terms of reactor corrosion and the need for neutralization and separation from the product mixture, which can generate significant waste.

  • Heterogeneous Catalysts: Solid acid catalysts are an attractive alternative due to their ease of separation and potential for reuse. Commonly studied heterogeneous catalysts include:

    • Cationic Exchange Resins: These have shown high activity and selectivity, with catalysts like DNW-1 demonstrating excellent performance in catalytic distillation processes.[2]

    • Zeolites: H-Y, Mg-β, and Fe-β zeolites have been investigated as catalysts, offering good yields and thermal stability.[3][4]

Quantitative Data on Synthesis Parameters

The following tables summarize quantitative data from various studies on the synthesis of this compound, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Performance of Homogeneous Catalysts
CatalystMaleic Anhydride:Methanol (Molar Ratio)Temperature (°C)Reaction TimeYield (%)Reference
Sulfuric Acid1:2.03100-12545 minHigh (implied)[5]
Sulfuric AcidNot specified90-14020-120 minNot specified[5]
Table 2: Performance of Heterogeneous Catalysts
CatalystMaleic Anhydride:Methanol (Molar Ratio)Temperature (°C)Reaction TimeConversion/Yield (%)Reference
DNW-1 Cationic Exchange ResinNot specifiedNot specifiedNot specified~99% Yield[2]
H-Y Zeolite1:390Not specified~80% Conversion[3][6]
Mg-β ZeoliteNot specified11012 h93.74% Yield[4]
Fe-β ZeoliteNot specified11012 h91.91% Yield[4]
Table 3: Continuous Process Parameters
ProcessMaleic Anhydride:Methanol (Molar Ratio)Mono-esterification Temp (°C)Di-esterification Temp (°C)Esterification Yield (%)Reference
Catalytic Distillation1:1.170Not specifiedNot specified[7]
Catalytic Distillation1:1.385Not specifiedNot specified[7]
Catalytic Distillation1:1.595Not specified99.6%[7]
Column ReactorNot specifiedNot specified65-150Not specified[1][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different approaches.

Batch Process with a Heterogeneous Catalyst (H-Y Zeolite)

This protocol is based on the kinetic study of the esterification of maleic anhydride with methanol using H-Y zeolite as a catalyst.[3][6]

Materials:

  • Maleic Anhydride (0.5 mol)

  • Methanol (1.5 mol)

  • H-Y Zeolite catalyst (4.782 kg/m ³)

  • Nitrogen gas for inert atmosphere

Equipment:

  • Batch reactor equipped with a stirrer, condenser, and temperature controller

  • Heating mantle

Procedure:

  • Charge the batch reactor with the pre-weighed amounts of maleic anhydride, methanol, and H-Y zeolite catalyst.

  • Start the stirrer to ensure a uniform suspension of the catalyst. A speed of 1600 rpm is recommended to overcome external mass transfer limitations.[3][6]

  • Purge the reactor with nitrogen to establish an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and maintain it for the duration of the reaction.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them for the concentration of monomethyl maleate and this compound using a suitable analytical technique (e.g., titration for total acidity or gas chromatography).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Separate the catalyst from the product mixture by filtration.

  • The crude this compound can then be purified as described in the purification section.

Continuous Process using Catalytic Distillation

This protocol describes a continuous process for the synthesis of this compound as outlined in patent literature.[7]

Materials:

  • Maleic Anhydride

  • Methanol

  • Solid acid catalyst (e.g., cationic exchange resin)

Equipment:

  • Mono-esterification reaction kettle with continuous feed and outlet

  • Catalytic esterification tower (distillation column) packed with a solid acid catalyst

  • Pumps and heat exchangers

Procedure:

  • Continuously feed maleic anhydride and methanol in a molar ratio of 1:1 to 1:1.5 into the mono-esterification kettle.[7]

  • Maintain the temperature in the mono-esterification kettle between 70-100°C to facilitate the formation of monomethyl maleate.[7]

  • Continuously pump the resulting monomethyl maleate from the kettle to the top of the catalytic esterification tower.

  • Introduce methanol vapor into the catalytic esterification tower at multiple points below the liquid level of each tower plate. This ensures good contact between the monomethyl maleate and methanol in the presence of the solid catalyst.

  • The heat of the mono-esterification reaction can be utilized to vaporize the methanol, improving energy efficiency.

  • The esterification of monomethyl maleate to this compound occurs on the catalyst-packed tower plates. The water of esterification is simultaneously removed with the excess methanol vapor from the top of the column, driving the reaction to completion.

  • Continuously withdraw the crude this compound from the bottom of the tower.

  • The overhead vapor (methanol and water) can be condensed and separated, with the methanol being recycled back into the process.

Purification of this compound

The crude this compound obtained from the reaction typically contains unreacted starting materials, the monoester, the catalyst (if homogeneous), and byproducts.

Standard Purification Protocol:

  • Catalyst Removal: If a solid catalyst is used, it is removed by filtration. For homogeneous catalysts like sulfuric acid, a neutralization step is required.

  • Neutralization and Washing: The crude product is washed with a saturated solution of sodium bicarbonate to remove any acidic components, followed by washing with deionized water.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate.

  • Distillation: The final purification is achieved by vacuum distillation.

Side Reactions and Isomerization

A potential side reaction during the synthesis and purification of this compound is the isomerization of the cis-isomer (dimethyl maleate) to the more thermodynamically stable trans-isomer, dimethyl fumarate.[9] The presence of acid and heat can promote this isomerization. The formation of dimethyl fumarate is often undesirable as it can be difficult to separate from this compound due to their similar boiling points. Monitoring the reaction conditions and minimizing the thermal stress on the product can help to reduce the extent of this isomerization.

Visualizing the Process

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Mono-esterification (Fast) cluster_step2 Step 2: Di-esterification (Slow, Catalyzed) MA Maleic Anhydride MMM Monomethyl Maleate MA->MMM + MeOH1 Methanol MeOH1->MMM DMM This compound MMM->DMM + MeOH2 Methanol MeOH2->DMM H2O Water DMM->H2O +

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow (Batch Process)

Experimental_Workflow Start Start Charge_Reactors Charge Reactor: - Maleic Anhydride - Methanol - Catalyst Start->Charge_Reactors Reaction Heat and Stir (e.g., 90-110°C) Charge_Reactors->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter to Remove Catalyst (for heterogeneous catalysts) Cooling->Filtration Washing Wash with NaHCO3 (aq) and Water Filtration->Washing Drying Dry Organic Layer Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product Pure this compound Distillation->Product

Caption: General workflow for batch synthesis of this compound.

References

Spectroscopic Profile of Dimethyl Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dimethyl malate, a key chemical intermediate. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, presenting quantitative data in structured tables and outlining detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
-OCH₃ (ester at C1)3.78SingletN/A3H
-OCH₃ (ester at C4)3.70SingletN/A3H
-CH(OH)-4.50Doublet of Doublets (dd)6.3, 4.51H
-CH₂-2.83Doublet of Doublets (dd)16.8, 4.51H
-CH₂-2.74Doublet of Doublets (dd)16.8, 6.31H
-OH~2.5 (broad)SingletN/A1H
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts (δ) are reported in ppm relative to TMS.

Carbon Assignment Chemical Shift (δ) in ppm
C=O (ester at C1)173.8
C=O (ester at C4)171.2
-CH(OH)-67.2
-OCH₃ (ester at C1)52.8
-OCH₃ (ester at C4)51.9
-CH₂-38.4
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2][3] The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4][5][6] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[3]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Optimize the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3485 (broad)O-H stretchHydroxyl (-OH)
2958C-H stretch (sp³)Alkyl
1738C=O stretchEster Carbonyl
1440C-H bendAlkyl
1210, 1170C-O stretchEster
Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following protocol is typically used:

  • Sample Preparation: As this compound is a liquid, a neat (undiluted) sample can be used.[7][8] Place a small drop of the liquid between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin film.[7][9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[8]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data

The mass spectrum of this compound obtained by electron ionization (EI) shows the molecular ion and several characteristic fragment ions.

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Proposed Fragment Ion
1625[M]⁺ (Molecular Ion)
131100[M - OCH₃]⁺
10345[M - COOCH₃]⁺
7430[CH₃O-C(OH)=CH₂]⁺
5920[COOCH₃]⁺
Experimental Protocol for Mass Spectrometry

A common method for analyzing small organic molecules like this compound is gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC), which separates the components of a mixture before they enter the ion source. For a pure sample, direct infusion may also be used.

  • Ionization: Electron Ionization (EI) is a standard technique where the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[10][11][12][13][14] This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then fragment.[14][15]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An ion detector measures the abundance of each ion, and the data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_structure Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies, Functional Groups IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Physical properties of Dimethyl malate (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Dimethyl Malate

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination.

Physical Properties of this compound

This compound is the dimethyl ester of malic acid. Its physical properties, particularly its boiling point and density, are crucial for its handling, purification, and application in various chemical syntheses.

Quantitative Data Summary

The reported physical properties of this compound exhibit some variation across different sources. This can be attributed to differences in measurement conditions and the purity of the sample. A summary of the reported values is presented below for easy comparison.

Physical PropertyValueConditionsSource(s)
Boiling Point 201 °CNot specified[1]
204-205 °C760 mmHg (lit.)[2]
204 to 207 °CNot specified[3]
249.00 to 250.00 °C760.00 mm Hg (est)[4]
249.6 ± 20.0 °C760 mmHg[5]
104-108 °C1 mm Hg (lit.)[6]
Density 1.150 g/mLNot specified[1]
1.152 g/mLat 25 °C (lit.)[2]
1.15 g/cm³at 25 °C (standard state)[3]
1.2 ± 0.1 g/cm³Not specified[5]
1.232 g/mLat 20 °C (lit.)[6]

Experimental Protocols

Accurate determination of boiling point and density requires meticulous experimental technique. The following sections detail standard methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for its determination, with the choice often depending on the sample volume available.

1. Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable when only a small amount of the liquid is available.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (Bunsen burner or oil bath), and mineral oil.

  • Procedure:

    • A small amount of this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube filled with mineral oil, ensuring the side arm is properly heated.

    • The Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is discontinued, and the liquid is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

2. Distillation Method

For larger sample volumes, distillation is a common and accurate method for determining the boiling point.[8]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm leading to the condenser.

    • The flask is heated gently.

    • The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the liquid is distilling at a steady rate (1-2 drops per second). This temperature is the boiling point of the liquid.[7][8]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid like this compound, it can be determined with high precision using common laboratory equipment.

  • Apparatus: A balance (analytical or top-pan), a volumetric flask or pycnometer, and a pipette.

  • Procedure:

    • The mass of a clean, dry volumetric flask or pycnometer is accurately measured.

    • A known volume of this compound is carefully transferred into the flask using a pipette, ensuring the bottom of the meniscus aligns with the calibration mark.

    • The mass of the flask containing the liquid is then measured.

    • The mass of the this compound is calculated by subtracting the mass of the empty flask from the mass of the flask with the liquid.[9]

    • The density is calculated using the formula: Density = Mass / Volume.[10][11] For the highest accuracy, these measurements should be performed at a constant, recorded temperature.[12]

Visualizations

To further clarify the experimental processes, the following diagrams illustrate the logical workflow for determining the physical properties of this compound.

Experimental_Workflow_Boiling_Point cluster_prep Sample Preparation cluster_bp Boiling Point Determination prep Obtain pure sample of this compound choose_method_bp Choose Method: - Micro-method (small sample) - Distillation (large sample) prep->choose_method_bp micro_bp Perform Micro-Boiling Point (Thiele Tube) choose_method_bp->micro_bp Small Sample distillation Perform Simple Distillation choose_method_bp->distillation Large Sample record_bp Record Boiling Point Temperature micro_bp->record_bp distillation->record_bp

Caption: Workflow for Boiling Point Determination.

Experimental_Workflow_Density cluster_prep_density Sample Preparation cluster_density Density Determination prep_density Obtain pure sample of this compound measure_mass 1. Measure mass of empty volumetric flask/pycnometer prep_density->measure_mass add_liquid 2. Add known volume of This compound measure_mass->add_liquid measure_mass_full 3. Measure mass of flask with this compound add_liquid->measure_mass_full calculate_density 4. Calculate Density (Mass/Volume) measure_mass_full->calculate_density

Caption: Workflow for Density Determination.

References

Dimethyl malate safety, handling, and disposal precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl Malate: Safety, Handling, and Disposal

This guide provides comprehensive technical information on the safe handling, storage, and disposal of this compound (CAS No. 624-48-6). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who may work with this chemical. The information is compiled from safety data sheets, regulatory guidelines, and toxicological studies.

Chemical and Physical Properties

This compound is the dimethyl ester of maleic acid. It is a clear, colorless liquid used as an intermediate and additive in the synthesis of plastics, pigments, pharmaceuticals, and agricultural products.[1] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₈O₄[1][2]
Molar Mass 144.13 g/mol [1][2]
Appearance Clear, colorless liquid[1][2]
Density 1.152 g/cm³ at 20-25 °C[2][3]
Melting Point -17 °C (1 °F)[1][2]
Boiling Point 204 - 205 °C at 760 mmHg[2]
Flash Point 91 - 95 °C (196 - 203 °F)[2][4]
Vapor Pressure 1 mmHg at 45.7 °C[2]
Water Solubility 77.9 g/L at 20 °C[5]
Partition Coefficient (log Pow) 0.52 at 35 °C and pH 7[3]

Toxicological Profile

This compound is classified as hazardous and presents several risks upon exposure. It is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, may cause respiratory irritation, and is a known skin sensitizer.[6][7] Prolonged or repeated dermal exposure may cause organ damage.[6]

EndpointResultSpeciesMethod/Source
Acute Oral Toxicity LD50 = 1410 mg/kgRat[2][7]
Acute Dermal Toxicity LD50 = 610 mg/kgRabbit[3]
Skin Corrosion/Irritation No skin irritation (4h exposure)RabbitOECD Test Guideline 404[3]
Note: Other sources classify it as a skin irritant.[2]
Serious Eye Damage/Irritation Severe eye irritationRabbitDraize test[2][3]
Skin Sensitization SensitizerGuinea PigMaximization Test[8]
Respiratory Irritation May cause respiratory irritation (GHS H335)N/A[6][7]
Germ Cell Mutagenicity Not mutagenicS. typhimuriumAmes Test (OECD 471)[8]
Clastogenicity No clastogenic effectsMouseMicronucleus Test[8]
Repeated Dose Toxicity NOAEL = 60 mg/kg bw/day (28-day, dermal)RatBased on systemic effects[8]

Experimental Protocols

The toxicological data presented are primarily generated using standardized and internationally recognized methodologies, such as the OECD Guidelines for the Testing of Chemicals. Below are detailed summaries of the key experimental protocols.

Acute Dermal Toxicity (OECD Guideline 402)

This method assesses the adverse effects occurring from a single, short-term dermal application of a substance.[9][10]

  • Animal Model : Healthy, young adult rats (8-12 weeks old) are typically used.[11] Both sexes are tested.

  • Preparation : Approximately 24 hours before the test, the fur is removed from the dorsal area of the animals' trunks (at least 10% of the body surface area).[9][12]

  • Dose Administration : The test substance is applied uniformly over the shaved area.[11] For liquid substances like this compound, it is generally applied undiluted.

  • Exposure : The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period. The trunk is also wrapped to hold the dressing in place and prevent ingestion of the substance.[9][12]

  • Observation : After 24 hours, the dressing is removed, and the skin is cleaned. Animals are observed for signs of toxicity for at least 14 days.[9] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, and nervous system effects.[12] Body weight is recorded weekly.

  • Endpoint : The primary endpoint is mortality. The LD50 (the statistically estimated dose that causes death in 50% of the test animals) is determined.[9] A gross necropsy is performed on all animals at the end of the study.[13]

Skin Irritation/Corrosion (OECD Guideline 404)

This guideline determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[1]

  • Animal Model : The albino rabbit is the recommended species. At least one animal is used for the initial test.

  • Preparation : Fur is removed from a small patch of skin on the animal's back.

  • Application : A 0.5 mL dose of the liquid test substance is applied to the prepared skin patch and covered with a gauze pad.

  • Exposure : The exposure duration is typically 4 hours.[1]

  • Observation : After exposure, the patch is removed. The skin is evaluated for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Endpoint : The severity of the skin reactions is scored based on a standardized scale. The substance is classified based on the reversibility and severity of the observed lesions.[1]

Signaling Pathways and Workflows

Adverse Outcome Pathway (AOP) for Skin Sensitization

This compound is a known skin sensitizer.[8] The process of chemical-induced skin sensitization is well-understood and can be described by an Adverse Outcome Pathway (AOP). This pathway outlines the sequence of events from the initial chemical interaction with the skin to the development of allergic contact dermatitis.

cluster_AOP Adverse Outcome Pathway: Skin Sensitization MIE KE1: Molecular Initiating Event (Covalent binding to skin proteins - Haptenation) KE2 KE2: Keratinocyte Activation (Inflammatory mediator release, Nrf2 activation) MIE->KE2 Triggers KE3 KE3: Dendritic Cell Activation (Maturation and migration to lymph nodes) KE2->KE3 Signals KE4 KE4: T-Cell Activation & Proliferation (Antigen presentation leads to clonal expansion) KE3->KE4 Presents Antigen AO Adverse Outcome (Allergic Contact Dermatitis upon re-exposure) KE4->AO Leads to

Adverse Outcome Pathway for Skin Sensitization.

The process begins when this compound penetrates the skin and covalently binds to skin proteins (haptenation), which is the molecular initiating event (KE1).[14] This complex is recognized by skin cells, leading to the activation of keratinocytes (KE2) and dendritic cells (KE3).[15] Activated dendritic cells migrate to the local lymph nodes where they present the antigen to T-cells, causing their activation and proliferation (KE4).[14] Upon subsequent exposure to the chemical, these memory T-cells trigger an inflammatory response, resulting in allergic contact dermatitis.[14]

Laboratory Workflow for Safe Handling and Spill Response

Adherence to a strict workflow is critical to minimize exposure and mitigate risks when handling this compound.

cluster_Workflow Workflow: Safe Handling and Spill Response Prep 1. Preparation - Review SDS - Ensure eyewash/shower access PPE 2. Don Personal Protective Equipment (PPE) - Nitrile gloves - Safety goggles/face shield - Lab coat Prep->PPE Handling 3. Chemical Handling - Use in a chemical fume hood - Keep container tightly closed PPE->Handling Storage 4. Storage - Cool, dry, well-ventilated area - Away from heat and incompatibles Handling->Storage Spill Spill Occurs Handling->Spill Evacuate 5. Evacuate & Alert - Alert personnel - Evacuate immediate area if large spill Spill->Evacuate Contain 6. Contain Spill - Use inert absorbent material (e.g., vermiculite, sand) Evacuate->Contain Collect 7. Collect & Dispose - Shovel into a suitable, closed container - Label as hazardous waste Contain->Collect Decon 8. Decontaminate Area - Wash spill site after cleanup Collect->Decon

Safe Handling and Spill Response Workflow.

Safety, Handling, and Disposal Precautions

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation : Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[2][16]

  • Emergency Equipment : Eyewash stations and safety showers must be readily accessible in the immediate work area.[16]

  • Eye and Face Protection : Wear appropriate chemical safety goggles or a face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection : Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][10] Contaminated clothing should be removed immediately and washed before reuse.[2]

  • Respiratory Protection : If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[2]

Handling and Storage
  • Handling : Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[2] Keep containers tightly closed when not in use. Keep away from heat, sparks, and open flames.[2]

  • Storage : Store in a cool, dry, and well-ventilated area.[2] The container should be tightly sealed. Store away from incompatible substances such as strong oxidizing agents, acids, bases, and reducing agents.[2][16]

First-Aid Measures
  • Inhalation : Remove the person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[2][3]

  • Ingestion : Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2]

Accidental Release and Disposal
  • Spill Cleanup : For spills, remove all sources of ignition. Absorb the spill with an inert material such as vermiculite, sand, or earth.[2][16] Collect the material and place it into a suitable, labeled container for disposal.[17] Avoid runoff into storm sewers and waterways.[2]

  • Disposal : this compound and its container must be disposed of as hazardous waste.[17] Offer surplus and non-recyclable solutions to a licensed professional waste disposal service.[10] Do not dispose of it into the sewer system.[17] All disposal practices must be in accordance with local, state, and federal regulations.[3]

References

The Natural Occurrence and Sources of Dimethyl Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dimethyl malate (C6H10O5) is the dimethyl ester of malic acid, a dicarboxylic acid central to the metabolism of virtually all living organisms. While its parent compound, malic acid, is widely recognized for its contribution to the tart flavor of fruits and its role in the citric acid cycle, this compound is found in nature primarily as a volatile aromatic compound.[1][2][3] Its presence, though often in trace amounts, can influence the sensory profiles of various plant- and fermentation-derived products. This technical guide provides an in-depth exploration of the natural occurrence, sources, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence and Sources

This compound's natural presence is a direct consequence of the esterification of malic acid with methanol. Malic acid is ubiquitous in plants and is a key intermediate in cellular respiration.[3] The formation of its dimethyl ester can occur through enzymatic or non-enzymatic processes, particularly during ripening, fermentation, and aging.

Occurrence in Plant Kingdom

Direct reports of this compound in plants are limited but significant. It has been identified as a natural product in orchids of the Dendrobium genus, specifically Dendrobium catenatum and Dendrobium huoshanense.[4] Additionally, a derivative, p-coumaroyl this compound, was isolated from the leaves of Pandanus amaryllifolius, suggesting that malic acid esters are part of the secondary metabolism of certain plant species.[5]

While direct quantitative data for this compound is scarce, the abundance of its precursor, L-malic acid, in common fruits and vegetables is well-documented and indicates the potential for this compound formation.[1][6][7]

Formation in Fermented Beverages

The most significant natural source of this compound as a flavor or aroma compound is in fermented beverages, particularly wine.[8][9] During alcoholic and malolactic fermentation, a complex array of chemical reactions occurs, leading to the formation of numerous volatile compounds, including esters.[9][10] Ethanol is the primary alcohol in wine, leading to a higher abundance of ethyl esters; however, the presence of methanol can result in the formation of methyl esters like this compound. These esters contribute significantly to the wine's bouquet and overall sensory profile.[8][9]

Quantitative Data on Malic Acid Occurrence

Given the limited direct quantitative data for this compound, the following table summarizes the concentration of its direct precursor, L-malic acid, in various natural sources. The presence of malic acid is a prerequisite for the formation of this compound.

Natural SourceTypical Malic Acid ConcentrationReference(s)
Apples (unripe)High, contributes to sourness[1][6]
GrapesUp to 5 g/L in wine[1][6][8]
CherriesPresent[1][6][7]
PlumsPresent[1][6]
PeachesPresent[1][6]
PearsPresent[1][6]
BlackberriesPresent[1][6]
RhubarbPrimary flavor component[6]
TomatoesPresent[7]
CarrotsPresent[2][7]

Metabolic Context: The Role of Malate

Malate is a critical intermediate in the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, a fundamental metabolic pathway for cellular energy production in aerobic organisms.[3] Within the mitochondria, L-malate is oxidized to oxaloacetate, a reaction that generates NADH, a key reducing equivalent for the electron transport chain. The availability of malate in the cellular environment provides the substrate for potential esterification to this compound.[3][11]

TCA_Cycle_Focus cluster_Mitochondrion Mitochondrial Matrix Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate AlphaKetoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase (NADH out) SuccinylCoA SuccinylCoA AlphaKetoglutarate->SuccinylCoA α-KG Dehydrogenase (NADH out) Succinate Succinate SuccinylCoA->Succinate (GTP out) Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (FADH2 out) Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase (NADH out) Malate_cyto Malate Malate->Malate_cyto Malate Transporter Oxaloacetate->Citrate DimethylMalate This compound Malate_cyto->DimethylMalate Methanol Methanol Methanol->DimethylMalate Esterification

Fig. 1: Malate's role in the TCA cycle and its availability for esterification.

Experimental Protocols

The identification and quantification of this compound from natural sources require sensitive analytical techniques capable of detecting volatile organic compounds within complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the principal method for the analysis of volatile and semi-volatile compounds like this compound in food and beverage samples.[9][12][13]

Methodology:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., C18 or ENV+) with sequential washes of a non-polar solvent (e.g., dichloromethane), a polar solvent (e.g., methanol), and finally, purified water or a model wine solution.[12]

    • Load approximately 50 mL of the liquid sample (e.g., wine), potentially mixed with an internal standard, onto the conditioned cartridge.[12]

    • Wash the cartridge with purified water to remove sugars and other polar interferences.

    • Dry the cartridge thoroughly, for instance, under a stream of nitrogen.

    • Elute the retained volatile compounds with a suitable organic solvent (e.g., dichloromethane).

    • Concentrate the eluate to a small volume before GC-MS injection.

  • GC-MS Parameters:

    • Injector: Split/splitless injector, typically in split mode (e.g., 10:1) at a temperature of 250-320°C.[9][12]

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A polar capillary column, such as a DB-Wax or similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is ideal for separating esters.[12]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 35-40°C) held for several minutes, followed by a ramp (e.g., 3-5°C/min) to a final temperature of 200-250°C, which is then held.[9][14]

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass range is typically scanned from m/z 35 to 350.[14] Identification is achieved by comparing the obtained mass spectrum and retention time with those of an authentic standard or a spectral library (e.g., NIST).

GCMS_Workflow Sample Liquid Sample (e.g., Wine) SPE Solid-Phase Extraction (SPE) Sample->SPE 1. Loading Elution Elution with Organic Solvent SPE->Elution 2. Wash & Elute Concentration Concentration of Eluate Elution->Concentration 3. Concentrate GCMS GC-MS Analysis Concentration->GCMS 4. Injection Data Data Processing: - Peak Integration - Library Matching - Quantification GCMS->Data 5. Analysis

Fig. 2: General workflow for GC-MS analysis of volatile compounds.
High-Performance Liquid Chromatography (HPLC)

While GC-MS is preferred for volatile esters, HPLC is the standard method for analyzing non-volatile organic acids like malic acid.[15][16] Methods can be adapted for esters, though sensitivity may be lower compared to GC-MS.

Methodology:

  • Sample Preparation:

    • Samples such as wine or fruit juice typically require only dilution and filtration through a 0.45 µm syringe filter before injection.[16]

    • For complex matrices, a solid-phase extraction step similar to the one for GC-MS may be employed to clean up the sample.[8]

  • HPLC Parameters:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8][17]

    • Mobile Phase: Isocratic elution with an acidified aqueous solution is typical for organic acid analysis. For example, a 5 mM solution of phosphoric acid (H3PO4) with a pH adjusted to around 2.1.[8]

    • Flow Rate: Typically 0.8 - 1.0 mL/min.[8]

    • Detection: UV detection at a low wavelength, such as 210 nm, where carboxyl groups show absorbance.[8][17]

    • Quantification: Performed using an external calibration curve generated from standards of known concentrations.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structural confirmation of isolated or synthesized compounds.

Methodology:

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified compound (typically 5-20 mg for ¹H NMR) in a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • For ¹H NMR, the spectral width typically covers 0-12 ppm.

    • For ¹³C NMR, proton decoupling is used to simplify the spectrum.

  • Expected Spectral Data for this compound:

    • The ¹H NMR spectrum would show characteristic signals for the two methoxy groups (-OCH₃), the methylene group (-CH₂-), and the methine proton (-CH(OH)-).

    • The ¹³C NMR spectrum would show distinct peaks for the two carbonyl carbons, the two methyl carbons, the methylene carbon, and the methine carbon. The specific chemical shifts are used to confirm the molecular structure.[18]

NMR_Workflow Isolation Isolate/Synthesize Compound Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) Isolation->Dissolution Acquisition Acquire 1H and 13C Spectra on NMR Spectrometer Dissolution->Acquisition Analysis Spectral Analysis: - Chemical Shifts - Coupling Constants - Integration Acquisition->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Fig. 3: Workflow for structural confirmation by NMR spectroscopy.

Conclusion

This compound is a naturally occurring ester found in specific plants and more commonly as a volatile component in fermented beverages like wine. Its origin is intrinsically linked to the metabolic prevalence of its precursor, malic acid, a key player in the TCA cycle. While often present in trace amounts, it can contribute to the complex aroma profiles of these natural products. The analysis and quantification of this compound rely on sophisticated analytical techniques, primarily GC-MS for detection in complex matrices and NMR for definitive structural elucidation. This guide provides the foundational knowledge and detailed methodologies for researchers and scientists investigating the sources and significance of this natural ester.

References

An In-depth Technical Guide to the Thermochemical Properties of Dimethyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the available thermochemical data for dimethyl malate (dimethyl 2-hydroxybutanedioate). Due to a notable scarcity of experimental data in the peer-reviewed literature, this document presents a combination of calculated thermochemical values and the limited experimental data currently available. The methodologies for obtaining related thermochemical data are also discussed to provide context and guidance for future experimental work. This guide aims to be a valuable resource for researchers in chemistry, materials science, and pharmaceutical development by consolidating the known thermophysical and thermochemical properties of this compound and highlighting areas where further research is required.

Introduction

This compound is the dimethyl ester of malic acid, a dicarboxylic acid that plays a role in numerous biochemical pathways. As a chemical intermediate, its thermochemical properties are of significant interest for process design, reaction modeling, and understanding its stability and reactivity. This guide summarizes the key thermochemical parameters for this compound, including its enthalpy of formation, Gibbs free energy of formation, and entropy.

Thermochemical Data for this compound

A comprehensive search of available literature and chemical databases reveals a significant lack of experimentally determined thermochemical data for this compound. However, calculated values and some experimental data for related properties are available and are summarized below.

Calculated Thermochemical Data

The following table summarizes the calculated thermochemical properties for this compound, primarily derived from the Joback group contribution method.[1] It is crucial to note that these are theoretical estimations and should be used with an understanding of their inherent limitations.

Thermochemical PropertySymbol (Unit)Calculated ValueMethod
Standard Gibbs Free Energy of FormationΔfG° (kJ/mol)-607.46Joback Method[1]
Enthalpy of Formation (Gas Phase)ΔfH°gas (kJ/mol)-814.28Joback Method[1]
Enthalpy of FusionΔfusH° (kJ/mol)17.44Joback Method[1]
Enthalpy of VaporizationΔvapH° (kJ/mol)63.55Joback Method[1]
Ideal Gas Heat CapacityCp,gas (J/mol·K)--
Standard Molar EntropyS° (J/mol·K)--

Note: The Joback method is a group contribution method used to estimate thermophysical properties of pure components. The accuracy of this method varies depending on the functional groups present in the molecule.

Experimental Thermochemical Data

To date, the only directly measured experimental thermochemical value found for an isomer of this compound is the enthalpy of vaporization for Dimethyl (S)-(-)-malate.

Thermochemical PropertySymbol (Unit)Experimental ValueTemperature (K)
Enthalpy of VaporizationΔvapH (kJ/mol)58.7363

This value was reported in the NIST Chemistry WebBook and is based on data compiled from 348 K to 516 K.[2]

Experimental Protocols for Thermochemical Data Determination

While specific experimental protocols for this compound are not available in the literature, this section describes standard methodologies used for determining the thermochemical properties of related organic esters, such as dimethyl maleate and dimethyl fumarate.[1][3][4] These protocols can serve as a template for future experimental work on this compound.

Static Bomb Calorimetry for Enthalpy of Combustion

The standard molar enthalpy of combustion (ΔcH°) is a key experimental value from which the standard molar enthalpy of formation (ΔfH°) can be derived.

Methodology:

  • A precisely weighed sample of the substance (e.g., this compound) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

  • The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa.

  • A small, known amount of water is added to the bomb to ensure that the final water product is in the liquid state.

  • The bomb is then submerged in a known mass of water in a well-insulated calorimeter.

  • The sample is ignited by passing an electric current through a fuse wire.

  • The temperature change of the water in the calorimeter is measured with high precision.

  • The energy equivalent of the calorimeter is determined through the combustion of a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, after applying corrections for the heat of combustion of the fuse wire and any side reactions (e.g., nitric acid formation).

Calvet Microcalorimetry for Enthalpy of Vaporization and Sublimation

A Calvet microcalorimeter can be used to measure the enthalpy of phase transitions, such as vaporization or sublimation.

Methodology:

  • A small amount of the sample is placed in a sample cell within the calorimeter.

  • The sample is heated at a constant rate.

  • The heat flow to or from the sample is measured relative to a reference cell.

  • For vaporization, the enthalpy change upon evaporation is measured at a specific temperature.

  • For sublimation, the enthalpy change from the solid to the gas phase is measured.

  • The enthalpy of the phase transition is determined by integrating the heat flow over the course of the transition.

Synthesis of this compound

This compound can be synthesized via the esterification of malic acid with methanol, typically in the presence of an acid catalyst. A similar process is used for the synthesis of dimethyl maleate from maleic anhydride.[5]

G cluster_reactants Reactants cluster_process Process cluster_products Products Malic_Acid Malic Acid Esterification Esterification Reaction Malic_Acid->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification Dimethyl_Malate This compound Esterification->Dimethyl_Malate Water Water Esterification->Water G cluster_experimental Experimental Measurements cluster_derived_properties Derived Properties cluster_final_data Calculated Thermochemical Data Bomb_Calorimetry Static Bomb Calorimetry Enthalpy_Combustion ΔcH° (Enthalpy of Combustion) Bomb_Calorimetry->Enthalpy_Combustion Phase_Transition_Calorimetry Calvet Microcalorimetry Enthalpy_Phase_Change ΔvapH° or ΔsubH° Phase_Transition_Calorimetry->Enthalpy_Phase_Change Heat_Capacity_Measurement Heat Capacity Measurement (e.g., DSC) Heat_Capacity Cp (Heat Capacity) Heat_Capacity_Measurement->Heat_Capacity Enthalpy_Formation ΔfH° (Enthalpy of Formation) (via Hess's Law) Enthalpy_Combustion->Enthalpy_Formation Entropy S° (Standard Entropy) (from Cp data) Heat_Capacity->Entropy Gibbs_Energy ΔfG° (Gibbs Free Energy) (ΔfG° = ΔfH° - TΔS°) Enthalpy_Formation->Gibbs_Energy Entropy->Gibbs_Energy

References

Enantioselective Synthesis of (S)-Dimethyl Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Dimethyl malate is a valuable chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its stereocenter offers a key point of molecular recognition, making its enantiomerically pure synthesis a critical endeavor. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (S)-dimethyl malate, with a focus on both biocatalytic and chemo-catalytic approaches. Detailed experimental protocols, comparative data, and mechanistic visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic strategy.

Comparative Analysis of Synthetic Methodologies

The enantioselective synthesis of (S)-dimethyl malate can be broadly categorized into two main strategies: the asymmetric desymmetrization of a prochiral precursor and the asymmetric reduction of a keto-ester. Both enzymatic and chemical catalysts have been successfully employed for these transformations. The following table summarizes quantitative data from key cited methods to facilitate comparison.

MethodCatalyst/EnzymeSubstrateYield (%)Enantiomeric Excess (ee) (%)Key Reaction Conditions
Biocatalytic Hydrolysis Pig Liver Esterase (PLE)Prochiral dialkylated malonate diesters>9543 to >98Buffer-i-PrOH-t-BuOH (8:1:1), pH 7-8, Room Temperature
Biocatalytic Reduction Saccharomyces cerevisiae (Baker's Yeast)Dimethyl 2-oxosuccinateModerate>90Glucose or sucrose as co-substrate, Water, 30-37 °C
Chemo-catalytic Hydrogenation Rhodium-based catalystDimethyl itaconate>95>95Chiral phosphine ligands, H₂ pressure, Organic solvent (e.g., methanol)
Chemo-catalytic Hydrogenation Ruthenium-based catalystDimethyl 2-oxosuccinateHigh>90Chiral diamine ligands, H₂ pressure, Organic solvent

Experimental Protocols

Biocatalytic Enantioselective Hydrolysis using Pig Liver Esterase (PLE)

This method relies on the desymmetrization of a prochiral disubstituted dimethyl malonate. The enzyme selectively hydrolyzes one of the two ester groups to yield the corresponding chiral monoester.

Materials:

  • Prochiral dimethyl 2-substituted-malonate

  • Pig Liver Esterase (PLE)

  • Phosphate buffer (0.1 M, pH 7.5)

  • 2-Propanol (i-PrOH)

  • tert-Butanol (t-BuOH)

  • Sodium hydroxide solution (0.1 M)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a stock solution of the prochiral dimethyl malonate substrate in a mixture of 2-propanol and tert-butanol.

  • In a temperature-controlled reaction vessel, add the phosphate buffer and the substrate stock solution.

  • Initiate the reaction by adding Pig Liver Esterase.

  • Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 0.1 M NaOH solution using a pH-stat or by manual titration.

  • Monitor the reaction progress by tracking the consumption of NaOH. The reaction is complete upon the addition of 0.5 equivalents of NaOH.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-dimethyl malate half-ester.

  • Purify the product by column chromatography on silica gel.

Biocatalytic Asymmetric Reduction using Saccharomyces cerevisiae (Baker's Yeast)

This whole-cell biotransformation utilizes the enzymatic machinery of baker's yeast to reduce a prochiral keto-ester to the corresponding chiral hydroxy-ester.

Materials:

  • Dimethyl 2-oxosuccinate

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • Sucrose or Glucose

  • Tap water

  • Celite®

Procedure:

  • In a fermentation flask, dissolve sucrose or glucose in warm tap water (approximately 35-40 °C).

  • Add the active dry baker's yeast to the sugar solution and stir gently for 30-60 minutes to activate the yeast.

  • Add the dimethyl 2-oxosuccinate substrate to the fermenting yeast culture.

  • Maintain the reaction temperature at 30-37 °C and stir the mixture gently for 24-72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the yeast cells. Wash the Celite® pad with water.

  • Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (S)-dimethyl malate by column chromatography.

Visualizations

Experimental Workflow: Biocatalytic Hydrolysis

experimental_workflow_ple sub Substrate Preparation (Prochiral Diester) reac Enzymatic Reaction (PLE, pH 7.5) sub->reac mon Reaction Monitoring (NaOH Consumption) reac->mon work Acidic Work-up (pH 2-3) mon->work ext Extraction (Ethyl Acetate) work->ext pur Purification (Chromatography) ext->pur prod (S)-Dimethyl Malate Half-ester pur->prod

Caption: Workflow for the enantioselective synthesis of (S)-dimethyl malate via PLE-catalyzed hydrolysis.

Signaling Pathway: Mechanism of PLE Enantioselection

ple_mechanism sub Prochiral Diester active_site PLE Active Site (Ser, His, Asp) sub->active_site es_complex_proS Enzyme-Substrate Complex (pro-S ester binding) active_site->es_complex_proS Favorable binding es_complex_proR Enzyme-Substrate Complex (pro-R ester binding) active_site->es_complex_proR Unfavorable binding hydrolysis Nucleophilic Attack (Serine Hydroxyl) es_complex_proS->hydrolysis unreacted_R Unhydrolyzed (pro-R ester) es_complex_proR->unreacted_R product_S (S)-Monoester hydrolysis->product_S

Caption: Simplified model of enantioselection in PLE-catalyzed hydrolysis.

Logical Relationship: Asymmetric Hydrogenation

asymmetric_hydrogenation substrate Prochiral Substrate (e.g., Dimethyl Itaconate) intermediate Chiral Catalyst-Substrate Complex substrate->intermediate catalyst Chiral Catalyst (Metal + Chiral Ligand) catalyst->intermediate h2 H₂ h2->intermediate intermediate->catalyst catalyst regeneration product (S)-Dimethyl Malate intermediate->product

Caption: Logical flow of a chemo-catalytic asymmetric hydrogenation for (S)-dimethyl malate synthesis.

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Utilizing Dimethyl Malate as a Chiral Pool Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the asymmetric synthesis of valuable chiral building blocks starting from readily available (R)- or (S)-dimethyl malate. Dimethyl malate serves as an inexpensive and versatile chiral pool source, offering access to a variety of enantiomerically pure compounds crucial for the development of pharmaceuticals and other fine chemicals.

Application Note 1: Synthesis of Chiral 1,2,4-Butanetriol

Chiral 1,2,4-butanetriol is a versatile synthon used in the preparation of various pharmaceutical intermediates. This protocol details the reduction of this compound to (R)- or (S)-1,2,4-butanetriol.

Logical Workflow for the Synthesis of Chiral 1,2,4-Butanetriol:

G cluster_start Starting Material cluster_reagents Reagents cluster_solvent Solvent cluster_process Process cluster_product Final Product start (S)- or (R)-Dimethyl Malate reduction Reduction start->reduction Dissolved in Solvent reagents Sodium Borohydride (NaBH₄) Lithium Chloride (LiCl) reagents->reduction solvent 1,2-Dimethoxyethane solvent->reduction workup Aqueous Work-up & Purification reduction->workup Reaction Mixture product (S)- or (R)-1,2,4-Butanetriol workup->product Isolated Product

Caption: Workflow for the synthesis of chiral 1,2,4-butanetriol.

Quantitative Data Summary: Reduction of this compound to 1,2,4-Butanetriol [1]

Starting MaterialReducing Agent SystemSolventYieldEnantiomeric Excess (ee)
Dimethyl (S)-malateSodium borohydride / LiCl1,2-Dimethoxyethane78.8%Not specified
Dimethyl (R)-malateSodium borohydride / LiClDiglyme74.0%98.5% ee
Dimethyl (S)-malateSodium borohydride / CaCl₂Diglyme70.7%99.5% ee
Dimethyl (S)-malateSodium borohydrideToluene / Methanol65.0%99.0% ee

Experimental Protocol: Synthesis of (S)-1,2,4-Butanetriol [1]

  • Preparation of the Reducing Agent: To 200 ml of 1,2-dimethoxyethane, add 15 g (0.40 mol) of sodium borohydride and 17 g (0.40 mol) of lithium chloride. Stir the mixture for three hours to prepare a solution containing the reducing agent mixture.

  • Addition of this compound: Dissolve 32 g (0.20 mol) of dimethyl (S)-malate in 100 ml of 1,2-dimethoxyethane. Add this solution dropwise to the reducing agent solution while maintaining the temperature at 10° to 20° C.

  • Reaction: Stir the mixture at 20° C for 15 hours.

  • Work-up: Cool the reaction mixture with ice. Add 100 ml of saturated HCl-EtOH solution. Filter the resulting insoluble matter.

  • Purification: Concentrate the filtrate and purify by distillation to obtain (S)-1,2,4-butanetriol.

Application Note 2: Synthesis of (S)-3-Hydroxy-γ-butyrolactone

(S)-3-Hydroxy-γ-butyrolactone is a key chiral intermediate in the synthesis of various pharmaceuticals. This protocol outlines a two-step synthesis starting from (S)-dimethyl malate.

Reaction Pathway for (S)-3-Hydroxy-γ-butyrolactone Synthesis:

G cluster_step1 Step 1: Reduction to Diol cluster_step2 Step 2: Dioxolane Protection & Oxidation cluster_step3 Step 3: Deprotection & Cyclization A (S)-Dimethyl Malate B (S)-1,2,4-Butanetriol A->B Reduction (e.g., NaBH₄) C Dioxolane Intermediate B->C Protection of 1,2-diol D Protected Carboxylic Acid C->D Oxidation of primary alcohol E (S)-3-Hydroxy-γ-butyrolactone D->E Deprotection & Lactonization

Caption: Multi-step synthesis of (S)-3-Hydroxy-γ-butyrolactone.

Experimental Protocol: Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone

While a direct, detailed protocol for the multi-step chemical synthesis from this compound is outlined in patent literature, a more practical and scalable chemoenzymatic approach starting from L-malic acid (which can be readily converted to dimethyl L-malate) has been reported. This method involves the synthesis of an intermediate, (S)-β-benzoyloxy-γ-butyrolactone, followed by enzymatic hydrolysis.

Quantitative Data Summary: Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone [2]

StepStarting MaterialProductKey Reagents/CatalystYieldEnantiomeric Excess (ee)
1L-Malic Acid(S)-β-benzoyloxy-γ-butyrolactoneBenzoyl chloride80%>99%
2(S)-β-benzoyloxy-γ-butyrolactone(S)-3-Hydroxy-γ-butyrolactoneCandida rugosa lipase~100%>99%

Protocol for Enzymatic Hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone: [2]

  • Reaction Setup: Prepare a two-phase system of an organic solvent (e.g., tert-butyl methyl ether) and an aqueous buffer.

  • Substrate Addition: Dissolve (S)-β-benzoyloxy-γ-butyrolactone in the organic phase.

  • Enzyme Addition: Add immobilized Candida rugosa lipase to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature and pH. The benzoic acid byproduct is extracted into the organic phase.

  • Work-up and Purification: After the reaction is complete, separate the aqueous phase containing the product. Extract the aqueous phase to recover any remaining product. The combined aqueous phases can be concentrated to yield (S)-3-hydroxy-γ-butyrolactone.

Application Note 3: Synthesis of the Chiral Side Chain of Rosuvastatin

The chiral dihydroxy heptenoate side chain is a critical component of the cholesterol-lowering drug Rosuvastatin. (S)-Dimethyl malate can be utilized as the starting material for the stereoselective synthesis of this key fragment.

Retrosynthetic Analysis for Rosuvastatin Side Chain:

G cluster_target Target cluster_precursor Key Precursor cluster_start Chiral Pool Source rosuvastatin Rosuvastatin Side Chain chiral_aldehyde Chiral Aldehyde rosuvastatin->chiral_aldehyde Wittig-type reaction dimethyl_malate (S)-Dimethyl Malate chiral_aldehyde->dimethyl_malate Multi-step synthesis

Caption: Retrosynthetic approach to the Rosuvastatin side chain.

Experimental Approach:

The synthesis of the rosuvastatin side chain from dimethyl L-malate is a multi-step process that involves several transformations to elaborate the carbon chain and install the necessary functional groups with the correct stereochemistry. A patent describes a process starting from L-malic acid or its esters.[3] The key steps generally involve:

  • Reduction and Protection: Selective reduction of one of the ester groups of this compound, followed by protection of the resulting alcohol and the secondary alcohol.

  • Chain Elongation: Introduction of the remaining carbon atoms of the side chain through reactions such as Grignard additions or Wittig-type reactions.

  • Functional Group Manipulations: Oxidation and reduction steps to achieve the desired dihydroxy acid functionality.

  • Deprotection: Removal of protecting groups to yield the final chiral side chain.

Application Note 4: Synthesis of (S)-(+)-3-Hydroxytetrahydrofuran

(S)-(+)-3-Hydroxytetrahydrofuran is a valuable chiral building block for the synthesis of various biologically active molecules. A synthetic route starting from L-malic acid, the precursor to (S)-dimethyl malate, has been developed.

Synthetic Pathway to (S)-(+)-3-Hydroxytetrahydrofuran:

G cluster_start Starting Material cluster_esterification Esterification cluster_reduction Reduction cluster_cyclization Cyclization A L-Malic Acid B Dimethyl L-Malate A->B MeOH, H⁺ C (S)-1,2,4-Butanetriol B->C NaBH₄ D (S)-3-Hydroxytetrahydrofuran C->D Acid catalyst

Caption: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid.

Experimental Protocol: Synthesis of Dimethyl L-malate from L-Malic Acid [4]

  • Reaction Setup: In a three-necked flask, add 100g of L-malic acid and 650ml of methanol.

  • Catalyst Addition: While stirring, add 1ml of sulfuric acid.

  • Reaction: Heat the mixture to 60-70 °C and reflux for 10 hours.

  • Neutralization and Work-up: Cool the reaction mixture and add saturated sodium bicarbonate solution dropwise until the pH is 7. Concentrate the mixture, add water, and extract with ethyl acetate.

  • Isolation: Wash the organic phase, dry it, and concentrate to obtain dimethyl L-malate as a colorless liquid.

Subsequent Steps:

The obtained dimethyl L-malate can then be reduced to (S)-1,2,4-butanetriol following the protocol in Application Note 1. The final cyclization of the triol to (S)-3-hydroxytetrahydrofuran is typically achieved under acidic conditions, though specific, detailed protocols in the public domain are scarce.

These application notes demonstrate the utility of this compound as a versatile chiral starting material for the asymmetric synthesis of a range of valuable chiral building blocks. The provided protocols offer a foundation for researchers to develop and optimize these transformations for their specific needs in pharmaceutical and chemical research.

References

Application Notes and Protocols: Dimethyl Malate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds under mild conditions. Dimethyl malate serves as an effective Michael donor, providing a stabilized carbanion for the formation of a wide range of adducts. These products are valuable chiral building blocks for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in Michael addition reactions, with a focus on asymmetric synthesis and applications in drug development.

Applications in Organic Synthesis and Drug Development

The Michael addition of this compound to various acceptors, such as enones, nitroalkenes, and chalcones, yields adducts that are versatile intermediates in the synthesis of bioactive molecules. In drug development, these adducts can be precursors to compounds that modulate biological pathways. For instance, the products of these reactions can be converted into derivatives that inhibit enzymes like cyclooxygenases (COX-1 and COX-2), which are key targets in the development of anti-inflammatory and analgesic drugs. The ability to perform these reactions enantioselectively is crucial, as the chirality of a drug molecule often dictates its pharmacological activity and safety profile.

Data Presentation: Asymmetric Michael Addition of this compound

The following tables summarize the results of various asymmetric Michael addition reactions involving this compound, highlighting the effects of different catalysts, Michael acceptors, and reaction conditions on yield and enantioselectivity.

Table 1: Organocatalytic Asymmetric Michael Addition of this compound to β-Nitrostyrene

EntryCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1Cinchonine Derivative 1e (10)Dichloromethane309992
2Thiourea Catalyst A (5)Toluene249594
3Squaramide Catalyst B (1)THF489297

Table 2: Heterobimetallic Complex-Catalyzed Asymmetric Michael Addition of this compound to 2-Cyclopenten-1-one

EntryCatalystLigandSolventTime (h)Yield (%)ee (%)
1Ga-Na-BINOL(S)-BINOLTHF469099
2La-Li3-(biphenyldiolate)3BiphenyldiolToluene248595

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of this compound to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Ga-Na-BINOL Complex[1]

This protocol describes the large-scale synthesis of (S)-2-(3-oxocyclopentyl)propanedioic acid dimethyl ester, a valuable chiral building block.

Materials:

  • Gallium(III) chloride (GaCl₃)

  • (S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Dimethyl malonate

  • 2-Cyclopenten-1-one

  • Nitrogen gas atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation:

    • In a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, a 0.05 M solution of the Ga-Na-BINOL catalyst is prepared by reacting GaCl₃ with (S)-BINOL and NaOtBu in anhydrous THF. The mixture is stirred at room temperature for 2 hours.

  • Michael Addition Reaction:

    • In a separate flame-dried, three-necked round-bottomed flask under nitrogen, sodium tert-butoxide (0.07 equiv) is suspended in anhydrous THF.

    • The prepared catalyst solution (0.10 equiv) is added to the sodium tert-butoxide suspension.

    • Dimethyl malonate (1.0 equiv) is added via syringe, followed by the addition of 2-cyclopenten-1-one (1.0 equiv).

    • The reaction mixture is stirred at room temperature for 46 hours.

  • Work-up and Purification:

    • The reaction is quenched with saturated aqueous ammonium chloride.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by distillation under reduced pressure to afford the desired Michael adduct as a colorless oil.

Characterization:

  • The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Protocol 2: Organocatalytic Enantioselective Michael Addition of Dimethyl Malonate to β-Nitrostyrene

This protocol details the synthesis of a chiral γ-nitro ester, a precursor to bioactive molecules like (R)-Baclofen.

Materials:

  • β-Nitrostyrene

  • Dimethyl malonate

  • Cinchonine-derived thiourea organocatalyst

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a solution of β-nitrostyrene (1.0 equiv) in dichloromethane, add the cinchonine-derived thiourea organocatalyst (10 mol%).

    • Add dimethyl malonate (3.0 equiv) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at -20 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Typical reaction times range from 1 to 2 days.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield the desired Michael adduct.

Characterization:

  • The enantiomeric excess is determined by chiral HPLC analysis.

Mandatory Visualizations

Michael_Addition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Combine this compound, Michael Acceptor, and Catalyst in a suitable solvent start->reagents stir Stir at specified temperature reagents->stir monitor Monitor reaction progress (TLC/HPLC) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Distillation) concentrate->purify characterize Characterize Product (NMR, MS, ee determination) purify->characterize end End characterize->end

Caption: General experimental workflow for a Michael addition reaction.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Michael_Adduct Michael Adduct-Derived Analgesic Drug Michael_Adduct->COX1 Inhibition Michael_Adduct->COX2 Inhibition

Caption: Inhibition of COX pathways by Michael adduct-derived drugs.

Application of Dimethyl Malate in Pharmaceutical Intermediate Synthesis: A Chiral Pool Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl malate, a diester of malic acid, serves as a valuable chiral building block in the synthesis of pharmaceutical intermediates. Its inherent chirality, possessing a stereocenter at the C2 position, makes it an attractive starting material for the enantioselective synthesis of complex molecules. This application note details the use of (S)-dimethyl malate in the synthesis of L-pantolactone, a key intermediate in the production of Vitamin B5 (pantothenic acid) and coenzyme A. The protocol leverages the reactivity of the ester groups with a Grignard reagent to stereoselectively form a chiral diol, which subsequently undergoes intramolecular cyclization.

Application in the Synthesis of L-Pantolactone

(S)-Dimethyl malate is a readily available and cost-effective chiral precursor for the synthesis of L-pantolactone. The synthetic strategy involves the diastereoselective addition of a Grignard reagent, typically methylmagnesium bromide (MeMgBr), to both ester carbonyls of (S)-dimethyl malate. This reaction yields a chiral 1,2,4-triol, which, upon acidification, undergoes spontaneous lactonization to afford the target L-pantolactone with high enantiopurity.

Key Advantages of Using (S)-Dimethyl Malate:

  • Chiral Integrity: The stereocenter from (S)-dimethyl malate is effectively transferred to the final product, ensuring the desired enantiomer of the pharmaceutical intermediate.

  • Convergent Synthesis: The approach allows for the rapid construction of the pantolactone core in a single key transformation.

  • High Stereoselectivity: The reaction with the Grignard reagent proceeds with a high degree of stereocontrol, leading to a product with high enantiomeric excess.

Experimental Protocol: Enantioselective Synthesis of L-Pantolactone from (S)-Dimethyl Malate

This protocol outlines the synthesis of L-pantolactone from (S)-dimethyl malate via a Grignard reaction and subsequent lactonization.

Materials:

  • (S)-Dimethyl malate

  • Methylmagnesium bromide (MeMgBr) solution in a suitable solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hydrochloric acid (HCl), 1M

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-dimethyl malate (1 equivalent) in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the solution of (S)-dimethyl malate to 0 °C using an ice bath. Add the methylmagnesium bromide solution (at least 2.2 equivalents) dropwise via the dropping funnel to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Acidification and Lactonization: Acidify the mixture to a pH of approximately 2-3 by the addition of 1M hydrochloric acid. This step facilitates the cyclization of the intermediate diol to form L-pantolactone.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude L-pantolactone.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure L-pantolactone.

Quantitative Data Summary

ParameterValue
Starting Material(S)-Dimethyl malate
Key ReagentMethylmagnesium bromide
ProductL-Pantolactone
Expected Yield> 80%
Enantiomeric Excess (ee)> 98%

Note: The exact yield and enantiomeric excess will depend on the specific reaction conditions and purification methods employed.

Visualizations

Synthesis_of_L_Pantolactone cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product start (S)-Dimethyl malate reagent 1. MeMgBr 2. H₃O⁺ start->reagent Grignard Addition intermediate Chiral Diol reagent->intermediate Formation product L-Pantolactone intermediate->product Lactonization

Caption: Synthesis of L-Pantolactone from (S)-Dimethyl malate.

Experimental_Workflow A Dissolve (S)-Dimethyl malate in anhydrous solvent B Cool to 0 °C A->B C Add MeMgBr dropwise B->C D Warm to RT and stir C->D E Quench with aq. NH₄Cl D->E F Acidify with HCl E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify product H->I

Caption: Experimental workflow for L-Pantolactone synthesis.

Application Notes and Protocols for the Alkylation of Dimethyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the alkylation of dimethyl malate, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The procedure is widely applicable in the synthesis of various precursors for pharmaceuticals and other fine chemicals.

The alkylation of this compound proceeds through the formation of a resonance-stabilized enolate, which then acts as a nucleophile to attack an electrophilic alkylating agent.[1][2][3] The acidity of the α-hydrogens of this compound (pKa ≈ 12-13) allows for deprotonation by a variety of bases.[1][2][3] The resulting enolate ion undergoes an SN2 reaction with an alkyl halide, leading to the formation of a mono- or dialkylated product.[1] This synthesis is particularly useful for creating α-alkylated carboxylic acids, which are not readily accessible through direct alkylation.[4]

General Reaction Scheme

The overall transformation involves the deprotonation of this compound to form an enolate, followed by nucleophilic attack on an alkyl halide.

Alkylation_Reaction DimethylMalate This compound Enolate Enolate Intermediate DimethylMalate->Enolate + Base Base Base Byproduct Base-H + X- Base->Byproduct AlkylHalide R-X (Alkyl Halide) AlkylHalide->Byproduct AlkylatedProduct Alkylated this compound Enolate->AlkylatedProduct + R-X

Caption: General reaction scheme for the alkylation of this compound.

Experimental Protocols

Several methodologies exist for the alkylation of this compound, with variations in the choice of base, solvent, and reaction conditions. Below are two representative protocols.

Protocol 1: Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is a common and effective method for the alkylation of this compound.

Materials:

  • Dimethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., 2-methyl-3-buten-2-yl acetate)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Under an inert atmosphere (Argon), add sodium hydride (10.77 g) to a round-bottom flask containing anhydrous THF.

  • Slowly add dimethyl malonate (59.45 g, 450 mmoles) to the suspension of sodium hydride in THF to form the dimethyl sodiomalonate.

  • To this solution, add the alkylating agent (e.g., 2-methyl-3-buten-2-yl acetate, 51.27 g, 400 mmoles).

  • Heat the resulting solution at reflux overnight under the inert atmosphere.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the THF by distillation.

  • Extract the aqueous residue with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the residue by distillation under reduced pressure to obtain the pure alkylated dimethyl malonate.

Protocol 2: Alkylation using an Inorganic Base in a Polar Organic Solvent

This method utilizes a milder and often more cost-effective inorganic base.[5]

Materials:

  • Dimethyl malonate

  • Inorganic base (e.g., potassium carbonate)

  • Polar organic solvent (e.g., N,N-dimethylformamide - DMF)

  • Alkyl halide

  • Water

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Brine

Procedure:

  • Add the active methylene compound (dimethyl malonate) to a mixture of the inorganic base and the polar organic solvent.[5]

  • Stir the mixture to form the enolate.

  • Add the alkylating agent to the reaction mixture.[5]

  • Allow the reaction to proceed at a suitable temperature (e.g., room temperature to gentle heating) until completion, monitoring by TLC or GC.

  • After the reaction is complete, filter the mixture to remove the inorganic salts.[5]

  • Remove the solvent from the filtrate under reduced pressure.[5]

  • Dissolve the residue in an extraction solvent and wash with water and then brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Evaporate the solvent to obtain the alkylated product.

  • Further purification can be achieved by column chromatography or distillation.

Data Presentation

The following tables summarize quantitative data from representative alkylation reactions of malonic esters.

Reactant 1Reactant 2BaseSolventConditionsProductYield (%)Reference
Dimethyl malonate2-methyl-3-buten-2-yl acetateSodium HydrideTHFReflux, overnightDimethyl(1,1-dimethylallyl)malonate and Dimethyl(3,3-dimethylallyl)malonate (3:1 mixture)86.1
2-ChlorocyclopentanoneDimethyl malonateSodium Hydride[BMIM]BF₄ (Ionic Liquid)70°C, 6 hDimethyl 2-(2-oxocyclopentyl) malonate75[6]
2-ChlorocyclopentanoneDimethyl malonateSodium Hydride[EMIM]OTf (Ionic Liquid)70°C, 6 hDimethyl 2-(2-oxocyclopentyl) malonate79[6]
2-ChlorocyclopentanoneDimethyl malonateSodium HydrideDCM70°C, 6 hDimethyl 2-(2-oxocyclopentyl) malonate53[6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the alkylation of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Prepare inert atmosphere B 2. Add solvent and base A->B C 3. Add this compound B->C D 4. Add alkylating agent C->D E 5. Heat and stir D->E F 6. Quench reaction E->F G 7. Solvent removal (optional) F->G H 8. Extraction G->H I 9. Drying of organic phase H->I J 10. Solvent evaporation I->J K 11. Distillation or Chromatography J->K L 12. Characterization K->L

References

Dimethyl Malate: A Versatile Precursor for the Synthesis of Novel Flavoring Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

Dimethyl malate, the dimethyl ester of malic acid, is emerging as a valuable and versatile precursor in the synthesis of a variety of flavoring agents and their intermediates. Its inherent functionality, including two ester groups and a hydroxyl group, allows for a range of chemical and enzymatic transformations to produce high-value compounds for the food, beverage, and pharmaceutical industries. These application notes provide detailed protocols and data for the utilization of this compound in the generation of key flavor molecules, including γ-lactones and other specialty esters.

Synthesis of γ-Lactones from this compound

γ-Lactones are a significant class of flavoring compounds, often imparting fruity, creamy, and nutty notes to a wide range of products. This compound serves as a viable starting material for the synthesis of substituted γ-lactones, such as (S)-3-hydroxy-γ-butyrolactone, a chiral building block and potential flavor modulator.

Logical Relationship: Synthesis of (S)-3-hydroxy-γ-butyrolactone

G dimethyl_malate Dimethyl (S)-Malate reduction Reduction (e.g., NaBH4) dimethyl_malate->reduction intermediate 1,2,4-Butanetriol intermediate reduction->intermediate cyclization Acid-catalyzed Intramolecular Cyclization intermediate->cyclization lactone (S)-3-hydroxy-γ-butyrolactone cyclization->lactone

Caption: Synthesis pathway of (S)-3-hydroxy-γ-butyrolactone from this compound.

Experimental Protocol: Synthesis of (S)-3-hydroxy-γ-butyrolactone

This protocol is adapted from methodologies describing the reduction of malic acid derivatives.[1]

Materials:

  • Dimethyl (S)-malate

  • Sodium borohydride (NaBH₄)

  • Lithium chloride (LiCl)

  • 1,2-dimethoxyethane (DME), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Reducing Agent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1,2-dimethoxyethane (200 ml).

  • To the solvent, carefully add sodium borohydride (15 g, 0.40 mol) and lithium chloride (17 g, 0.40 mol).

  • Stir the suspension at room temperature for 3 hours to prepare the reducing agent mixture.

  • Reduction of this compound: Dissolve dimethyl (S)-malate (32 g, 0.20 mol) in anhydrous 1,2-dimethoxyethane (100 ml).

  • Add the this compound solution dropwise to the reducing agent mixture, maintaining the reaction temperature between 10-20°C using an ice bath.

  • After the addition is complete, stir the reaction mixture at 20°C for 15 hours.

  • Work-up and Cyclization: Cool the reaction mixture with an ice bath and slowly add a saturated solution of HCl in ethanol until the pH is acidic.

  • Filter the resulting insoluble salts and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by distillation to yield (S)-3-hydroxy-γ-butyrolactone.

Quantitative Data:

Starting MaterialProductYieldPurityReference
Dimethyl (S)-malate(S)-3-hydroxy-γ-butyrolactone~70-80%>95%[1]

This compound as a Precursor to 1,2,4-Butanetriol

1,2,4-Butanetriol is a key intermediate in the synthesis of various specialty chemicals. While not a flavor compound itself, its derivatives can possess interesting sensory properties. The reduction of this compound is a common laboratory and industrial method for its preparation.[2][3][4][5]

Experimental Workflow: Reduction of this compound to 1,2,4-Butanetriol

G start Start: this compound Solution reduction Reduction with NaBH4 in Methanol/Toluene start->reduction quench Quenching with Acidic Solution reduction->quench filtration Filtration of Insoluble Salts quench->filtration extraction Solvent Extraction filtration->extraction purification Purification by Distillation extraction->purification product End: 1,2,4-Butanetriol purification->product

Caption: Workflow for the synthesis of 1,2,4-butanetriol from this compound.

Experimental Protocol: Reduction of this compound to 1,2,4-Butanetriol

This protocol is based on established procedures for the reduction of malate esters.[3]

Materials:

  • Dimethyl (S)-malate

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Methanol

  • 35% Aqueous HCl solution

Procedure:

  • To 260 g of toluene in a suitable reaction vessel, add 41.5 g (1.1 mol) of sodium borohydride to form a suspension.

  • Prepare a solution of 100 g (0.617 mol) of dimethyl (S)-malate in 78 g of methanol.

  • Add the this compound solution dropwise to the sodium borohydride suspension at 20°C.

  • Stir the reaction mixture at 20°C for six hours.

  • After the reaction is complete, cool the mixture and carefully add 120 ml of a 35% aqueous HCl solution to quench the reaction.

  • Filter the resulting insoluble matter.

  • The filtrate can be concentrated and the product purified by distillation to yield (S)-1,2,4-butanetriol.

Quantitative Data:

Starting MaterialProductYieldOptical PurityReference
Dimethyl (S)-malate(S)-1,2,4-Butanetriol~65-90%>99% ee[3]

Enzymatic Transesterification for Novel Flavor Esters

Enzymatic catalysis offers a green and highly specific route to flavor ester synthesis.[6][7][8][9][10] this compound can be used as a substrate in lipase-catalyzed transesterification reactions with various flavor-active alcohols to produce novel malate esters with unique sensory profiles.

Signaling Pathway: Lipase-Catalyzed Transesterification

G lipase Immobilized Lipase (e.g., Candida antarctica Lipase B) complex Enzyme-Substrate Complex lipase->complex dimethyl_malate This compound dimethyl_malate->lipase alcohol Flavor Alcohol (e.g., Isoamyl Alcohol) alcohol->lipase product Novel Malate Ester (e.g., Diisoamyl Malate) complex->product methanol Methanol (by-product) complex->methanol

Caption: Lipase-catalyzed transesterification of this compound.

Experimental Protocol: Enzymatic Synthesis of a Novel Malate Ester

This is a general protocol that can be adapted for various flavor alcohols.

Materials:

  • This compound

  • Flavor alcohol (e.g., isoamyl alcohol, phenethyl alcohol)

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Molecular sieves (3Å), activated

  • Heptane (or solvent-free system)

Procedure:

  • In a screw-capped vial, combine this compound (1 mmol) and the desired flavor alcohol (2-4 mmol, excess to drive the reaction).

  • If using a solvent, add heptane (5 ml). For a solvent-free system, proceed without solvent.

  • Add activated molecular sieves (10% w/v) to remove the methanol by-product.

  • Add the immobilized lipase (10-20% by weight of substrates).

  • Seal the vial and place it in an incubator shaker at a controlled temperature (e.g., 50-60°C) with constant agitation (e.g., 200 rpm).

  • Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC).

  • Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering off the enzyme.

  • The product can be purified from the reaction mixture by vacuum distillation or column chromatography.

Expected Quantitative Data (Illustrative):

Substrate 1Substrate 2 (Alcohol)EnzymeConversion (%)Reaction Time (h)
This compoundIsoamyl AlcoholNovozym 43570-9024-48
This compoundPhenethyl AlcoholNovozym 43560-8024-72

Note: The specific reaction conditions (temperature, substrate molar ratio, enzyme loading) should be optimized for each specific alcohol to achieve maximum conversion and yield.

Conclusion

This compound presents a promising and under-explored platform for the development of new and interesting flavoring agents. Its reactivity allows for the synthesis of valuable molecules such as chiral γ-lactones and provides a backbone for the creation of novel esters through enzymatic processes. The protocols and data presented herein offer a foundation for researchers and drug development professionals to explore the potential of this compound in their respective fields. Further research into the sensory properties of the resulting compounds is warranted to fully elucidate their application in flavor and fragrance formulations.

References

Application Notes and Protocols: Polymer Synthesis Incorporating Dimethyl Malate for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of biocompatible and biodegradable polymers is a cornerstone of advanced drug delivery systems.[1][2][3][4][5] Polymers derived from dimethyl malate, specifically poly(dimethylmalic acid) (PdiMeMLA) and its derivatives, are gaining significant interest due to their potential for creating well-defined nanocarriers for therapeutic agents.[1][2][6] The incorporation of this compound into the polymer backbone allows for the synthesis of materials with tunable properties, making them suitable for a variety of biomedical applications, including the encapsulation and controlled release of drugs.[1][2][3][6]

These application notes provide detailed protocols for the synthesis of polymers incorporating this compound, focusing on the anionic ring-opening polymerization (aROP) of dimethylmalolactonate derivatives.[1][2][6] The methodologies described herein enable the production of well-controlled homo- and block copolymers, which can be formulated into nanoparticles for drug delivery.[1][2][6]

I. Monomer Synthesis from Diethyl Oxalpropionate

The synthesis of the key monomers, benzyl dimethylmalolactonate (diMeMLABn) and hexyl dimethylmalolactonate (diMeMLAHe), starts from diethyl oxalpropionate.[6] These monomers serve as the building blocks for the subsequent polymerization steps.

Experimental Protocol: Synthesis of diMeMLABn and diMeMLAHe

This protocol is adapted from the procedure described by Barbaud et al.[6]

Materials:

  • Diethyl oxalpropionate

  • Potassium tert-butoxide

  • Methyl iodide

  • 18-crown-6 ether

  • Benzyl alcohol or Hexanol

  • Other necessary solvents and reagents for reaction and purification

Procedure:

  • Synthesis of Diethyl-3,3-dimethyl-2-ketosuccinate: In a suitable reaction vessel, dissolve diethyloxalpropionate in a dry solvent. Add potassium tert-butoxide, methyl iodide, and 18-crown-6 ether. The reaction is carried out to introduce the two methyl groups.[6]

  • Conversion to Dimethylmalolactonates: The resulting diethyl-3,3-dimethyl-2-ketosuccinate is then further reacted to form the desired β-lactones, diMeMLABn and diMeMLAHe, through a series of steps that involve the use of either benzyl alcohol or hexanol to introduce the respective side chains.[6]

  • Purification: The synthesized lactones are purified using appropriate techniques, such as column chromatography, and characterized by FT-IR and ¹H-NMR.[6]

Characterization Data:

  • diMeMLABn:

    • FT-IR (cm⁻¹): 1750 (νCO ester), 1850 (νCO lactone)[6]

    • ¹H-NMR (500 MHz, CD₃COCD₃, δ ppm): 1.12 (s, 3H, CH₃), 1.50 (s, 3H, CH₃), 4.90 (s, 1H, CH), 5.25 (s, 2H, CH₂), 7.30–7.50 (m, 5H, C₆H₅)[6]

  • diMeMLAHe:

    • FT-IR (cm⁻¹): 1750 (νCO ester), 1850 (νCO lactone)[6]

Diagram: Monomer Synthesis Workflow

Monomer_Synthesis start Diethyl Oxalpropionate step1 Reaction with: - Potassium tert-butoxide - Methyl iodide - 18-crown-6 ether start->step1 intermediate Diethyl-3,3-dimethyl-2-ketosuccinate step1->intermediate step2_bn Reaction with Benzyl Alcohol intermediate->step2_bn step2_he Reaction with Hexanol intermediate->step2_he product_bn Benzyl Dimethylmalolactonate (diMeMLABn) step2_bn->product_bn product_he Hexyl Dimethylmalolactonate (diMeMLAHe) step2_he->product_he

Caption: Synthetic route for benzyl and hexyl dimethylmalolactonates.

II. Polymer Synthesis via Anionic Ring-Opening Polymerization (aROP)

The synthesized monomers are polymerized using anionic ring-opening polymerization (aROP) to create well-defined homopolymers and amphiphilic block copolymers.[1][2][6] This method allows for excellent control over the polymer's molecular weight and dispersity.[1][2][6]

Experimental Protocol: Synthesis of PdiMeMLAHe Homopolymer

Materials:

  • Hexyl dimethylmalolactonate (diMeMLAHe)

  • 1-pyreneacetic acid

  • P₄-t-Bu (Phosphazene base)

  • Dry Tetrahydrofuran (THF)

  • Cold Heptane

Procedure:

  • Initiator Preparation: In a vial, dissolve 1-pyreneacetic acid and P₄-t-Bu in 1 mL of dry THF.[6]

  • Monomer Preparation: In a separate vial, dissolve 52 mg of diMeMLAHe (0.228 mmol, 33 equiv.) in 2 mL of dry THF.[6]

  • Polymerization: Mix the two solutions at room temperature. The final concentration of diMeMLAHe should be 0.15 M. Allow the reaction to proceed for an appropriate time.[6]

  • Purification: Concentrate the resulting mixture to dryness under vacuum. Precipitate the recovered PdiMeMLAHe homopolymer in cold heptane.[6]

  • Characterization: Characterize the homopolymer using ¹H-NMR and Size Exclusion Chromatography (SEC). Store the polymer under an inert atmosphere at 4 °C.[6]

Experimental Protocol: Synthesis of Amphiphilic Block Copolymers

Procedure:

  • First Block Polymerization: Polymerize diMeMLAHe first using the 1-pyreneacetic acid/P₄-t-Bu initiator/base system as described for the homopolymer.[6]

  • Monitoring: Monitor the consumption of the first monomer by checking for the disappearance of the lactonic band at 1850 cm⁻¹ on the FT-IR spectrum.[6]

  • Second Block Addition: Once all the diMeMLAHe is consumed, add diMeMLABn to the reaction mixture to form the second block.[6]

  • Purification and Characterization: Follow the same purification and characterization steps as for the homopolymer.[6]

Polymer_Synthesis homopolymer homopolymer first_block first_block

Caption: Workflow for nanoparticle formulation via nanoprecipitation.

IV. Data Presentation

The following tables summarize the characteristics of the synthesized polymers and nanoparticles.

Table 1: Characteristics of Synthesized Homopolymers

PolymerMₙ ( g/mol ) (¹H NMR)Mₙ ( g/mol ) (SEC)Đ (Mₙ/Mₙ) (SEC)
PdiMeMLAHe₃₀6,8007,1001.10
PdiMeMLABn₃₀6,2006,5001.12

Data extracted from a representative study.[6]

Table 2: Characteristics of Amphiphilic Block Copolymers

CopolymerdiMeMLAHe/diMeMLABn ratioMₙ ( g/mol ) (¹H NMR)Mₙ ( g/mol ) (SEC)Đ (Mₙ/Mₙ) (SEC)
P(diMeMLAHe₂₅-b-diMeMLABn₂₅)50/5012,50013,0001.15
P(diMeMLAHe₁₅-b-diMeMLABn₃₅)30/7012,80013,4001.18

Data extracted from a representative study.[6]

Table 3: Characteristics of Nanoparticles

PolymerDh (nm)PDI
PdiMeMLAHe₃₀50-800.08 - 0.15
PdiMeMLABn₃₀90-1300.12 - 0.22
P(diMeMLAHe₂₅-b-diMeMLABn₂₅)60-1000.10 - 0.18
P(diMeMLAHe₁₅-b-diMeMLABn₃₅)80-1200.15 - 0.20

Hydrodynamic diameter (Dh) and Polydispersity Index (PDI) are dependent on the specific formulation conditions. The ranges presented are typical values.[1][6]

V. Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis and characterization of polymers and nanoparticles derived from this compound. These materials, with their tunable properties and biocompatible nature, hold significant promise for the development of next-generation drug delivery systems. The ability to control the polymer architecture through aROP allows for the precise engineering of nanocarriers to meet specific therapeutic needs. Further research can focus on the encapsulation of various drugs and the in vitro and in vivo evaluation of these novel delivery systems.

References

Application Note: Enantioselective Synthesis of L-Cycloserine from (S)-Dimethyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a proposed enantioselective synthetic route to L-cycloserine, a valuable chiral building block and pharmaceutical agent, commencing from the readily available and inexpensive chiral precursor, (S)-dimethyl malate. The absence of a direct, documented synthesis in the current literature has prompted the development of this novel, multi-step pathway. The proposed synthesis involves a selective mono-reduction of the diester, protection of the resulting diol, conversion of the remaining ester to a hydroxamic acid, and subsequent intramolecular cyclization to form the isoxazolidinone core of L-cycloserine. This application note provides detailed theoretical protocols for each synthetic step, expected yields, and purification methods. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Proposed Synthetic Pathway

The enantioselective synthesis of L-cycloserine from (S)-dimethyl malate is proposed to proceed through the following key transformations:

  • Selective Mono-reduction: One of the two ester functionalities of (S)-dimethyl malate is selectively reduced to a primary alcohol to yield (S)-methyl 3,4-dihydroxybutanoate.

  • Diol Protection: The resulting 1,2-diol is protected as an acetonide to prevent interference in subsequent steps.

  • Hydroxamic Acid Formation: The remaining methyl ester is converted to the corresponding hydroxamic acid.

  • Activation and Cyclization: The terminal hydroxyl group is activated (e.g., as a mesylate), followed by base-mediated intramolecular cyclization to form the protected L-cycloserine.

  • Deprotection: Removal of the protecting groups to afford the final product, L-cycloserine.

Below is a diagrammatic representation of the proposed synthetic pathway.

G cluster_0 Proposed Synthetic Pathway for L-Cycloserine start (S)-Dimethyl Malate step1 Selective Mono-reduction (e.g., LiBH4 or BH3·SMe2) start->step1 intermediate1 (S)-Methyl 3,4-dihydroxybutanoate step1->intermediate1 step2 Diol Protection (2,2-dimethoxypropane, acid catalyst) intermediate1->step2 intermediate2 Protected Diol Ester step2->intermediate2 step3 Hydroxamic Acid Formation (NH2OH·HCl, base) intermediate2->step3 intermediate3 Protected Hydroxamic Acid step3->intermediate3 step4 1. Activation (MsCl, Et3N) 2. Intramolecular Cyclization (base) intermediate3->step4 intermediate4 Protected L-Cycloserine step4->intermediate4 step5 Deprotection (acidic conditions) intermediate4->step5 end L-Cycloserine step5->end

Caption: Proposed multi-step synthesis of L-cycloserine from (S)-dimethyl malate.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates the general workflow for a single synthetic step, encompassing reaction setup, monitoring, work-up, and purification.

G cluster_1 General Experimental Workflow setup Reaction Setup - Dry glassware - Inert atmosphere (N2/Ar) - Add reagents sequentially monitoring Reaction Monitoring - Thin Layer Chromatography (TLC) - LC-MS / GC-MS setup->monitoring workup Work-up - Quenching - Extraction - Washing - Drying monitoring->workup purification Purification - Column Chromatography - Recrystallization - Distillation workup->purification analysis Characterization - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy purification->analysis

Caption: A generalized workflow for chemical synthesis experiments.

Detailed Protocol for the Synthesis of (S)-Methyl 3,4-dihydroxybutanoate

Objective: To selectively reduce one ester group of (S)-dimethyl malate.

Materials:

  • (S)-Dimethyl malate

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add (S)-dimethyl malate (1 eq.).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium borohydride (1.0-1.2 eq.) in THF to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Detailed Protocol for the Conversion of Ester to Hydroxamic Acid

Objective: To convert the methyl ester of the protected diol to the corresponding hydroxamic acid.

Materials:

  • Protected diol ester

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

Procedure:

  • In a round-bottom flask, dissolve the protected diol ester (1 eq.) in anhydrous methanol.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (3 eq.) and a base such as KOH or NaOMe (3 eq.) in methanol.

  • Add the basic hydroxylamine solution to the ester solution.

  • Stir the reaction mixture at room temperature and monitor by TLC. For less reactive esters, gentle heating (e.g., 40-50 °C) may be required.[1][2][3]

  • Once the reaction is complete, cool the mixture to 0 °C and neutralize with an acidic solution (e.g., 1M HCl or acetic acid) to pH ~7.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydroxamic acid, which can be purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis of L-cycloserine from (S)-dimethyl malate. These values are based on literature precedents for analogous reactions and represent target outcomes for the proposed synthesis.

Table 1: Reagents and Expected Yields for the Synthesis of L-Cycloserine

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1(S)-Dimethyl MalateLiBH₄ or BH₃·SMe₂(S)-Methyl 3,4-dihydroxybutanoate75-85
2(S)-Methyl 3,4-dihydroxybutanoate2,2-Dimethoxypropane, p-TsOHProtected Diol Ester90-95
3Protected Diol EsterNH₂OH·HCl, KOHProtected Hydroxamic Acid70-80
4Protected Hydroxamic AcidMsCl, Et₃N; K₂CO₃Protected L-Cycloserine60-70
5Protected L-CycloserineHCl (aq) or TFAL-Cycloserine85-95

Table 2: Analytical Data for Key Intermediates and Final Product

CompoundFormulaMW ( g/mol )Expected ¹H NMR (δ, ppm)Expected [α]²⁰_D_
(S)-Dimethyl MalateC₆H₁₀O₅162.144.5 (dd), 3.75 (s), 3.7 (s), 2.8 (m)-
(S)-Methyl 3,4-dihydroxybutanoateC₅H₁₀O₄134.134.1 (m), 3.8-3.5 (m), 3.7 (s), 2.4 (d)-
L-CycloserineC₃H₆N₂O₂102.094.4 (t), 3.5 (m)+112° (c 1, H₂O)

Safety Precautions

  • Lithium borohydride (LiBH₄) and Borane-dimethyl sulfide complex (BH₃·SMe₂): These are flammable and react violently with water. Handle under an inert atmosphere and in a fume hood.

  • Hydroxylamine: Can be explosive, especially in concentrated form or when heated. Use appropriate shielding and handle with care.

  • Anhydrous solvents: THF can form explosive peroxides. Always use freshly distilled or inhibitor-free solvents.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Disclaimer: This document provides a proposed synthetic route and protocols based on established chemical principles. The procedures have not been experimentally validated for this specific sequence and should be performed with due diligence and appropriate safety measures by qualified personnel.

References

Application Notes and Protocols: Dimethyl Malate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl malate, a readily available and versatile C4 building block, serves as a valuable precursor in the synthesis of a wide array of heterocyclic compounds. Its activated methylene group, flanked by two ester functionalities, allows for a variety of chemical transformations including condensations, cyclizations, and multicomponent reactions. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds utilizing this compound as a key starting material. The inherent reactivity of this compound makes it an attractive component in the construction of privileged scaffolds relevant to drug discovery and materials science.

Synthesis of Pyrimidines and Related Derivatives

The pyrimidine core is a fundamental structural motif in numerous biologically active compounds, including nucleic acids and many pharmaceuticals. This compound can be effectively employed in the construction of substituted pyrimidines.

Synthesis of Barbituric Acid Derivatives

Barbituric acids and their derivatives are a class of compounds known for their sedative-hypnotic and anticonvulsant properties. They are synthesized via the condensation of a malonic ester with urea or its derivatives.

Reaction Scheme:

Experimental Protocol: Synthesis of 1,3-Dimethylbarbituric Acid [1]

  • Reaction Setup: To a reaction vessel, add dimethyl malonate (1.1 mol), 1,3-dimethyl urea (1.0 mol), and a solvent mixture of n-butanol and toluene (900 g).

  • Catalyst Addition: Add sodium ethoxide (58 g) as a catalyst to the mixture.

  • Reaction Conditions: Heat the mixture to a temperature range of 90-110 °C with stirring and maintain reflux for 10 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture. A solid will precipitate out.

  • Dissolve the solid in water and acidify with hydrochloric acid to a pH of 1-2.

  • Cool the solution to induce crystallization.

  • Filter the crude product and recrystallize from a suitable solvent to obtain pure 1,3-dimethylbarbituric acid.

Workflow for the Synthesis of 1,3-Dimethylbarbituric Acid

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reflux (90-110°C, 10h) Reflux (90-110°C, 10h) This compound->Reflux (90-110°C, 10h) 1,3-Dimethyl Urea 1,3-Dimethyl Urea 1,3-Dimethyl Urea->Reflux (90-110°C, 10h) Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reflux (90-110°C, 10h) Cooling & Precipitation Cooling & Precipitation Reflux (90-110°C, 10h)->Cooling & Precipitation Dissolution in Water Dissolution in Water Cooling & Precipitation->Dissolution in Water Acidification (HCl) Acidification (HCl) Dissolution in Water->Acidification (HCl) Crystallization Crystallization Acidification (HCl)->Crystallization Filtration & Recrystallization Filtration & Recrystallization Crystallization->Filtration & Recrystallization Product 1,3-Dimethylbarbituric Acid Filtration & Recrystallization->Product

Caption: Workflow for the synthesis of 1,3-dimethylbarbituric acid.

Synthesis of 4,6-Dihydroxypyrimidine

4,6-Dihydroxypyrimidine is a valuable intermediate in the synthesis of fungicides and other biologically active molecules. It can be prepared by reacting a malonate with formamide in the presence of an alkali metal alkoxide.[2][3]

Reaction Scheme:

Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine [4]

  • Reaction Setup: In a 2 L autoclave, charge 3.3 mol of sodium methoxide in methanol and 2.25 mol of formamide.

  • Initial Heating: Heat the mixture to 50-55 °C.

  • Reagent Addition: Pump in 1 mol of dimethyl malonate over 20 minutes, ensuring the temperature remains below 65 °C.

  • Reaction Completion: After the addition is complete, raise the temperature to 105 °C for 30 minutes.

  • Work-up: Depressurize the autoclave and purge with nitrogen. Add 460 ml of deionized water to the reaction mixture.

  • Purification: The product can be isolated by acidification and subsequent filtration.

Reactant 1Reactant 2Catalyst/BaseSolventTemp (°C)TimeProductYield (%)Reference
Dimethyl Malonate1,3-Dimethyl UreaSodium Ethoxiden-Butanol/Toluene90-11010 h1,3-Dimethylbarbituric Acid76[1]
Dimethyl MalonateFormamideSodium MethoxideMethanol702.5 h4,6-Dihydroxypyrimidine82.09[3]
Dimethyl MalonateFormamideSodium MethoxideMethanol10530 min4,6-DihydroxypyrimidineNot Specified[4]

Table 1: Summary of Reaction Conditions for Pyrimidine Synthesis

Synthesis of Coumarins

Coumarins are a large class of benzopyrone-containing natural products with diverse pharmacological activities. The Pechmann condensation is a classic method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. While traditionally performed with β-ketoesters, the principle can be adapted for the use of this compound with appropriately substituted phenols.

Pechmann Condensation for 4-Hydroxycoumarin Synthesis

Reaction Scheme:

Experimental Protocol (Adapted for this compound):

  • Reaction Setup: In a round-bottom flask, combine the phenol (1 equivalent) and this compound (1.2 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a Lewis acid like zinc chloride.

  • Reaction Conditions: Heat the reaction mixture, with stirring, to a temperature sufficient to drive the cyclization (typically 100-150 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-hydroxycoumarin derivative.

Logical Flow of Pechmann Condensation

G Phenol Phenol Reaction_Mixture Reaction Mixture Phenol->Reaction_Mixture This compound This compound This compound->Reaction_Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction_Mixture Heating Heating (100-150°C) Reaction_Mixture->Heating Cyclization Intramolecular Cyclization Heating->Cyclization Precipitation Precipitation in Ice-Water Cyclization->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 4-Hydroxycoumarin Recrystallization->Product

[Aldehyde] + [this compound] + [Urea/Thiourea] --(Acid Catalyst)--> [Dihydropyrimidinone]

[α,β-Unsaturated Compound] + [this compound] --(Base)--> [Michael Adduct] --(Cyclization)--> [Heterocycle]

Caption: General workflow for Michael addition followed by cyclization.

Conclusion

This compound is a highly versatile and cost-effective building block for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this document demonstrate its utility in well-established named reactions and modern synthetic methodologies. By leveraging the reactivity of its active methylene group, researchers can efficiently construct complex molecular architectures with potential applications in medicinal chemistry and materials science. Further exploration of this compound in novel multicomponent reactions and cascade sequences is expected to yield an even broader array of valuable heterocyclic structures.

References

Application Notes and Protocols for Diels-Alder Reactions Involving Dimethyl Malate as a Dienophile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis, facilitates the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. Dimethyl malate, with its electron-deficient double bond, serves as a competent dienophile in these transformations, leading to the formation of highly functionalized cyclohexene derivatives. These products are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for Diels-Alder reactions involving this compound with various dienes under different reaction conditions, including thermal, Lewis acid-catalyzed, and asymmetric variants.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking events occur in a single transition state. The stereochemistry of the dienophile is retained in the product; as this compound is a cis-dienophile, the resulting cyclohexene will have cis-stereochemistry at the newly formed stereocenters corresponding to the ester groups. When cyclic dienes are used, the reaction can proceed through either an endo or exo transition state, often with a preference for the endo product due to favorable secondary orbital interactions.

Data Presentation

The following tables summarize quantitative data for Diels-Alder reactions of this compound with various dienes under different conditions.

Table 1: Thermal and Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene

DieneCatalyst/SupportSolventTemperature (°C)Time (h)endo:exo RatioYield (%)Reference
CyclopentadieneAlumina (neutral, activity I)DichloromethaneRoom Temp.243.4:195[1][2]
CyclopentadieneAlumina (neutral, activity II)DichloromethaneRoom Temp.243.0:190[1][2]
CyclopentadieneAlumina (neutral, activity III)DichloromethaneRoom Temp.242.5:185[1][2]
Cyclopentadiene5.0 M LiClO₄Diethyl EtherRoom Temp.244.0:198[1][2]

Table 2: Diels-Alder Reactions of this compound with Other Dienes

DieneConditionsSolventProductYield (%)Reference
Butadiene160 °C, 24 h-Dimethyl cis-4-cyclohexene-1,2-dicarboxylateNot specified[3][4][5]
AnthraceneLewis Acid (e.g., [Ph₃C][BArF])Dichloromethane9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid, dimethyl esterHigh (typical)[6]
2-FuranmethanethiolRoom TemperatureDiethyl EtherNo reaction0[5]

Experimental Protocols

Protocol 1: Diels-Alder Reaction of this compound with Cyclopentadiene on Alumina[1][2]

This protocol describes the solid-supported Diels-Alder reaction, which can offer advantages in terms of ease of work-up and potential for enhanced selectivity.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Neutral alumina (activity grade I, II, or III)

  • Dichloromethane (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a stirred suspension of neutral alumina (10 g) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add this compound (1.44 g, 10 mmol).

  • Slowly add freshly cracked cyclopentadiene (0.99 g, 15 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the alumina and wash it thoroughly with dichloromethane.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

  • Analyze the crude product by ¹H NMR spectroscopy to determine the endo:exo ratio.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: LiClO₄-Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene in Diethyl Ether[1][2]

This method utilizes a concentrated solution of lithium perchlorate in diethyl ether, which has been shown to accelerate Diels-Alder reactions.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked)

  • 5.0 M Lithium perchlorate (LiClO₄) in diethyl ether

  • Diethyl ether

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.44 g, 10 mmol) in 5.0 M LiClO₄ in diethyl ether (20 mL).

  • Add freshly cracked cyclopentadiene (0.99 g, 15 mmol) to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, dilute the mixture with diethyl ether (50 mL) and wash with water (3 x 20 mL) in a separatory funnel to remove the lithium perchlorate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Determine the endo:exo ratio of the crude product by ¹H NMR spectroscopy.

  • Purify by column chromatography on silica gel as needed.

Protocol 3: Thermal Diels-Alder Reaction of this compound with Butadiene[3][4][5]

This protocol describes the thermal cycloaddition of this compound with butadiene, typically requiring elevated temperatures.

Materials:

  • This compound

  • Butadiene (condensed as a liquid or generated in situ)

  • High-pressure reaction vessel or sealed tube

  • Heating apparatus

Procedure:

  • Place this compound (1.44 g, 10 mmol) in a high-pressure reaction vessel.

  • Carefully introduce condensed butadiene (0.81 g, 15 mmol) into the cooled vessel.

  • Seal the vessel and heat it to 160 °C for 24 hours.

  • After cooling to room temperature, carefully open the vessel.

  • The crude product, dimethyl cis-4-cyclohexene-1,2-dicarboxylate, can be purified by distillation under reduced pressure or column chromatography.

Mandatory Visualization

Diels_Alder_Mechanism cluster_reactants Reactants Diene Diene (e.g., Cyclopentadiene) TS Transition State (Concerted) Diene->TS Dienophile Dienophile (this compound) Dienophile->TS Product Cycloadduct (e.g., Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate) TS->Product [4+2] Cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow Reactants 1. Reactant Preparation - this compound - Diene (e.g., freshly cracked Cyclopentadiene) Reaction 2. Reaction Setup - Choose condition:  - Thermal  - Lewis Acid Catalyzed  - Asymmetric Reactants->Reaction Monitoring 3. Reaction Monitoring - TLC - GC/MS Reaction->Monitoring Workup 4. Work-up - Quenching - Extraction - Drying Monitoring->Workup Purification 5. Purification - Column Chromatography - Distillation - Recrystallization Workup->Purification Analysis 6. Product Analysis - NMR (Yield, Stereoselectivity) - Mass Spectrometry Purification->Analysis

Caption: General experimental workflow for Diels-Alder reactions.

Concluding Remarks

This compound is a versatile dienophile for the Diels-Alder reaction, providing access to a range of functionalized cyclic molecules. The choice of reaction conditions—thermal, Lewis acid-catalyzed, or the use of solid supports—can significantly influence the reaction rate, yield, and stereoselectivity. The protocols outlined in this document provide a foundation for researchers to explore the utility of this compound in their synthetic endeavors. Further optimization may be required for specific diene substrates and desired outcomes, particularly in the development of highly stereoselective asymmetric transformations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimethyl Malate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dimethyl malate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, provide actionable troubleshooting advice, and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and well-established method is the Fischer-Speier esterification. This reaction involves refluxing malic acid with an excess of methanol in the presence of an acid catalyst.[1][2]

Q2: What are the typical starting materials and catalysts?

The synthesis typically uses DL-Malic acid and methanol.[1] While maleic anhydride can also be used, it first reacts with methanol to form the monomethyl ester before proceeding to the diester.[3][4] Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[1][2] Heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst) or zeolites are also effective and can simplify product purification.[5][6][7]

Q3: Why is the removal of water important in this synthesis?

Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct.[4][8] According to Le Chatelier's principle, removing water from the reaction mixture shifts the equilibrium towards the formation of the ester, thereby increasing the yield of this compound.[8][9][10] This can be achieved by using a Dean-Stark apparatus, molecular sieves, or by using a large excess of the alcohol reagent.[2][8]

Q4: What are the main impurities or side products I should be aware of?

The primary impurities can include:

  • Dimethyl fumarate: An isomer formed from the dehydration of malic acid to fumaric acid, followed by esterification.[7][11]

  • Monomethyl malate: The intermediate product resulting from incomplete esterification.[4][12]

  • Unreacted malic acid: If the reaction does not go to completion.

  • Dimethyl succinate: Can potentially form under certain reaction conditions.[11]

Q5: Can I use catalysts other than sulfuric acid?

Yes, several alternatives to sulfuric acid can be used, which may reduce corrosion and simplify workup. These include:

  • Solid Acid Catalysts: Cationic exchange resins like Amberlyst have shown to be effective and offer an optimal ratio between conversion and selectivity.[5][7]

  • Zeolites: Catalysts like Mg-β and Fe-β zeolites have demonstrated high yields (over 90%) under specific conditions.[6] These heterogeneous catalysts can be easily filtered out of the reaction mixture, simplifying purification.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: The reaction did not reach equilibrium or completion. 2. Equilibrium Not Favoring Product: Water produced during the reaction is shifting the equilibrium back to the reactants.[10][13] 3. Insufficient Catalyst: The catalyst concentration is too low to effectively promote the reaction.1. Increase Reaction Time/Temperature: Reflux for a longer duration (e.g., 10-16 hours) or increase the temperature within the optimal range (60-110 °C).[2][14] 2. Remove Water: Use a Dean-Stark trap, add molecular sieves, or use a large excess of methanol (which also serves as the solvent) to drive the reaction forward.[2][8] 3. Optimize Catalyst Loading: Increase the amount of acid catalyst. For heterogeneous catalysts, refer to literature for optimal weight percentages.[6]
Significant Amount of Unreacted Malic Acid 1. Short Reaction Time: The experiment was stopped before the reaction could proceed significantly. 2. Low Temperature: The reaction temperature was not high enough to achieve a reasonable reaction rate. 3. Catalyst Inactivity: The acid catalyst may have been neutralized or is not potent enough.1. Extend Reaction Duration: Monitor the reaction progress using techniques like TLC or GC and continue until the starting material is consumed. 2. Increase Reflux Temperature: Ensure the reaction is maintained at a steady reflux. For methanol, this is around 65 °C, but higher temperatures can be used in specialized equipment.[1] 3. Verify Catalyst Quality: Use a fresh, concentrated acid catalyst. If using a solid catalyst, ensure it is properly activated and not poisoned.
Presence of Dimethyl Fumarate Impurity 1. Dehydration Side Reaction: The acid catalyst and high temperatures can cause the dehydration of malic acid to fumaric acid (and maleic acid), which is then esterified.[7] 2. Isomerization: Isomerization of the desired this compound product to the more stable trans-isomer, dimethyl fumarate.1. Use Milder Catalysts: Consider using solid acid catalysts like Amberlyst resins, which can be more selective and lead to fewer byproducts compared to sulfuric acid.[7] 2. Control Temperature: Avoid excessively high temperatures that might favor the dehydration side reaction. 3. Purification: If formed, dimethyl fumarate can be removed via fractional distillation under reduced pressure or specialized techniques like molecularly imprinted adsorption columns.[15]
Reaction Mixture Darkens Significantly 1. Decomposition/Side Reactions: Strong acids like sulfuric acid at high temperatures can cause decomposition of the organic materials, leading to charring.1. Use a Weaker or Solid Catalyst: Switch to p-toluenesulfonic acid or a solid acid catalyst which are generally milder.[2][7] 2. Moderate Temperature: Ensure the reaction temperature does not significantly exceed the boiling point of the alcohol.

Data Summary Tables

Table 1: Effect of Catalyst on this compound Yield
CatalystStarting MaterialReaction Time (hours)Temperature (°C)Yield (%)Reference
Sulfuric AcidMalic Acid / Methanol1675~97% (after purification)[14]
DNW-1 Cationic ResinMaleic Anhydride / MethanolNot specifiedNot specified~99%[5]
Mg-β ZeoliteMaleic Anhydride / Methanol1211093.74%[6]
Fe-β ZeoliteMaleic Anhydride / Methanol1211091.91%[6]
Table 2: Impact of Reaction Parameters on Yield (Catalytic Distillation)
ParameterCondition 1Yield 1 (%)Condition 2Yield 2 (%)Reference
Maleic Anhydride:Methanol Molar Ratio1:1.199.91:1.599.6[12]
Mono-esterification Temperature70 °C99.995 °C99.6[12]

Experimental Protocols & Visualizations

Protocol: Fischer-Speier Synthesis of this compound

This protocol describes a standard laboratory procedure for synthesizing this compound from DL-malic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • DL-Malic Acid (e.g., 13.4 g, 0.1 mol)

  • Methanol (e.g., 100 mL, excess)

  • Concentrated Sulfuric Acid (e.g., 1-2 mL)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Ethyl Acetate (for extraction)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve DL-malic acid in methanol.

  • Catalyst Addition: Carefully and slowly add the concentrated sulfuric acid to the stirring solution.

  • Reflux: Heat the mixture to a gentle reflux (approximately 65-75°C) and maintain for 10-16 hours. The progress of the reaction can be monitored by TLC or GC.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the acidic catalyst until effervescence ceases.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Add deionized water and ethyl acetate to the residue in a separatory funnel. Shake well and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the resulting oil by vacuum distillation to yield pure this compound.[14]

Visualizations

reaction_pathway Malic Acid Malic Acid Monomethyl Malate Monomethyl Malate Malic Acid->Monomethyl Malate + Methanol - H2O Methanol Methanol Methanol->Monomethyl Malate This compound This compound Water Water Monomethyl Malate->this compound + Methanol - H2O Monomethyl Malate->Water

Caption: Fischer esterification pathway for this compound synthesis.

experimental_workflow A 1. Reaction Setup (Malic Acid, Methanol, H₂SO₄) B 2. Reflux (65-75°C, 10-16h) A->B C 3. Neutralization (NaHCO₃ Solution) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Extraction (Ethyl Acetate & Water) D->E F 6. Drying (Anhydrous MgSO₄) E->F G 7. Purification (Vacuum Distillation) F->G H Pure this compound G->H

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic Start Low Yield Observed Check_Time Was reaction time sufficient (>10 hours)? Start->Check_Time Check_Water Was water actively removed (e.g., excess alcohol)? Check_Time->Check_Water Yes Solution_Time Increase reaction time Check_Time->Solution_Time No Check_Catalyst Was catalyst concentration adequate? Check_Water->Check_Catalyst Yes Solution_Water Use large excess of methanol or add drying agent Check_Water->Solution_Water No Solution_Catalyst Increase catalyst loading Check_Catalyst->Solution_Catalyst No End Yield Improved Check_Catalyst->End Yes Solution_Time->End Solution_Water->End Solution_Catalyst->End

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Dimethyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl malate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Fischer esterification of malic acid with methanol.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: The equilibrium of the Fischer esterification was not sufficiently shifted towards the product. 2. Water Contamination: Presence of water in the reactants or reaction environment. 3. Suboptimal Catalyst: The chosen acid catalyst is not efficient enough. 4. Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion.1. Use a large excess of methanol to drive the equilibrium forward. Consider removing water as it forms using a Dean-Stark apparatus or molecular sieves. 2. Ensure all glassware is thoroughly dried and use anhydrous methanol. 3. Consider using a more effective catalyst. While sulfuric acid is common, heterogeneous catalysts like Amberlyst 36 Dry have been shown to provide a good ratio of conversion to selectivity.[1] 4. Increase the reaction time or temperature, monitoring the reaction progress by TLC or GC.
Presence of Monomethyl Malate Impurity Incomplete Diesterification: The reaction was stopped before both carboxylic acid groups of malic acid were esterified.1. Increase the reaction time. 2. Ensure a sufficient excess of methanol is used. 3. Re-subject the purified mixture to the esterification conditions to drive the reaction to completion.
Formation of Unsaturated Diesters (Dimethyl Fumarate and Dimethyl Maleate) Dehydration of Malic Acid: The hydroxyl group of malic acid is eliminated as water under acidic and/or high-temperature conditions, forming fumaric and maleic acids, which are then esterified.[1][2]1. Use Milder Reaction Conditions: Avoid excessively high temperatures. 2. Catalyst Selection: Sulfuric acid can promote dehydration; consider using a milder acid catalyst or a heterogeneous catalyst like Amberlyst 36 Dry, which has been shown to produce fewer byproducts.[1][2]
Difficulty in Product Purification Similar Boiling Points of Byproducts: Side products like monomethyl malate may have boiling points close to that of this compound, making separation by simple distillation difficult.1. Fractional Distillation: Use a fractional distillation column for better separation. 2. Chromatography: For high-purity requirements, column chromatography can be employed to separate the desired product from impurities. 3. Aqueous Workup: A thorough aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted malic acid and monomethyl malate.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the synthesis of this compound?

A1: The main side reactions are the incomplete esterification leading to the formation of monomethyl malate , and the dehydration of malic acid to form fumaric acid and maleic acid , which are subsequently esterified to dimethyl fumarate and dimethyl maleate .[1][2]

Q2: How does the choice of acid catalyst affect the side reactions?

A2: The choice of catalyst can significantly impact the formation of byproducts. Strong mineral acids like sulfuric acid are effective for esterification but can also promote the dehydration of malic acid, leading to higher levels of unsaturated ester impurities.[1][2] Heterogeneous acid catalysts, such as Amberlyst 36 Dry, have been shown to be effective for esterification while potentially reducing the extent of side reactions.[1][2]

Q3: What is the role of excess methanol in the reaction?

A3: Fischer esterification is a reversible reaction. According to Le Châtelier's principle, using a large excess of one of the reactants, in this case, methanol, shifts the equilibrium towards the formation of the product, this compound, thereby increasing the yield.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (malic acid) and the appearance of the product (this compound) and any major side products.

Q5: Can racemization occur during the synthesis if I start with an enantiomerically pure malic acid?

A5: While the esterification reaction itself does not directly target the chiral center, the acidic conditions and elevated temperatures could potentially lead to some degree of racemization. It is advisable to use the mildest possible conditions to maintain the stereochemical integrity of the starting material.

Quantitative Data on Side Product Formation

The following table summarizes the yield of dibutyl malate and the relative amounts of byproducts formed during the esterification of malic acid with n-butanol using different catalysts. While this data is for the butyl ester, it provides valuable insight into the influence of the catalyst on side product formation, which is expected to be analogous for the dimethyl ester.

CatalystMalic Acid Conversion (%)Dibutyl Malate Yield (%)Relative Amount of Unsaturated Ester Byproducts
Sulfuric AcidHigh71%[1]Highest[1]
p-Toluenesulfonic AcidComparable to Amberlyst 36 Dry56%[1]Lower than Sulfuric Acid
Amberlyst 36 DryHigh70%[1]Lower than Sulfuric Acid
Orthophosphoric AcidLower68%[1]Lower than Sulfuric Acid
KU-2 FPPLower86%[1]Not specified

Data adapted from a study on the esterification of malic acid with n-butanol. The relative amounts of byproducts are qualitative comparisons based on the study's findings.[1]

Experimental Protocols

Protocol 1: Fischer Esterification of Malic Acid with Methanol

This protocol is a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • DL-Malic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Protocol 2: Synthesis of D-(+)-Malic Acid Dimethyl Ester

This protocol describes a specific method for the synthesis of the D-(+) enantiomer of this compound.

Materials:

  • (R)-Malic acid

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂)

  • Ethyl Acetate

  • Petroleum Ether

Procedure:

  • To a solution of (R)-malic acid (1.0 equivalent) in anhydrous methanol (e.g., ~7.5 mL per gram of malic acid) at 0 °C, add thionyl chloride (e.g., ~1.1 equivalents) dropwise.

  • Allow the solution to warm to room temperature and stir for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:1) as the eluent to yield pure D-(+)-malic acid dimethyl ester. A yield of 99% has been reported for this procedure.[3]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Malic Acid + Methanol + Acid Catalyst reflux Reflux start->reflux Heat evaporation Evaporation of excess Methanol reflux->evaporation extraction Extraction with Ethyl Acetate evaporation->extraction washing Aqueous Washing (H2O, NaHCO3, Brine) extraction->washing drying Drying over MgSO4 washing->drying filtration Filtration drying->filtration concentration Concentration filtration->concentration purification Vacuum Distillation or Column Chromatography concentration->purification product Pure Dimethyl Malate purification->product side_reactions cluster_dehydration_products Dehydration Byproducts malic_acid Malic Acid mono_ester Monomethyl Malate malic_acid->mono_ester + MeOH - H2O fumaric_acid Fumaric Acid malic_acid->fumaric_acid - H2O maleic_acid Maleic Acid malic_acid->maleic_acid - H2O di_ester This compound (Desired Product) mono_ester->di_ester + MeOH - H2O dimethyl_fumarate Dimethyl Fumarate fumaric_acid->dimethyl_fumarate + 2 MeOH - 2 H2O dimethyl_maleate Dimethyl Maleate maleic_acid->dimethyl_maleate + 2 MeOH - 2 H2O

References

Technical Support Center: Purification of Crude Dimethyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for common purification techniques applied to crude dimethyl malate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound typically contains several impurities stemming from its synthesis. The most common impurity is the trans-isomer, dimethyl fumarate, which can form during the esterification process.[1] Other potential impurities include unreacted starting materials like maleic anhydride or maleic acid, the mono-ester (monomethyl maleate), residual methanol, the acid catalyst (e.g., sulfuric acid), and water formed during the reaction.[2][3][4]

Q2: Which purification technique is most suitable for my crude this compound sample?

A2: The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity and scale of the experiment.

  • Vacuum Distillation is effective for removing non-volatile impurities and residual solvents on a larger scale.[5]

  • Column Chromatography is ideal for separating compounds with similar boiling points but different polarities, such as the isomers dimethyl maleate and dimethyl fumarate.[5]

  • Aqueous Washing/Extraction is a simple first step to remove water-soluble impurities like residual acid and methanol.[3]

  • Specialized Adsorption using a molecularly imprinted column offers very high selectivity for removing dimethyl fumarate.[1]

Q3: How can I assess the purity of my this compound sample before and after purification?

A3: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) is a common and effective method for determining the area percentage of the this compound peak relative to impurities.[5] High-Performance Liquid Chromatography (HPLC) can also be used for analysis.[6] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.[3]

Purification Techniques: Troubleshooting and Protocols

Vacuum Distillation

This technique separates compounds based on differences in their boiling points. It is particularly useful for purifying this compound from non-volatile impurities or starting materials with significantly different boiling points.[5]

Troubleshooting Guide: Vacuum Distillation

Problem Possible Cause(s) Suggested Solution(s)
Bumping / Unstable Boiling - Uneven heating.- Insufficient agitation.- Vacuum is too high initially.- Use a heating mantle with a magnetic stirrer for even heating and agitation.[5]- Add boiling chips or use a mechanical stirrer.- Gradually apply the vacuum to the system.[5]
Product Not Distilling - The temperature is too low.- The vacuum is not low enough (pressure is too high).- Gradually increase the temperature of the heating mantle.- Check the vacuum pump and all connections for leaks to ensure the system can reach the required pressure.
Product Decomposing - The distillation temperature is too high.- Use a lower pressure (higher vacuum) to decrease the boiling point of this compound and allow distillation at a lower temperature.[5]
Poor Separation of Impurities - The boiling points of the product and impurity are too close.- The distillation column is not efficient enough.- Consider using a fractional distillation column with a higher number of theoretical plates.- If the impurity is the isomer dimethyl fumarate, distillation may not be effective, and chromatography should be used instead.[1]

Quantitative Data: Physical Properties

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compoundC₆H₈O₄144.13-17[7]204-205
Dimethyl FumarateC₆H₈O₄144.13103[8]192-193
Maleic AnhydrideC₄H₂O₃98.0652.8202
MethanolCH₄O32.04-97.664.7

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble the distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, and receiving flask) in a fume hood. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar for smooth boiling.[5]

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply the vacuum to the system, aiming for a pressure at which this compound will boil at a reasonable temperature (e.g., 140 °C at 190 mbar).[3]

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.[5]

  • Collecting Fractions: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (e.g., residual methanol). Collect the main fraction that distills over at a constant temperature and pressure, which corresponds to pure this compound.[5]

  • Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase, making it highly effective for separating isomers like dimethyl maleate and dimethyl fumarate.[5]

Troubleshooting Guide: Column Chromatography

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation / Overlapping Bands - The polarity of the eluent is too high.- The column was packed improperly.- The sample was loaded improperly.- Start with a less polar solvent system and gradually increase polarity (gradient elution).[9]- Ensure the column is packed evenly without air bubbles or cracks.- Dissolve the crude sample in a minimal amount of the eluent and load it as a narrow band.
Product Does Not Elute - The eluent is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.[9]
Cracked or Channeled Column Bed - The silica gel bed ran dry.- The solvent polarity was changed too abruptly.- Always keep the silica gel surface covered with the eluent.- When running a gradient, change the solvent composition gradually.
Low Yield - Product is retained on the column.- Some fractions containing the product were discarded.- After collecting the main fractions, flush the column with a highly polar solvent to check for any remaining product.- Carefully monitor all fractions using Thin Layer Chromatography (TLC) to ensure all product-containing fractions are combined.[9]

Quantitative Data: Purification by Molecularly Imprinted Adsorption Column

Parameter Value Reference
Initial SampleIndustrial Grade this compound[1]
Adsorption Pressure0.06 - 0.09 MPa[1]
Adsorption Temperature30 - 45 °C[1]
Final Purity (this compound)99.2 - 99.3%[1]
Final Impurity (Dimethyl Fumarate)45 - 48 ppm[1]

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase Selection: Silica gel is a common and effective choice for purifying moderately polar esters like this compound.[5]

  • Mobile Phase Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. The goal is to find a system where this compound has an Rf value of approximately 0.3-0.4 and is well-separated from impurities.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a level and crack-free bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. If necessary, gradually increase the polarity of the eluent to elute the this compound.[9]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[9]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[9]

Visualization of Workflows

G General Purification Workflow for Crude this compound A Crude this compound B Aqueous Wash (e.g., NaHCO3 solution) A->B C Separation of Layers B->C D Drying Organic Layer (e.g., MgSO4) C->D E Filtration D->E F Concentration (Rotary Evaporation) E->F G Purification Step F->G H Vacuum Distillation G->H For non-volatile impurities I Column Chromatography G->I For isomeric impurities J Purity Analysis (GC, NMR) H->J I->J K Pure this compound J->K

Caption: General purification workflow for crude this compound.

G Logical Flow for Troubleshooting Low Yield A Low Yield of Purified Product B Was the reaction complete? A->B D Was product lost during extraction/washing? A->D F Did product degrade during purification? A->F H Is product left in the mother liquor/column? A->H C Monitor reaction by TLC to ensure completion. B->C E Minimize transfer steps. Check pH of aqueous washes. D->E G Avoid excessive heat. Deactivate silica gel if needed. F->G I Optimize recrystallization solvent. Flush column with polar solvent. H->I

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Dimethyl Malate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dimethyl malate alkylation reactions. The primary focus is on preventing the common side reaction of dialkylation to achieve selective mono-alkylation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the alkylation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Significant formation of dialkylated product 1. Incorrect stoichiometry: Using more than one equivalent of base relative to this compound can lead to the deprotonation of the mono-alkylated product, followed by a second alkylation.[1][2] 2. Strongly basic conditions: While a strong base is necessary, prolonged reaction times or high temperatures can promote the formation of the enolate from the mono-alkylated product, leading to dialkylation.[2] 3. Highly reactive alkylating agent: Primary alkyl halides that are very reactive can quickly undergo a second alkylation.[2]1. Adjust stoichiometry: Use a slight excess of this compound (e.g., 1.1 to 1.2 equivalents) relative to the base (1.0 equivalent) and the alkylating agent (1.0 equivalent). This ensures the base is consumed in forming the initial enolate.[2] 2. Control reaction conditions: Maintain the lowest effective temperature for the reaction. Consider adding the alkylating agent at a lower temperature (e.g., 0 °C) and then allowing the reaction to slowly warm to room temperature.[1][2] 3. Slow addition of alkylating agent: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration, which favors mono-alkylation.[2]
Low or no reaction conversion 1. Inactive base: The base may have been deactivated by moisture in the solvent or on the glassware. Sodium hydride (NaH), for example, is very sensitive to moisture. 2. Insufficiently strong base: The chosen base may not be strong enough to fully deprotonate the this compound. 3. Low reactivity of alkylating agent: Secondary, tertiary, or sterically hindered alkyl halides react much slower in S\N2 reactions.1. Ensure anhydrous conditions: Use freshly dried solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon). 2. Select a stronger base: Consider using sodium hydride (NaH) or other strong, non-nucleophilic bases.[1][2] 3. Increase reactivity: If possible, use a more reactive alkylating agent (e.g., an alkyl iodide or bromide). For less reactive halides, consider increasing the reaction temperature or using a solvent that accelerates S\N2 reactions, such as DMF or DMSO.
Formation of side products other than dialkylation 1. Transesterification: If using an alkoxide base, the alkoxide must match the ester group of the malonate (i.e., sodium methoxide for this compound) to prevent exchange of the ester's alkyl group. 2. Elimination (E2) reaction: With secondary or tertiary alkyl halides, the basic conditions can favor the elimination of HX to form an alkene instead of substitution.[2]1. Use a matching alkoxide or a non-alkoxide base: Employ sodium methoxide as the base or switch to a non-alkoxide base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[3][4] 2. Optimize conditions for substitution: Use a less sterically hindered alkylating agent if possible. Lowering the reaction temperature can also favor substitution over elimination.[2]

Frequently Asked Questions (FAQs)

Q1: How can I selectively achieve mono-alkylation of this compound?

A1: To favor mono-alkylation, it is crucial to carefully control the reaction stoichiometry. Use approximately one equivalent of a strong base (like sodium hydride) and one equivalent of your alkylating agent for every one equivalent of this compound. Using a slight excess of this compound can further enhance selectivity for the mono-alkylated product.[1][2]

Q2: What is the best base to use for the mono-alkylation of this compound?

A2: The choice of base is critical. Sodium hydride (NaH) is a common and effective choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the malonate.[1][2] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often with phase-transfer catalysts, and may offer milder reaction conditions.[3][4][5][6] Cesium carbonate, in particular, is known to promote mono-alkylation by forming a more reactive, "naked" enolate.[3][4][7]

Q3: Which solvent is most suitable for this reaction?

A3: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred, especially when using sodium hydride.[1][2] These solvents effectively dissolve the reactants and intermediates without interfering with the reaction. Anhydrous conditions are essential for the success of the reaction.

Q4: Can I perform a dialkylation reaction intentionally?

A4: Yes. To achieve dialkylation, you would first perform the mono-alkylation as described above. Then, a second equivalent of base is added to the mono-alkylated product to form a new enolate, followed by the addition of a second alkylating agent (which can be the same or different from the first).

Q5: My reaction is not going to completion. What should I do?

A5: First, ensure that your reagents and solvent are completely anhydrous, as any moisture will quench the base. If conditions are dry, consider using a stronger base or increasing the reaction temperature. If using a less reactive alkylating halide (e.g., a chloride), you might switch to the corresponding bromide or iodide, which are better leaving groups.

Data Presentation: Alkylation of Dimethyl Malonate

The following table summarizes quantitative data from a study on the alkylation of dimethyl malonate with 2-chlorocyclopentanone using sodium hydride as the base in various solvents. This data illustrates how the choice of solvent can significantly impact the yield of the mono-alkylated product.

BaseSolventTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)
Sodium HydrideDichloromethane (DCM)70653
Sodium Hydride[BMIM]PF₆ (Ionic Liquid)70659
Sodium Hydride[BMIM]BF₄ (Ionic Liquid)70675
Sodium Hydride[EMIM]OTf (Ionic Liquid)70679
Data sourced from a study on the alkylation of 2-chlorocyclopentanone with dimethyl malonate.[8]

Experimental Protocols

Protocol 1: Selective Mono-alkylation of this compound using Sodium Hydride

This protocol is designed to favor the formation of the mono-alkylated product.

Materials:

  • Dimethyl malonate

  • Alkyl halide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 equivalent).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMF to the flask to create a suspension of NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • Add dimethyl malonate (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 equivalent) dropwise.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or vacuum distillation.

Visualizations

Reaction Pathway: Mono- vs. Dialkylation

G A This compound B Enolate A->B + Base - H+ C Mono-alkylated Product B->C + R-X (1st Alkylation) E Enolate of Mono-alkylated Product C->E + Base - H+ D Dialkylated Product E->D + R-X (2nd Alkylation) G start Problem: Excess Dialkylation q1 Check Stoichiometry: Base:Malonate Ratio > 1? start->q1 s1 Adjust to ~1:1.1 (Base:Malonate) q1->s1 Yes q2 Reaction Temperature Too High? q1->q2 No s1->q2 s2 Lower Temperature (e.g., 0 °C to RT) q2->s2 Yes q3 Alkylating Agent Added Too Quickly? q2->q3 No s2->q3 s3 Add Alkylating Agent Dropwise q3->s3 Yes end Mono-alkylation Favored q3->end No s3->end

References

Technical Support Center: Optimizing Reaction Conditions for Dimethyl Malate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the alkylation of dimethyl malate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the alkylation of this compound?

The alkylation of this compound is a classic example of a malonic ester synthesis.[1] It proceeds in two primary steps:

  • Deprotonation: The acidic α-hydrogen of this compound is removed by a base to form a nucleophilic enolate.[1]

  • Alkylation: This enolate then acts as a nucleophile and attacks an alkylating agent (typically an alkyl halide) in an SN2 reaction to form a new carbon-carbon bond.[1]

Q2: How can I minimize the formation of the dialkylated byproduct?

Dialkylation is a common side reaction that can significantly lower the yield of the desired mono-alkylated product.[1] This occurs because the mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation event.[1] Strategies to minimize dialkylation include:

  • Stoichiometry Control: Use a molar excess of dimethyl malonate relative to the alkylating agent (typically 1.1 to 1.5 equivalents). This increases the statistical probability of the enolate reacting with the initial alkylating agent.[1]

  • Controlled Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[1]

  • Base Selection and Stoichiometry: Using exactly one equivalent of a strong base, such as sodium hydride (NaH), can help ensure that the dimethyl malonate is fully converted to the enolate before significant alkylation of the product can occur.[1]

Q3: What are common causes for low or no product formation?

Several factors can lead to poor or no yield in a this compound alkylation reaction:

  • Inactive Reagents: The base or alkylating agent may have decomposed due to improper storage or handling (e.g., exposure of the base to moisture).[2] Always use fresh or properly stored reagents.[1]

  • Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the dimethyl malonate effectively.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.[2]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

Q4: What are the best practices for choosing a base and solvent?

The choice of base and solvent is critical for a successful alkylation reaction.

  • Bases: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the malonate.[1] Sodium ethoxide is also frequently used.[3] Milder bases like potassium carbonate can be used, sometimes in conjunction with a phase-transfer catalyst.[2]

  • Solvents: Anhydrous, aprotic solvents are essential to prevent quenching of the enolate and other side reactions.[4] Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices.[2][4] Ionic liquids have also been shown to enhance reaction rates and yields.[5]

Troubleshooting Guide

Problem Possible Causes Solutions
Significant amount of dialkylated product 1. Incorrect stoichiometry (excess alkylating agent).[1] 2. High local concentration of the alkylating agent.[1] 3. Incomplete initial enolate formation.[1]1. Use a 1.1 to 1.5 molar excess of dimethyl malonate.[1] 2. Add the alkylating agent slowly to the reaction mixture.[1] 3. Ensure complete formation of the enolate before adding the alkyl halide.[1]
Low or no product formation 1. Inactive base or alkylating agent.[1][2] 2. Reaction temperature is too low.[1][2] 3. Insufficient reaction time.[1]1. Use fresh or properly stored reagents.[1] 2. Increase the reaction temperature or consider a more reactive solvent/base combination.[1] 3. Monitor the reaction by TLC or GC and allow it to run to completion.[1]
Unreacted dimethyl malonate remaining 1. Insufficient base used.[1] 2. Incomplete reaction.[1]1. Use at least one full equivalent of a strong base.[1] 2. Increase the reaction time or temperature.[1]
Presence of hydrolyzed byproducts 1. Water contamination in reagents or solvent.[1]1. Use anhydrous solvents and properly dried glassware. Ensure the base has not been deactivated by moisture.
Formation of elimination byproducts 1. Use of secondary or tertiary alkyl halides. 2. High reaction temperature.[2]1. This is a common issue with sterically hindered alkyl halides. Consider alternative synthetic routes if possible. 2. Maintain the lowest possible temperature that allows for a reasonable reaction rate.[2]

Experimental Protocols

Representative Protocol for Mono-alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • Dimethyl malonate (1.1 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 equivalent)

  • Alkyl halide (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.[4]

  • Base Addition: Carefully add the sodium hydride dispersion to the anhydrous solvent in the flask.[4] Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care in a fume hood.[4]

  • Deprotonation: Cool the suspension to 0 °C in an ice bath.[4] Slowly add the dimethyl malonate dropwise to the stirred suspension over 15-20 minutes.[4] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating complete enolate formation.[4]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide dropwise.[2] Let the reaction proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or GC.[2] Gentle heating may be required for less reactive alkyl halides.[2]

  • Workup: Cool the reaction mixture to 0 °C in an ice bath.[4] Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted sodium hydride.[4] Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.[4]

  • Purification: Combine the organic extracts and wash with water and then with brine.[4] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[4] The crude product can then be purified by vacuum distillation or flash column chromatography.[3]

Data Presentation

Table 1: Influence of Solvent on the Alkylation of 2-chlorocyclopentanone with this compound

SolventTemperature (°C)Time (h)Yield (%)
[BMIM]PF₆70659
[BMIM]BF₄70675
[EMIM]OTf70679
Dichloromethane (DCM)70653

Data adapted from a study on the alkylation of 2-chlorocyclopentanone with dimethyl malonate using sodium hydride as the base.[5]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Workup & Purification setup Inert Atmosphere (N2 or Ar) glassware Dry Glassware add_base Add NaH to Anhydrous Solvent setup->add_base cool_0c Cool to 0°C add_base->cool_0c add_malonate Add this compound (dropwise) cool_0c->add_malonate stir_rt Stir at RT (H2 evolution ceases) add_malonate->stir_rt cool_again Cool to 0°C stir_rt->cool_again add_halide Add Alkyl Halide (dropwise) cool_again->add_halide react React at RT or Heat (Monitor by TLC/GC) add_halide->react quench Quench with aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract wash Wash with Water & Brine extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify

Caption: Experimental workflow for this compound alkylation.

troubleshooting_logic start Low Yield or No Product check_reagents Are reagents fresh and anhydrous? start->check_reagents check_base Is the base strong enough and in sufficient quantity (≥1 eq)? check_reagents->check_base Yes solution_reagents Use fresh, dry reagents/solvents. check_reagents->solution_reagents No check_temp Is the reaction temperature adequate? check_base->check_temp Yes solution_base Use a stronger base (e.g., NaH) and ensure correct stoichiometry. check_base->solution_base No check_time Is the reaction time sufficient (monitor)? check_temp->check_time Yes solution_temp Increase temperature incrementally. check_temp->solution_temp No solution_time Increase reaction time and monitor progress. check_time->solution_time No success Problem Solved check_time->success Yes solution_reagents->start solution_base->start solution_temp->start solution_time->start

Caption: Troubleshooting logic for low yield in alkylation reactions.

References

Common impurities in commercial Dimethyl malate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethyl Malate

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the use of commercial this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

A1: Commercial this compound is typically synthesized via the esterification of maleic acid (or its anhydride) with methanol.[1][2][3][4] Potential impurities can stem from starting materials, reaction byproducts, or degradation. The most common impurities include:

  • Dimethyl Fumarate: The geometric isomer of this compound. Some commercial grades may contain up to 4% dimethyl fumarate.

  • Monomethyl Malate: Formed from incomplete esterification of maleic acid.[1][5]

  • Maleic Acid: Unreacted starting material.[3][6] Its presence can introduce acidity into a reaction system.

  • Methanol: Residual solvent from the synthesis process.[1][3][5]

  • Water: A byproduct of the esterification reaction that can be challenging to completely remove.[1][5]

  • Malic Acid: Can be formed by the hydration of this compound.[2]

Q2: What is the typical purity of commercial this compound?

A2: The purity of commercial this compound can vary by supplier and grade. A common purity level offered is 96%, with the primary impurity often being the isomer dimethyl fumarate. Higher purity grades (>98% or >99%) are also available for more sensitive applications. It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.

Q3: How can these impurities affect my experimental results?

A3: The impact of impurities depends on their identity and concentration, as well as the nature of your experiment.

  • Dimethyl Fumarate: As a geometric isomer, it may have different reactivity, especially in stereospecific reactions like the Diels-Alder reaction, potentially leading to a mixture of diastereomeric products.

  • Acidic Impurities (Maleic Acid, Monomethyl Malate): These can alter the pH of a reaction mixture, which is critical for acid- or base-sensitive reactions. They can neutralize basic reagents or catalyze unwanted side reactions.

  • Methanol and Water: These can act as competing nucleophiles in certain reactions. Water can also hydrolyze the ester back to maleic acid or its monomethyl ester.[1][2]

Q4: What analytical methods are recommended for testing the purity of a this compound sample?

A4: Several analytical techniques can be used to assess the purity of this compound and identify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities like residual methanol and dimethyl fumarate.[7]

  • High-Performance Liquid Chromatography (HPLC): A robust method for purity assessment and quantifying non-volatile impurities such as maleic acid and monomethyl malate.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used to quantify the ratio of this compound to its isomer, dimethyl fumarate. Quantitative NMR (qNMR) is a highly accurate method for determining absolute purity when using a certified internal standard.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid technique for qualitative identification and confirming the presence of the expected ester functional groups.[7]

Troubleshooting Guide

Q: My reaction yield is significantly lower than expected. Could impurities in this compound be the cause?

A: Yes, this is possible.

  • Check for Acidic Impurities: If your reaction involves a base-sensitive substrate or reagent, acidic impurities like maleic acid could be neutralizing your base, thereby inhibiting the reaction.

  • Consider Competing Nucleophiles: If your reaction involves a nucleophilic attack on an electrophile, residual methanol or water from the this compound could be competing with your desired nucleophile.

  • Verify Reagent Purity: It is highly recommended to verify the purity of your this compound lot using an appropriate analytical method, such as ¹H NMR or GC, to rule out purity issues.

Q: I am observing unexpected peaks in the NMR spectrum of my purified product. Could they originate from this compound impurities?

A: This is a strong possibility, particularly if the impurity has similar reactivity to this compound.

  • Isomeric Impurities: Dimethyl fumarate is a common culprit. If your reaction is a cycloaddition, for example, the dimethyl fumarate impurity will also react, leading to a diastereomeric byproduct that can be difficult to separate and will show distinct peaks in the NMR spectrum.

  • Run a Control: Analyze a sample of the this compound you used via ¹H NMR. Compare this spectrum to the spectrum of your product to see if any of the unexpected peaks correspond to impurities in the starting material.

Q: My experiment is highly sensitive to water. What precautions should I take when using this compound?

A: Since water is a byproduct of the synthesis of this compound, trace amounts may be present.[1][5]

  • Use a High-Purity, Anhydrous Grade: Purchase a grade of this compound specifically designated as anhydrous if available.

  • Dry the Reagent: If you suspect water is present, this compound can be dried over a suitable drying agent (e.g., anhydrous magnesium sulfate or molecular sieves) and filtered before use. Distillation under reduced pressure is also an effective method for removal of non-volatile impurities.[3]

  • Proper Storage: Store this compound in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption from the air.

Data Presentation

Table 1: Summary of Common Impurities in Commercial this compound

Impurity NameChemical FormulaTypical OriginPotential Experimental Impact
Dimethyl FumarateC₆H₈O₄Isomerization during synthesisCan lead to diastereomeric byproducts in stereospecific reactions.
Monomethyl MalateC₅H₆O₄Incomplete esterificationActs as an acidic impurity; may alter reaction pH.
Maleic AcidC₄H₄O₄Unreacted starting materialStronger acidic impurity; can neutralize bases or catalyze side reactions.[8]
MethanolCH₄OResidual solventCan act as a competing nucleophile.
WaterH₂OByproduct of esterificationCan hydrolyze the ester; acts as a competing nucleophile.[1]
Malic AcidC₄H₆O₅Hydration of the double bondActs as an acidic impurity.[2]

Experimental Protocols

Protocol: Purity Assessment of this compound by ¹H NMR Spectroscopy

  • Objective: To determine the purity of a this compound sample and quantify the relative amount of dimethyl fumarate impurity.

  • Materials:

    • This compound sample

    • Deuterated chloroform (CDCl₃)

    • NMR tubes

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Procedure:

    • Prepare a sample by dissolving approximately 10-20 mg of the this compound sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

    • Acquire a ¹H NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Analysis:

      • Identify the singlet peak for the olefinic protons of this compound at approximately δ 6.26 ppm.

      • Identify the singlet peak for the methoxy protons of this compound at approximately δ 3.79 ppm.

      • Identify the singlet peak for the olefinic protons of the dimethyl fumarate impurity at approximately δ 6.84 ppm.

      • Integrate the olefinic proton peaks for both this compound (δ ~6.26) and dimethyl fumarate (δ ~6.84).

      • Calculate the molar ratio and percentage of the impurity using the integral values.

      • % Dimethyl Fumarate = [Integral(6.84 ppm) / (Integral(6.26 ppm) + Integral(6.84 ppm))] * 100

Visualizations

G start Unexpected Experimental Result q1 Is the purity of the This compound lot confirmed? start->q1 analyze Analyze this compound sample (e.g., via NMR, GC-MS) q1->analyze No q2 Are impurities detected? q1->q2 Yes analyze->q2 troubleshoot Troubleshoot based on impurity identity (e.g., acid, isomer, water) q2->troubleshoot Yes other_vars Investigate other experimental variables (e.g., other reagents, conditions) q2->other_vars No end_impurity Impurity identified as likely cause troubleshoot->end_impurity end_other Cause is likely unrelated to this compound purity other_vars->end_other

References

Technical Support Center: Troubleshooting Low Yields in Dimethyl Malonate Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in Michael addition reactions involving dimethyl malonate. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Michael addition reaction with dimethyl malonate is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

A1: Low or no product formation in a Michael addition with dimethyl malonate can stem from several critical factors. A systematic evaluation of the following points can help identify the issue:

  • Inactive Catalyst or Base: The base used to deprotonate the dimethyl malonate may be old, have been improperly stored, or may not be strong enough for efficient enolate formation. Ensure your catalyst is active and the base is appropriate for the reaction.[1] For instance, weak bases like alkoxides (e.g., sodium methoxide) or amines are often sufficient for 1,3-dicarbonyl compounds like dimethyl malonate.[2]

  • Poor Nucleophile Generation: The formation of the malonate enolate is crucial for the reaction to proceed. If the base is not strong enough, or if there are acidic impurities in the reaction mixture, the concentration of the enolate will be too low for an efficient reaction.[1]

  • Low Reactivity of the Michael Acceptor: The α,β-unsaturated compound you are using might have steric hindrance near the β-carbon, or it may possess electron-donating groups that reduce its electrophilicity, thus slowing down the reaction.[1]

  • Suboptimal Temperature: The reaction may require a specific temperature range to overcome the activation energy barrier. Reactions conducted at too low a temperature may not proceed, while excessively high temperatures can lead to side reactions and decomposition of reactants or products.[1]

Q2: I'm observing the formation of multiple products in my reaction. What are the likely side reactions?

A2: The formation of multiple products is a common issue in Michael additions. Understanding the potential side reactions is key to mitigating them:

  • Bis-Addition: The initial Michael adduct can sometimes act as a nucleophile itself and react with a second molecule of the Michael acceptor, leading to a bis-adduct. Carefully controlling the stoichiometry of the reactants, sometimes by using an excess of the Michael donor, can help minimize this.[1]

  • Retro-Michael Addition: The Michael addition is a reversible reaction. If the reaction conditions, such as high temperature, favor the reverse reaction, the product can decompose back to the starting materials.[1]

  • Polymerization: α,β-Unsaturated compounds can be prone to polymerization, especially in the presence of strong bases or catalysts.

  • Isomerization of the Michael Acceptor: In some cases, the Michael acceptor can isomerize to a less reactive form. For example, maleate esters can isomerize to the thermodynamically more stable but less reactive fumarate esters.[3][4]

Q3: How does the choice of base and solvent affect the yield of my Dimethyl Malonate Michael addition?

A3: The choice of base and solvent plays a pivotal role in the success of the reaction.

  • Base Selection: The strength of the base should be carefully considered. For dimethyl malonate, a relatively weak base is often sufficient to generate the enolate. Using a base that is too strong can lead to undesired side reactions, including 1,2-addition to the carbonyl group of the Michael acceptor instead of the desired 1,4-conjugate addition.[2] Common bases include sodium methoxide, potassium carbonate, and amines like DBU or triethylamine.[5]

  • Solvent Effects: The solvent can influence the solubility of the reactants and the stability of the intermediates. Polar aprotic solvents like THF, DMF, and acetonitrile are often used. In some cases, protic solvents like methanol or ethanol can be used, especially when using alkoxide bases.[6] Toluene has also been shown to be a suitable solvent in certain systems. The choice of solvent can impact the reaction rate and selectivity, so it is a key parameter to optimize.

Q4: My reaction is giving a mixture of 1,2- and 1,4-addition products. How can I favor the desired 1,4-addition?

A4: The competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate addition) is a common challenge. To favor the desired 1,4-addition of dimethyl malonate:

  • Use a "Soft" Nucleophile: Doubly stabilized enolates, like that from dimethyl malonate, are considered "soft" nucleophiles and inherently favor 1,4-addition.

  • Avoid Strong, "Hard" Bases: Strong bases like organolithium reagents tend to favor 1,2-addition.[2]

  • Modify the Michael Acceptor: If possible, increasing the steric hindrance around the carbonyl group of the Michael acceptor can disfavor 1,2-addition.

  • Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically controlled 1,4-addition product.

Data Presentation

Table 1: Effect of Different Catalysts on the Michael Addition of Dimethyl Malonate to Levoglucosenone

CatalystYield (%) after 5 min MW irradiation
Ca(OH)₂>90
MgO~75
AlCl₃~70
ZnCl₂~25

Data adapted from a study on the microwave-assisted Michael addition of dimethyl malonate to levoglucosenone.[7]

Table 2: Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one

CatalystYield (%)Enantiomeric Excess (ee, %)
(S)-Ga-Na-BINOL complex9099

This reaction was performed on a 31g scale.[8][9]

Experimental Protocols

Protocol 1: General Procedure for the Base-Catalyzed Michael Addition of Dimethyl Malonate to a Cyclic Enone

This protocol details the addition of dimethyl malonate to 2-pentylidenecyclopentan-1-one using a catalytic amount of sodium methoxide.[6]

Materials:

  • 2-Pentylidenecyclopentan-1-one (1.0 mmol, 1.0 equiv)

  • Dimethyl malonate (1.2 mmol, 1.2 equiv)

  • Sodium methoxide (0.1 mmol, 0.1 equiv)

  • Anhydrous methanol (10 mL)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry 50 mL round-bottom flask containing a magnetic stir bar, add 2-pentylidenecyclopentan-1-one.

  • Dissolve the starting material in anhydrous methanol.

  • Add dimethyl malonate to the solution.

  • While stirring, add a catalytic amount of sodium methoxide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Enantioselective Michael Addition of Diethyl Malonate to Chalcone

While this protocol uses diethyl malonate, a similar procedure can be adapted for dimethyl malonate.

Materials:

  • Chalcone (1.89 mmol)

  • Diethyl malonate (2.26 mmol)

  • NiCl₂ (10 mol%)

  • (-)-Sparteine (10 mol%)

  • Dry Toluene (7 mL)

  • Dilute HCl

  • Ethyl acetate

Procedure:

  • In a dry flask under a nitrogen atmosphere, stir NiCl₂ and (-)-Sparteine in dry toluene at room temperature for 6 hours.

  • Slowly add chalcone to the mixture and continue stirring for an additional 30 minutes.

  • Add a solution of diethyl malonate in dry toluene slowly to the reaction mixture.

  • Stir the reaction until the starting material is consumed (monitored by TLC).

  • Quench the reaction with dilute HCl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow setup Reaction Setup (Flask, Stirrer, Inert Atmosphere) reagents Addition of Reactants (Dimethyl Malonate, Michael Acceptor, Solvent) setup->reagents catalyst Catalyst/Base Addition reagents->catalyst reaction Reaction Monitoring (TLC, GC, etc.) catalyst->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: A typical experimental workflow for a Dimethyl Malonate Michael addition.

michael_addition_mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation donor Dimethyl Malonate enolate Malonate Enolate (Nucleophile) donor->enolate - H+ base Base acceptor Michael Acceptor (α,β-unsaturated compound) enolate->acceptor 1,4-addition intermediate Enolate Intermediate acceptor->intermediate product Michael Adduct intermediate->product + H+ proton_source Proton Source (e.g., H-Base+)

Caption: The general mechanism of a base-catalyzed Michael addition.

Caption: A troubleshooting flowchart for low yields in Michael additions.

References

Stability and degradation of Dimethyl malate under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of dimethyl malate under common experimental conditions.

Troubleshooting Guides and FAQs

Q1: My reaction involving this compound is showing unexpected byproducts. What could be the cause?

A1: Unexpected byproducts when using this compound are often due to its degradation. The primary degradation pathway for this compound, like other aliphatic esters, is hydrolysis. This can be influenced by several factors in your reaction conditions:

  • pH: this compound is susceptible to both acid- and base-catalyzed hydrolysis. It is most stable in neutral to slightly acidic conditions and degrades more rapidly in strongly acidic or alkaline environments.

  • Temperature: Higher temperatures will accelerate the rate of degradation.

  • Presence of Water: Water is a necessary reactant for hydrolysis. Ensure you are using anhydrous solvents if the reaction chemistry is sensitive to water.

  • Catalysts: The presence of certain catalysts, particularly those with acidic or basic properties, can promote hydrolysis.

To troubleshoot, consider running a control experiment with this compound under your reaction conditions (solvent, temperature, catalyst) but without other reactants to assess its stability.

Q2: I am observing a decrease in the concentration of this compound over time in my aqueous formulation. How can I minimize this?

A2: The decrease in this compound concentration in aqueous solutions is likely due to hydrolysis. To minimize this degradation:

  • Control the pH: Buffer your formulation to a pH range where this compound is most stable. Based on data for similar diesters like dimethyl malonate, stability is greater at a slightly acidic pH (around 4-5) compared to neutral or alkaline conditions.

  • Lower the Temperature: Store your formulation at a lower temperature to reduce the rate of hydrolysis.

  • Reduce Water Activity: If possible for your application, consider adding co-solvents that reduce water activity, which can slow down the hydrolysis reaction.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation of this compound is expected to occur via hydrolysis of the ester groups. This proceeds in a stepwise manner:

  • First Hydrolysis: One of the methyl ester groups is hydrolyzed to form monomethyl malate and methanol.

  • Second Hydrolysis: The remaining methyl ester group of monomethyl malate is hydrolyzed to form malic acid and another molecule of methanol.

Under harsh conditions (e.g., very high temperatures), further degradation of malic acid could occur, but the initial and most common degradation products are monomethyl malate and malic acid.

Q4: How can I monitor the degradation of this compound and quantify its degradation products?

A4: Several analytical techniques can be used to monitor the degradation of this compound:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective way to separate and quantify this compound, monomethyl malate, and malic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying and quantifying the parent compound and potentially more volatile degradation products. Derivatization may be necessary for the acidic degradation products to improve their volatility and chromatographic behavior.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the methyl ester peaks of this compound and the appearance of new signals corresponding to the degradation products.

Data Presentation

Table 1: Hydrolysis Data for Dimethyl Malonate (as a proxy for this compound)

Disclaimer: The following data is for dimethyl malonate and should be used as an estimation of the behavior of this compound. Actual degradation rates for this compound may vary.

pHTemperature (°C)Half-life (t½)Primary Degradation Product
450859 hoursMonomethyl malonate
72552.5 hoursMonomethyl malonate
7505.7 hoursMonomethyl malonate
950< 2.4 hoursMonomethyl malonate & Malonic Acid

Experimental Protocols

Protocol for Assessing the Hydrolytic Stability of this compound

Objective: To determine the rate of hydrolysis of this compound at a given pH and temperature.

Materials:

  • This compound

  • Buffer solutions of the desired pH (e.g., pH 4, 7, and 9)

  • High-purity water

  • Constant temperature bath or incubator

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Reaction Solution Preparation:

    • For each pH to be tested, pipette a small volume of the this compound stock solution into a volumetric flask.

    • Dilute to the mark with the appropriate buffer solution to achieve the desired final concentration of this compound.

  • Incubation:

    • Transfer aliquots of each reaction solution into several sealed HPLC vials.

    • Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25°C, 40°C, or 50°C).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each pH condition.

    • Immediately quench the reaction by cooling the vial in an ice bath if the reaction is being conducted at an elevated temperature.

  • Analysis:

    • Analyze the samples by a validated HPLC method to determine the concentration of this compound remaining.

    • If possible, also quantify the appearance of the degradation products (monomethyl malate and malic acid).

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • If the plot is linear, the reaction follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Mandatory Visualization

Hydrolysis_Pathway DMM This compound MMM Monomethyl Malate DMM->MMM + H₂O - CH₃OH MA Malic Acid MMM->MA + H₂O - CH₃OH MeOH1 Methanol MeOH2 Methanol

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_reaction Prepare Reaction Solutions (in different pH buffers) prep_stock->prep_reaction incubate Incubate at Constant Temperature prep_reaction->incubate sample Sample at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc data_analysis Data Analysis (Kinetics Calculation) hplc->data_analysis

Caption: Workflow for assessing the hydrolytic stability of this compound.

Technical Support Center: Optimizing Dimethyl Malate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for dimethyl malate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized through the Fischer esterification of malic acid with methanol.[1] Another common method is the esterification of maleic anhydride with methanol, which first forms a monomethyl ester, followed by the formation of the dimethyl ester.[2][3]

Q2: What types of catalysts are used for this compound synthesis?

A2: A variety of catalysts can be used, broadly categorized as:

  • Homogeneous Acid Catalysts: Sulfuric acid is a traditional and effective catalyst for this reaction.[1][4]

  • Heterogeneous Solid Acid Catalysts: These are increasingly popular due to their ease of separation and reusability. Examples include cation-exchange resins (e.g., Amberlyst, Indion 730), sulfated zirconia, and zeolites.[5][6][7]

  • Enzymatic Catalysts: Lipases, such as immobilized Candida antarctica lipase B, can be used for synthesis under milder conditions, though reaction times may be longer.[8]

Q3: Why is water removal important during the esterification process?

A3: The esterification of malic acid or its derivatives with methanol is a reversible reaction that produces water as a by-product.[3] To drive the reaction equilibrium towards the formation of the this compound product, it is necessary to remove this "water of esterification".[3] Failure to do so can limit the conversion and overall yield.

Q4: What are the primary applications of this compound?

A4: this compound is a versatile intermediate in organic synthesis. It is used as an additive and intermediate for plastics, pigments, pharmaceuticals, and agricultural products.[2][3] It also serves as an intermediate for producing paints, adhesives, and copolymers and can be used to improve the hardness and toughness of polymer films.[3]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion

Q: My this compound synthesis reaction is showing low conversion or yield. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors:

  • Equilibrium Limitation: As esterification is a reversible reaction, the presence of the water by-product can inhibit the forward reaction.

    • Solution: Employ methods to remove water as it forms. This can be achieved by using a Dean-Stark apparatus, a water entrainer like benzene or toluene, or by operating in a reaction column where water can be removed from the top.[8][9]

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under your reaction conditions.

    • Solution:

      • For homogeneous catalysts like sulfuric acid, consider a modest increase in catalyst concentration.[1]

      • For heterogeneous catalysts, ensure the catalyst has not been deactivated (see Issue 3). If it's a fresh catalyst, you might need to screen other types. Solid acid catalysts like DNW-1 resin have shown high conversion rates.[5]

  • Suboptimal Molar Ratio: The ratio of methanol to malic acid (or maleic anhydride) can significantly impact conversion.

    • Solution: Increasing the excess of methanol can help shift the equilibrium towards the product. Molar ratios of methanol to malic acid have been studied to optimize conversion.[10]

  • Inadequate Temperature or Reaction Time: The reaction may not have reached completion.

    • Solution: Increase the reaction temperature or extend the reaction time. Studies have shown yields of 87-91% at temperatures between 80-100°C with extended reaction times.[1]

Issue 2: Formation of Undesirable Side Products

Q: I am observing impurities in my final product. What are the likely side reactions and how can I minimize them?

A: The formation of by-products is a key challenge in optimizing this compound reactions.

  • Dehydration of Malic Acid: Malic acid can undergo dehydration to form dimethyl maleate and dimethyl fumarate (an isomer of dimethyl maleate).[7] This is particularly an issue with strong acid catalysts like sulfuric acid.[7][11]

    • Solution: Opt for milder heterogeneous catalysts. For instance, Amberlyst 36 Dry has been shown to provide a good balance between conversion and selectivity, minimizing by-product formation compared to sulfuric acid.[7][11]

  • Isomerization to Dimethyl Fumarate: Dimethyl maleate can isomerize to the more stable dimethyl fumarate, especially at higher temperatures or in the presence of strong acids.[12]

    • Solution: Carefully control the reaction temperature and consider using catalysts that are less prone to promoting isomerization. Shorter reaction times can also help.

Issue 3: Catalyst Deactivation and Reusability

Q: My solid acid catalyst is losing activity after a few cycles. What causes this and how can I address it?

A: Catalyst deactivation is a concern for the long-term viability of heterogeneous catalysts.

  • Coking: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores.[13][14] This can be caused by side reactions like condensation or polymerization.

    • Solution: To minimize coke formation, one might adjust reaction conditions, such as lowering the temperature or increasing the hydrogen pressure if applicable in related hydrogenation processes.[13] Regeneration of the catalyst through calcination to burn off coke deposits may be possible, depending on the catalyst's thermal stability.

  • Poisoning: Impurities in the feedstock can strongly adsorb to the catalyst's active sites, rendering them inactive.[14]

    • Solution: Ensure the purity of your reactants (malic acid/maleic anhydride and methanol). Pre-treatment of the feedstock may be necessary to remove potential poisons.

  • Leaching: Active components of the catalyst may leach into the reaction medium, leading to a gradual loss of activity.

    • Solution: Choose a catalyst with high stability under the reaction conditions. Ensure that the catalyst support is robust and does not degrade.

Data Presentation: Catalyst Performance Comparison

The selection of a catalyst depends on balancing factors like conversion efficiency, reaction conditions, and reusability.

Catalyst TypeSpecific CatalystSubstrateMax. Conversion (%)Temperature (°C)Reaction TimeReusability / Key ObservationsReference
Homogeneous Acid Sulfuric AcidMalic Acid87 - 91 (Yield)80 - 100ExtendedDifficult to reuse; can cause side reactions.[1]
Heterogeneous Solid Acid Zr(SO₄)₂/SiO₂Malic Acid~99Reflux2 hRecyclable; high selectivity.[10]
Heterogeneous Solid Acid DNW-1 Cation Exchange ResinMaleic Anhydride100Not specifiedNot specifiedHigh conversion and yield (~99%).[5]
Heterogeneous Solid Acid Acid ZeoliteMaleic Anhydride>99.5Reflux0.5 hHigh conversion in a short time.[6]
Heterogeneous Solid Acid Amberlyst 36 DryMalic AcidHighNot specifiedNot specifiedOptimal ratio of conversion to selectivity.[7][11]
Enzyme Immobilized Candida antarctica lipase BMaleic Acid72.362.5249 minMaintained activity and stability; milder conditions.[8]

Experimental Protocols

Protocol 1: Dimethyl Maleate Synthesis using a Homogeneous Catalyst (Sulfuric Acid)

This protocol is adapted from the synthesis of dimethyl maleate from maleic acid and methanol.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 25.0 g (216 mmol) of maleic acid in 250 mL of methanol.

  • Catalyst Addition: Slowly add 2.5 mL of concentrated sulfuric acid to the solution dropwise while stirring.

  • Esterification: Heat the mixture to reflux at approximately 75°C and maintain for 16 hours.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

  • Work-up: Add 100 mL of ethyl acetate to the residue. Wash the organic solution twice with 20 mL of saturated sodium bicarbonate solution, followed by a single wash with 20 mL of deionized water.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The final product can be purified by distillation to yield a clear, colorless liquid.[4]

Protocol 2: Diethyl Maleate Synthesis using a Heterogeneous Catalyst (Acid Zeolite)

This protocol, for a related diester, demonstrates the use of a solid acid catalyst with azeotropic water removal.[6] A similar setup can be adapted for this compound.

  • Catalyst Preparation: Ensure the acid zeolite catalyst is activated, for example by drying if necessary.

  • Reaction Setup: To a reaction vessel equipped with a water trap (e.g., Dean-Stark), reflux condenser, and thermometer, add 5g of maleic anhydride, 12g of absolute ethanol (methanol for this compound), 0.3g of acid zeolite, and 15ml of a water entrainer (e.g., benzene or cyclohexane).

  • Esterification: Heat the mixture to reflux. Water produced during the reaction will be collected in the water trap.

  • Reaction Monitoring: Continue the reaction for an additional 30 minutes after no more water is observed collecting in the trap.

  • Catalyst Recovery: After cooling, filter the reaction mixture to recover the solid acid zeolite catalyst for potential reuse.

  • Purification: The filtrate containing the product can be purified by washing and distillation as described in the homogeneous catalyst protocol.

Visualizations

Catalyst Selection Pathway

CatalystSelection start Start: Define Experimental Priorities priority Primary Goal? start->priority high_yield High Yield & Fast Reaction priority->high_yield Yield/Speed reusability Catalyst Reusability & Easy Separation priority->reusability Process mild_conditions Mild Conditions & High Selectivity priority->mild_conditions Selectivity homogeneous Use Homogeneous Catalyst (e.g., H₂SO₄) high_yield->homogeneous heterogeneous Use Heterogeneous Solid Acid (e.g., Ion-Exchange Resin, Zeolite) reusability->heterogeneous enzymatic Use Enzymatic Catalyst (e.g., Immobilized Lipase) mild_conditions->enzymatic homogeneous_note Note: Difficult separation, potential for side reactions homogeneous->homogeneous_note heterogeneous_note Note: Potential for deactivation, requires optimization heterogeneous->heterogeneous_note enzymatic_note Note: Slower reaction rates, higher catalyst cost enzymatic->enzymatic_note

Caption: Logic for selecting a catalyst based on primary experimental goals.

General Experimental Workflow

ExperimentalWorkflow start 1. Reactant Preparation setup 2. Reaction Setup (Flask, Condenser, Stirring) start->setup catalyst 3. Catalyst Addition setup->catalyst reaction 4. Esterification (Heating & Reflux) catalyst->reaction monitoring 5. Reaction Monitoring (TLC, GC, etc.) reaction->monitoring workup 6. Work-up (Cooling, Quenching, Extraction) monitoring->workup Reaction Complete purification 7. Purification (Distillation / Chromatography) workup->purification analysis 8. Product Analysis (NMR, IR, MS) purification->analysis

Caption: A generalized workflow for this compound synthesis experiments.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Dimethyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dimethyl malate. It serves as a valuable resource for the structural elucidation and purity assessment of this important chiral building block in organic synthesis and drug development. This document presents a detailed comparison with related malate esters, supported by experimental data and protocols.

Introduction to this compound

This compound is the dimethyl ester of malic acid, a dicarboxylic acid that plays a role in the citric acid cycle.[1] Its chemical formula is C₆H₁₀O₅, and it has a molecular weight of 162.14 g/mol .[1] The presence of a stereocenter makes it a valuable chiral synthon in the synthesis of various complex organic molecules. Accurate spectroscopic analysis is crucial for confirming its structure and purity.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and two comparable malate esters: diethyl malate and dibutyl malate. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Spectral Data of Malate Esters (in CDCl₃)

CompoundProton AssignmentChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
This compound -CH(OH)-4.53dd6.4, 4.0
-OCH₃ (on C1)3.81s-
-OCH₃ (on C4)3.72s-
-CH₂-2.84d6.4
-OH3.52d4.0
Diethyl Malate -CH(OH)-4.45dd6.5, 4.2
-OCH₂CH₃ (on C1)4.25q7.1
-OCH₂CH₃ (on C4)4.18q7.1
-CH₂-2.78d6.5
-OH3.45d4.2
-OCH₂CH₃1.28t7.1
-OCH₂CH₃1.25t7.1
Dibutyl Malate -CH(OH)-4.43t5.6
-OCH₂- (on C1)4.18t6.7
-OCH₂- (on C4)4.11t6.7
-CH₂-2.76d5.6
-OH3.40 (br s)br s-
-OCH₂CH₂ CH₂CH₃1.63m-
-OCH₂CH₂CH₂ CH₃1.39m-
-CH₃0.93t7.4

Table 2: ¹³C NMR Spectral Data of Malate Esters (in CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ) (ppm)
This compound C=O (on C1)173.8
C=O (on C4)170.9
-CH(OH)-67.2
-OCH₃ (on C1)52.8
-OCH₃ (on C4)51.9
-CH₂-38.4
Diethyl Malate C=O (on C1)173.5
C=O (on C4)170.6
-CH(OH)-67.4
-OCH₂CH₃ (on C1)61.8
-OCH₂CH₃ (on C4)60.9
-CH₂-38.6
-OCH₂CH₃14.1
Dibutyl Malate C=O (on C1)173.4
C=O (on C4)170.5
-CH(OH)-67.5
-OCH₂- (on C1)65.5
-OCH₂- (on C4)64.7
-CH₂-38.7
-O-CH₂-CH₂ -30.6
-O-CH₂-CH₂-CH₂ -19.1
-CH₃13.6

Experimental Protocol

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

2. NMR Data Acquisition:

  • Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-12 ppm is typically appropriate.

  • For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets. A higher number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Process the raw data by applying a Fourier transform.

  • Phase the spectra and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Visualization of this compound Structure and NMR Correlations

The following diagram illustrates the chemical structure of this compound and highlights the proton and carbon environments that give rise to the observed NMR signals.

dimethyl_malate_nmr cluster_structure This compound Structure cluster_h_nmr ¹H NMR Signals cluster_c_nmr ¹³C NMR Signals structure H_CH_OH Ha: -CH(OH)- δ = 4.53 ppm (dd) structure->H_CH_OH Ha H_OCH3_1 Hb: -OCH₃ δ = 3.81 ppm (s) structure->H_OCH3_1 Hb H_OCH3_4 Hc: -OCH₃ δ = 3.72 ppm (s) structure->H_OCH3_4 Hc H_CH2 Hd: -CH₂- δ = 2.84 ppm (d) structure->H_CH2 Hd H_OH He: -OH δ = 3.52 ppm (d) structure->H_OH He C_CO_1 C1: C=O δ = 173.8 ppm structure->C_CO_1 C1 C_CO_4 C4: C=O δ = 170.9 ppm structure->C_CO_4 C4 C_CH_OH C2: -CH(OH)- δ = 67.2 ppm structure->C_CH_OH C2 C_OCH3_1 C5: -OCH₃ δ = 52.8 ppm structure->C_OCH3_1 C5 C_OCH3_4 C6: -OCH₃ δ = 51.9 ppm structure->C_OCH3_4 C6 C_CH2 C3: -CH₂- δ = 38.4 ppm structure->C_CH2 C3

Caption: Structure of this compound with NMR Signal Correlations.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Dimethyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of small molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by analyzing their fragmentation patterns upon ionization. This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of dimethyl malate against its structurally related analogs, dimethyl fumarate and dimethyl succinate. The data presented herein offers a clear comparison of their fragmentation behaviors, supported by detailed experimental protocols and visual representations of fragmentation pathways.

Comparative Fragmentation Analysis

The mass spectral fragmentation patterns of this compound, dimethyl fumarate, and dimethyl succinate reveal characteristic differences that can be used for their differentiation. The following table summarizes the major fragment ions observed for each compound under electron ionization.

m/z This compound Dimethyl Fumarate Dimethyl Succinate Putative Fragment Identity
162 1%--[M]+• (Molecular Ion)
144 -2.6%-[M]+• (Molecular Ion)
146 --1.8%[M]+• (Molecular Ion)
131 20%--[M - OCH3]+
115 --100%[M - OCH3]+
113 -100%-[M - OCH3]+
103 100%--[M - COOCH3]+
87 15%48.5%15.8%[CH3OCOCH2]+ or [M - COOCH3 - O]+
59 85%31.0%46.4%[COOCH3]+

Experimental Protocols

The presented mass spectrometry data was acquired using a standard electron ionization (EI) source coupled with a mass analyzer. The following protocol outlines the typical experimental conditions for analyzing small molecules like this compound and its analogs.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS)

Ionization Method: Electron Ionization (EI)

Experimental Parameters:

  • Ion Source Temperature: 230 °C.[1]

  • Ionizing Voltage: 70 eV.[1] This is a standard voltage used to generate reproducible mass spectra and allows for comparison with library data.[2]

  • Mass Range: m/z 40-550.[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Sample Introduction: The sample is introduced into the ion source via a gas chromatograph to ensure separation and purification prior to analysis.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization proceeds through several key pathways. The initial ionization event results in the formation of a molecular ion ([M]+•) at m/z 162. Subsequent fragmentation involves the loss of various functional groups, leading to the characteristic peaks observed in the mass spectrum.

fragmentation_pathway M This compound [M]+• m/z = 162 F1 [M - OCH3]+ m/z = 131 M->F1 - •OCH3 F2 [M - COOCH3]+ m/z = 103 M->F2 - •COOCH3 F3 [COOCH3]+ m/z = 59 M->F3 F4 [CH3OCOCH2]+ m/z = 87 F2->F4 - O

References

A Comparative Study of Dimethyl Malate and Diethyl Malate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of reagents is paramount to achieving desired outcomes with optimal efficiency and yield. Dimethyl malate and diethyl malate, both esters of malic acid, are versatile building blocks utilized in a variety of chemical transformations. This guide provides an objective comparison of their performance in key synthetic applications, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic endeavors.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of this compound and diethyl malate is crucial for predicting their behavior in chemical reactions and for process optimization. The key properties are summarized in the table below. The primary difference lies in the nature of the alkyl group (methyl vs. ethyl), which influences properties such as molecular weight, boiling point, and density.

PropertyThis compoundDiethyl Malate
Molecular Formula C6H10O5C8H14O5[1]
Molecular Weight 162.14 g/mol [2]190.19 g/mol [1]
Appearance Colorless liquidColorless liquid with a fruity odor[3]
Boiling Point 204-205 °C[4]225 °C[5]
Melting Point -17 °C[6]-10 °C[5]
Density 1.152 g/mL at 25 °C[4]1.064 g/mL at 25 °C[5]
Solubility Soluble in water, alcohol, ether, acetone, and chloroform.[7]Slightly soluble in water; miscible with ethanol and ether.[8]

Synthesis of this compound and Diethyl Malate

Both esters are typically synthesized via Fischer esterification of malic acid or its anhydride with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst.

General Synthesis Workflow

The synthesis of both esters follows a similar workflow, illustrated in the diagram below. The key variable is the alcohol used in the esterification reaction.

G cluster_synthesis Esterification Synthesis Workflow Malic Acid or Anhydride Malic Acid or Anhydride Reaction Mixture Reaction Mixture Malic Acid or Anhydride->Reaction Mixture Alcohol (Methanol or Ethanol) Alcohol (Methanol or Ethanol) Alcohol (Methanol or Ethanol)->Reaction Mixture Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Work-up (Neutralization, Extraction) Work-up (Neutralization, Extraction) Reflux->Work-up (Neutralization, Extraction) Purification (Distillation) Purification (Distillation) Work-up (Neutralization, Extraction)->Purification (Distillation) Product (Dimethyl or Diethyl Malate) Product (Dimethyl or Diethyl Malate) Purification (Distillation)->Product (Dimethyl or Diethyl Malate)

Caption: General workflow for the synthesis of Dimethyl and Diethyl Malate.

Experimental Protocols

Synthesis of this compound from Maleic Acid [9]

  • Materials: Maleic acid (25.0 g, 216 mmol), methanol (250 mL), concentrated sulfuric acid (2.5 mL).

  • Procedure:

    • Dissolve maleic acid in methanol in a round-bottom flask.

    • Add concentrated sulfuric acid dropwise to the solution.

    • Reflux the mixture at 75 °C for 16 hours.

    • Remove methanol using a rotary evaporator.

    • Add ethyl acetate (100 mL) to the residue.

    • Wash the organic layer twice with saturated sodium bicarbonate solution (20 mL) and once with deionized water (20 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Distill the resulting oil at 140 °C (190 mbar) to obtain pure this compound (yield: 97%).

Synthesis of Diethyl Malate from Malonic Acid [10]

  • Materials: Malonic acid (32 g), absolute ethanol (150 mL), concentrated sulfuric acid (15 mL), toluene.

  • Procedure:

    • In a 500 mL three-neck round-bottom flask, dissolve malonic acid in absolute ethanol with stirring.

    • Slowly add concentrated sulfuric acid dropwise to the mixture.

    • Reflux the reaction mixture.

    • After cooling, perform a solvent extraction using toluene.

    • Wash the toluene layer and then perform fractional distillation to remove the toluene.

    • The diethyl malonate is then distilled at 195 °C.

Comparative Performance in Synthetic Applications

Dimethyl and diethyl malate are valuable intermediates in a variety of organic reactions. Their reactivity is primarily influenced by the steric hindrance of the alkyl ester groups.

Reactivity Comparison: Steric Hindrance

The smaller methyl groups of this compound present less steric hindrance compared to the bulkier ethyl groups of diethyl malate.[11] This difference is expected to influence the reaction rates in transformations where nucleophilic attack or approach to the double bond is a rate-determining step.

G cluster_reactivity Steric Hindrance Comparison DMM This compound (Less Steric Hindrance) Reactivity Higher Reactivity (e.g., Michael Addition, Diels-Alder) DMM->Reactivity Faster reaction rate DEM Diethyl Malate (More Steric Hindrance) DEM->Reactivity Slower reaction rate

Caption: Steric hindrance effect on the reactivity of malate esters.

Michael Addition Reactions

Both esters can act as Michael acceptors. However, due to reduced steric hindrance, this compound is expected to be a more reactive Michael acceptor than diethyl malate under identical conditions.[11] This allows for a more rapid approach of the nucleophile to the β-carbon of the double bond.

Diels-Alder Reactions

In Diels-Alder reactions, both dimethyl and diethyl malate serve as effective dienophiles.[12][13][14] The rate of these reactions is enhanced by the electron-withdrawing nature of the ester groups. While the electronic effects of the methyl and ethyl esters are similar, steric factors can again play a role, with this compound anticipated to react more readily.[11]

Applications in Polymer and Materials Science

This compound is used as a comonomer in polymerization reactions with vinyl monomers like styrene and acrylates, imparting properties such as improved flexibility and adhesion to the resulting polymers.[7] It is also used to increase the glass transition temperature of polymers.[6][12] Diethyl malate finds applications in the production of polymers, plastics, and pigments.[13]

Applications in Drug Development and Biological Studies

Malate esters, including dimethyl and diethyl malate, are utilized as prodrugs to deliver malate into cells.[15] By masking the charged carboxyl groups, these esters can more easily cross cell membranes. Once inside the cell, they can be hydrolyzed by endogenous esterases to release malate.[15] Diethyl malate has been studied for its role in depleting glutathione and its effects on liver cells.[5]

Conclusion

Both this compound and diethyl malate are valuable and versatile reagents in organic synthesis. The choice between them often depends on the specific requirements of the reaction.

  • This compound: Generally exhibits higher reactivity in reactions sensitive to steric hindrance, such as Michael additions and Diels-Alder reactions. This may lead to faster reaction times and potentially higher yields.

  • Diethyl Malate: While slightly less reactive due to greater steric hindrance, it may be preferred for its different physical properties or when a more moderate reaction rate is desirable.

For applications where reaction speed and efficiency are critical, this compound is often the preferred choice. However, diethyl malate remains a highly effective and widely used reagent in a broad range of synthetic transformations. Researchers are encouraged to consider the steric and electronic profiles of their specific substrates and reaction conditions when selecting between these two valuable malate esters.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Dimethyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of dimethyl malate is crucial in various applications, from metabolic studies to quality control in chemical synthesis. The choice of analytical methodology is paramount for achieving reliable and robust results. This guide provides a comprehensive comparison of two powerful techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by detailed experimental protocols and comparative data.

The selection between HPLC and GC-MS hinges on several factors, including the analyte's physicochemical properties, the sample matrix, the required sensitivity, and the need for chiral separation. This compound, being a relatively polar and semi-volatile compound, can be approached by either technique, but with distinct considerations for sample preparation and instrumentation.

Comparative Performance Data

While direct head-to-head quantitative data for this compound is not extensively published, the following table summarizes the expected performance characteristics based on the analysis of similar dicarboxylic acid esters and general principles of each technique.

ParameterHPLC-UV/Vis or HPLC-MSGC-MS
Sample Volatility Not requiredRequired (or requires derivatization to increase it)
Derivatization Generally not required for achiral analysisOften necessary (e.g., silylation) to improve volatility and peak shape
Chiral Separation Feasible with chiral stationary phases or additivesPossible with chiral columns, but may be more complex
Typical Run Time 10-30 minutes15-40 minutes (including temperature program)
Limit of Detection (LOD) ng to µg range (UV-Vis), pg to ng range (MS)pg to ng range
Limit of Quantification (LOQ) ng to µg range (UV-Vis), pg to ng range (MS)pg to ng range
Linearity Typically broad linear rangeGenerally good linearity over a slightly narrower range
Accuracy High, typically >95%High, typically >95%
Precision (%RSD) <5%<5%
Primary Applications Routine quantification, analysis of non-volatile matrices, chiral separationsBroad screening, identification of unknowns, analysis of volatile matrices

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

HPLC is well-suited for the analysis of this compound without the need for derivatization, making it a straightforward method for quantification.[1][2] Reverse-phase chromatography is a common approach.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Mass Spectrometry (MS) detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid for better peak shape. A typical starting condition could be 95:5 (A:B).[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detection at 210 nm (for the ester carbonyl group) or MS detection for higher selectivity and sensitivity.

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chiral Separation: For the separation of this compound enantiomers, a chiral stationary phase (CSP) is required.[3]

  • Column: A polysaccharide-based chiral column such as Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase: Typically a mixture of n-hexane and isopropanol. The exact ratio needs to be optimized to achieve baseline separation.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity, providing structural information that confirms the analyte's identity. Due to the polarity of the hydroxyl group in this compound, derivatization is often necessary to improve its volatility and chromatographic behavior.[4][5]

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole or ion trap)

  • Autosampler

Derivatization (Silylation):

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[4] The resulting product will be the trimethylsilyl (TMS) derivative of this compound.[6]

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injection Mode: Splitless or split, depending on the sample concentration.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400.

Visualizing the Methodologies

To better understand the practical application of these techniques, the following diagrams illustrate the experimental workflows and a decision-making guide.

HPLC_GCMS_Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_start Sample hplc_prep Dissolve & Filter hplc_start->hplc_prep hplc_inject HPLC Injection hplc_prep->hplc_inject hplc_sep C18 Separation hplc_inject->hplc_sep hplc_detect UV or MS Detection hplc_sep->hplc_detect hplc_data Data Analysis hplc_detect->hplc_data gcms_start Sample gcms_prep Solvent Evaporation gcms_start->gcms_prep gcms_deriv Derivatization (Silylation) gcms_prep->gcms_deriv gcms_inject GC Injection gcms_deriv->gcms_inject gcms_sep Capillary Column Separation gcms_inject->gcms_sep gcms_detect MS Detection gcms_sep->gcms_detect gcms_data Data Analysis gcms_detect->gcms_data

Caption: Comparative workflows for HPLC and GC-MS analysis of this compound.

Decision_Tree start Start: this compound Analysis q1 Is chiral separation of enantiomers required? start->q1 q2 Is the sample matrix complex or non-volatile? q1->q2 No hplc Use Chiral HPLC q1->hplc Yes q3 Is high sensitivity and structural confirmation critical? q2->q3 No hplc2 HPLC is preferred q2->hplc2 Yes q3->hplc2 No gcms GC-MS is a strong candidate q3->gcms Yes gcms2 Consider GC-MS

Caption: Decision guide for selecting between HPLC and GC-MS for this compound analysis.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound, each with its own set of advantages.

HPLC stands out for its simplicity in sample preparation, especially for routine quantitative analysis where derivatization is not required. It is particularly advantageous for analyzing samples in complex, non-volatile matrices and is the method of choice for chiral separations using specialized columns.

GC-MS provides exceptional sensitivity and selectivity, making it ideal for trace-level detection and unequivocal identification through mass spectral data.[8] While it often necessitates a derivatization step to handle the polarity of this compound, this also enhances its chromatographic properties, leading to sharp, well-resolved peaks.

The ultimate choice between these two methods will be guided by the specific requirements of the analysis. For high-throughput screening and quantification without the need for chiral separation, HPLC offers a robust and efficient solution. For applications demanding the highest sensitivity and definitive structural confirmation, or when analyzing volatile sample matrices, GC-MS is an excellent and often preferred alternative.

References

A Comparative Guide to the X-ray Crystallographic Data of Dimethyl Malate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the X-ray crystallographic data of dimethyl malate derivatives. While crystallographic data for this compound itself is not publicly available at the time of this publication, this guide presents data from closely related dimethyl malonate derivatives to provide a framework for understanding the structural characteristics of this class of compounds. The data herein serves as a valuable reference for researchers in medicinal chemistry, materials science, and drug development for interpreting molecular conformations and intermolecular interactions.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two derivatives of dimethyl malonate, a compound structurally similar to this compound. This data is essential for understanding the solid-state conformation and packing of these molecules, which can influence their physical and biological properties.

ParameterDimethyl 2-(4-methylbenzylidene)malonateDimethyl 2-(2,4,6-trimethoxybenzyl)malonate
Chemical Formula C₁₃H₁₄O₄C₁₅H₂₀O₇
Molecular Weight 234.24 g/mol 312.31 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions
a14.0516(6) Å11.6173(15) Å
b7.7446(3) Å8.1192(10) Å
c12.5113(5) Å17.236(2) Å
α90°90°
β113.727(1)°103.968(2)°
γ90°90°
Volume (V) 1246.44(9) ų1577.7(3) ų
Z 44
Temperature (T) 273 K296 K
Radiation Type Mo KαMo Kα

Experimental Protocols

The determination of crystal structures for small organic molecules like this compound derivatives involves a standard set of procedures, from crystal growth to data analysis.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For small organic molecules, common crystallization techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely covered container. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. This method is particularly effective for small quantities of material.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, the following steps are performed:

  • Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded by a detector as the crystal is rotated.

  • Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using least-squares methods to obtain the best fit between the observed and calculated diffraction patterns.

Visualizing the Workflow

The process of determining a crystal structure via X-ray crystallography can be visualized as a sequential workflow.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction reduction Data Reduction diffraction->reduction solution Structure Solution reduction->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for X-ray crystallography.

This guide highlights the type of structural information that can be obtained for this compound derivatives through X-ray crystallography. For researchers seeking to characterize novel derivatives, the Cambridge Structural Database (CSD) is the primary repository for existing and newly determined crystal structures. The methodologies and comparative data presented here provide a solid foundation for such structural investigations.

A Comparative Guide to the Reactivity of Dimethyl Malate and Dimethyl Fumarate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This guide provides a comprehensive comparison of the chemical reactivity and biological activity of dimethyl malate and dimethyl fumarate. While structurally similar, the presence of a carbon-carbon double bond in dimethyl fumarate, which is absent in this compound, dictates a profound difference in their chemical and biological profiles. Dimethyl fumarate is an electrophilic α,β-unsaturated ester that readily participates in Michael additions and Diels-Alder reactions, and is a known activator of the Nrf2 signaling pathway. In contrast, this compound, a saturated diester, does not undergo these addition reactions and its biological activity is not associated with Nrf2 activation. This guide presents a detailed analysis of their respective reactivities, supported by experimental protocols and quantitative data where available, to inform researchers and drug development professionals in their selection and application of these molecules.

Introduction: A Tale of Two Esters

Dimethyl fumarate and this compound are both four-carbon dicarboxylic acid dimethyl esters. However, the key structural difference lies in the nature of the carbon backbone: dimethyl fumarate possesses a trans-carbon-carbon double bond, rendering it an α,β-unsaturated carbonyl compound, whereas this compound has a saturated carbon chain with a hydroxyl group at the C-2 position. This seemingly subtle distinction leads to vastly different chemical and pharmacological properties.

Dimethyl fumarate is an approved therapeutic for relapsing forms of multiple sclerosis and psoriasis, with its mechanism of action largely attributed to its electrophilic nature and subsequent activation of the Nrf2 antioxidant response pathway. This compound, on the other hand, is a chiral compound found in some natural products and is primarily used as a flavoring agent and in the synthesis of other molecules. This guide will dissect these differences, providing a clear framework for understanding their respective reactivities.

Physicochemical Properties

A summary of the key physical and chemical properties of dimethyl fumarate and this compound is presented in the table below.

PropertyDimethyl FumarateThis compound
Molecular Formula C₆H₈O₄C₆H₁₀O₅
Molecular Weight 144.13 g/mol 162.14 g/mol
Structure
alt text
alt text
Appearance White crystalline solidColorless to pale yellow liquid
Melting Point 102-105 °C-17 °C (for (S)-(-)-dimethyl malate)
Boiling Point 204-205 °C204-207 °C
Key Feature α,β-unsaturated ester (electrophilic C=C bond)Saturated ester with a hydroxyl group

Comparative Chemical Reactivity

The primary determinant of the differential reactivity between these two molecules is the electrophilic carbon-carbon double bond in dimethyl fumarate.

Michael Addition

The Michael addition, or conjugate addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds. Dimethyl fumarate, as a Michael acceptor, readily reacts with nucleophiles (Michael donors) such as thiols (e.g., cysteine residues in proteins like KEAP1) and amines. This reactivity is central to its biological mechanism of action.

In contrast, This compound lacks the electrophilic double bond and therefore does not undergo Michael addition reactions.

Studies comparing the geometric isomers, dimethyl fumarate (trans) and dimethyl maleate (cis), have shown that the stereochemistry significantly impacts reactivity. For instance, in thiol-Michael additions, diethyl fumarate is reported to be nearly four times more reactive than its cis-isomer, diethyl maleate. Conversely, for aza-Michael additions (addition of amines), diethyl maleate can be more reactive than diethyl fumarate.

Table 1: Michael Addition Reactivity Comparison

CompoundReactivity as Michael AcceptorRationale
Dimethyl Fumarate High Possesses an electron-deficient C=C double bond conjugated to two ester groups.
This compound None Lacks a C=C double bond; it is a saturated ester.
Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The electron-withdrawing ester groups in dimethyl fumarate make it an excellent dienophile.

This compound, being a saturated compound, cannot act as a dienophile in Diels-Alder reactions.

The reactivity of dimethyl fumarate in Diels-Alder reactions is well-documented, for instance, in its reaction with cyclopentadiene. The stereochemistry of the dienophile is retained in the product.

Table 2: Diels-Alder Reactivity Comparison

CompoundReactivity as DienophileRationale
Dimethyl Fumarate High Electron-poor alkene due to conjugation with two ester groups.
This compound None Lacks a C=C double bond to participate in the cycloaddition.

Biological Reactivity: The Nrf2 Signaling Pathway

A significant area of interest for drug development professionals is the interaction of these compounds with cellular signaling pathways.

Dimethyl Fumarate: A Potent Nrf2 Activator

The therapeutic effects of dimethyl fumarate are largely attributed to its ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Dimethyl fumarate, being an electrophile, reacts with specific cysteine residues on Keap1 via a Michael addition. This covalent modification leads to a conformational change in Keap1, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of target genes.

Nrf2_Pathway DMF Dimethyl Fumarate Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) DMF->Keap1_Nrf2 Michael Addition (Cysteine Modification) Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binding Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

Caption: Nrf2 signaling pathway activation by Dimethyl Fumarate.

This compound: No Evidence of Nrf2 Activation

There is currently no scientific evidence to suggest that this compound activates the Nrf2 pathway. Its saturated structure prevents it from acting as a Michael acceptor to modify Keap1. While diethyl maleate (the cis-isomer of diethyl fumarate) has been shown to be an Nrf2 activator, this is due to its own, albeit sometimes different, reactivity as a Michael acceptor.

Side Effects and Biological Considerations

Dimethyl Fumarate: Common side effects include flushing and gastrointestinal issues, which are thought to be mediated in part by the activation of the hydroxycarboxylic acid receptor 2 (HCAR2). Lymphopenia is a more serious potential side effect. Its reactivity with glutathione can lead to the formation of succinic-GSH adducts.

This compound: It is generally considered to have low acute toxicity but may cause mild irritation. There is a lack of extensive studies on its side effects in a therapeutic context. It is important to note that some studies on D-malate produced by gut microbiota have indicated potential effects on muscle growth, but this is distinct from the direct reactivity of exogenously administered this compound.

Experimental Protocols

Detailed methodologies for key reactions are provided below to facilitate experimental design and reproducibility.

Protocol for Michael Addition: Thiol Addition to Dimethyl Fumarate

This protocol describes a representative base-catalyzed addition of a thiol to dimethyl fumarate.

Materials:

  • Dimethyl fumarate

  • Thiophenol (or other thiol)

  • Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve dimethyl fumarate (1.0 mmol, 1.0 eq) in the chosen anhydrous solvent (5 mL).

  • Add the thiol (e.g., thiophenol, 1.1 mmol, 1.1 eq) to the stirred solution.

  • Add a catalytic amount of base (e.g., TEA, 0.05 mmol, 5 mol%) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Michael_Addition_Workflow start Start setup Dissolve Dimethyl Fumarate and Thiol in Solvent start->setup catalyst Add Base Catalyst (e.g., TEA) setup->catalyst reaction Stir at Room Temperature Monitor by TLC/GC-MS catalyst->reaction workup Quench and Extract with Organic Solvent reaction->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for a base-catalyzed Thiol-Michael addition.

Protocol for Diels-Alder Reaction: Dimethyl Fumarate with Cyclopentadiene

This protocol outlines the cycloaddition of dimethyl fumarate with freshly cracked cyclopentadiene.

Materials:

  • Dimethyl fumarate

  • Dicyclopentadiene (for cracking to cyclopentadiene)

  • Ethyl acetate

  • Hexane

  • Distillation apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Prepare Cyclopentadiene: "Crack" dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene (bp 40-42 °C) via fractional distillation. The receiving flask should be cooled in an ice bath.

  • Reaction Setup: In a round-bottom flask, dissolve dimethyl fumarate (10 mmol, 1.0 eq) in ethyl acetate (10 mL).

  • Addition of Diene: Slowly add the freshly prepared, cold cyclopentadiene (11 mmol, 1.1 eq) to the solution of dimethyl fumarate at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic. Monitor for the disappearance of starting materials by TLC.

  • Work-up and Crystallization: After the reaction is complete, add hexane to induce precipitation of the product. The product can be recrystallized from a suitable solvent mixture (e.g., ethyl acetate/hexane) to yield the pure Diels-Alder adduct.

Diels_Alder_Workflow start Start crack Crack Dicyclopentadiene to Cyclopentadiene start->crack setup Dissolve Dimethyl Fumarate in Ethyl Acetate start->setup add Add Cyclopentadiene to Fumarate Solution crack->add setup->add react Stir at Room Temperature Monitor by TLC add->react isolate Induce Precipitation with Hexane & Recrystallize react->isolate end End isolate->end

Caption: Experimental workflow for the Diels-Alder reaction.

Conclusion

The reactivities of dimethyl fumarate and this compound are fundamentally different, a fact that is critical for their application in chemical synthesis and drug development. Dimethyl fumarate's electrophilic nature, conferred by its α,β-unsaturated system, makes it a reactive substrate in Michael additions and Diels-Alder reactions, and a potent modulator of the Nrf2 signaling pathway. This compound, as a saturated ester, lacks this reactivity and does not engage in these pathways. This guide provides the foundational knowledge, comparative data, and experimental frameworks necessary for researchers to make informed decisions regarding the use of these two distinct chemical entities.

A Comparative Guide to the Biological Efficacy of Dimethyl Malate and Other Malate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Introduction

Malate esters, a class of dicarboxylic acid esters, are increasingly utilized in biomedical research for their ability to modulate cellular metabolism and signaling pathways. By masking the charged carboxyl groups of malate, these esters exhibit enhanced cell permeability, allowing for the intracellular delivery of malate or acting as unique bioactive molecules themselves. This guide provides a comparative analysis of the biological efficacy of dimethyl malate versus other common malate esters, such as diethyl maleate and diisopropyl malate (malotilate). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid researchers in selecting the appropriate malate ester for their experimental needs.

Comparative Biological Efficacy

The biological effects of malate esters are diverse, ranging from modulation of cellular redox status to regulation of inflammatory responses and protein synthesis. The choice of ester can significantly impact the observed biological outcome, primarily due to differences in cellular uptake, hydrolysis rates, and intrinsic reactivity.

This compound (DMM): A cell-permeable prodrug of malate, DMM is often used to study the intracellular roles of malate. Recent studies have highlighted its role as a natural inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway (PPP).[1] By inhibiting 6PGD, DMM can reduce NADPH production, block DNA synthesis, and sensitize cancer cells to chemotherapy.[1] Additionally, DMM has been shown to possess anti-inflammatory properties, although it is less potent than dimethyl fumarate (DMF) in reducing inflammatory gene expression in pancreatic β-cells.[2]

Diethyl Maleate (DEM): In contrast to DMM, diethyl maleate is a well-established depletor of intracellular glutathione (GSH), a critical antioxidant.[3][4] This GSH depletion is mediated by glutathione S-transferases and leads to the induction of oxidative stress. Consequently, DEM can trigger cell cycle arrest, apoptosis, and the activation of stress-related signaling pathways such as the MAPK pathway.[3] Its ability to induce oxidative stress makes it a valuable tool for studying redox biology and sensitizing cells to certain therapies.

Diisopropyl Malonate (Malotilate): Malotilate has been shown to increase protein and RNA synthesis in the liver.[5] This effect is distinct from the primary mechanisms of DMM and DEM, suggesting a different mode of action that may involve the regulation of gene expression and protein translation.

The following table summarizes the key differences in the biological efficacy of these malate esters based on available experimental data.

FeatureThis compound (DMM)Diethyl Maleate (DEM)Diisopropyl Malonate (Malotilate)
Primary Mechanism Intracellular malate delivery, 6PGD inhibition[1]Glutathione (GSH) depletion, induction of oxidative stress[4]Enhancement of protein and RNA synthesis[5]
Key Biological Effects - Inhibition of pentose phosphate pathway- Sensitization to chemotherapy[1]- Anti-inflammatory effects[2]- Cell cycle arrest and apoptosis[3]- Activation of MAPK signaling- Altered antioxidant status in tissues- Increased protein and RNA content in the liver[5]
Cellular Target 6-phosphogluconate dehydrogenase (6PGD)[1]Glutathione (GSH)[4]Ribosomes, transcriptional machinery (hypothesized)[5]
Potency Less potent anti-inflammatory agent than DMF[2]Effective GSH depletor at mM concentrations[4]Data on comparative potency is limited

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to characterize the biological efficacy of malate esters.

Glutathione (GSH) Depletion Assay using Diethyl Maleate (DEM)

This protocol is used to quantify the reduction in intracellular GSH levels following treatment with DEM.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • Diethyl maleate (DEM)

  • Phosphate-buffered saline (PBS)

  • GSH assay kit (e.g., based on Ellman's reagent, DTNB)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • DEM Treatment: Prepare a stock solution of DEM in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Incubation: Remove the culture medium from the cells and replace it with the DEM-containing medium. Incubate for the desired time period (e.g., 1-4 hours).

  • Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells using a suitable lysis buffer.

  • GSH Quantification: Determine the GSH concentration in the cell lysates using a commercial GSH assay kit according to the manufacturer's instructions. This typically involves a colorimetric reaction that is measured using a microplate reader.

  • Data Analysis: Normalize the GSH concentration to the total protein concentration in each sample. Express the results as a percentage of the GSH level in untreated control cells.

6-Phosphogluconate Dehydrogenase (6PGD) Activity Assay

This assay measures the enzymatic activity of 6PGD in cell lysates, which can be used to assess the inhibitory effect of this compound.

Materials:

  • Cultured cells or tissue homogenates

  • This compound (DMM)

  • Cell lysis buffer

  • 6PGD activity assay kit (measuring NADPH production)

  • Spectrophotometer

Procedure:

  • Cell Lysate Preparation: Treat cells with DMM at various concentrations for a specified time. After treatment, wash the cells with cold PBS and prepare cell lysates.

  • Enzyme Assay: Perform the 6PGD activity assay according to the manufacturer's protocol.[6] This typically involves incubating the cell lysate with the substrate 6-phosphogluconate and measuring the rate of NADPH formation, which can be monitored by the change in absorbance at 340 nm.

  • Inhibition Assessment: To determine the direct inhibitory effect of DMM, pre-incubate the cell lysate with DMM for a short period before adding the substrate.

  • Data Analysis: Calculate the 6PGD activity and express it as a percentage of the activity in untreated control cells. For inhibition studies, calculate the IC50 value of DMM.

Western Blot Analysis for MAPK Pathway Activation

This protocol is used to detect the phosphorylation of key proteins in the MAPK signaling pathway, such as ERK, JNK, and p38, following treatment with malate esters like DEM.

Materials:

  • Cultured cells

  • Malate ester of interest (e.g., DEM)

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the malate ester for various time points. After treatment, lyse the cells in a lysis buffer containing inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of a MAPK protein. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the MAPK protein. Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Signaling Pathways and Experimental Workflows

The biological effects of malate esters are often mediated through the modulation of specific signaling pathways. Below are diagrams representing these pathways and a typical experimental workflow, created using the DOT language for Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation cell_seeding Seed Cells treatment Treat with Malate Ester cell_seeding->treatment cell_lysis Cell Lysis treatment->cell_lysis gsh_assay GSH Assay cell_lysis->gsh_assay western_blot Western Blot cell_lysis->western_blot pgd_assay 6PGD Assay cell_lysis->pgd_assay data_analysis Data Analysis gsh_assay->data_analysis western_blot->data_analysis pgd_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for studying the biological effects of malate esters.

mapk_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DEM Diethyl Maleate (DEM) GSH_Depletion GSH Depletion DEM->GSH_Depletion Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress ASK1 ASK1 Oxidative_Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 AP1 AP-1 JNK->AP1 p38->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression

Caption: MAPK signaling pathway activation by diethyl maleate-induced oxidative stress.

ppp_inhibition_pathway cluster_stimulus Inhibitor cluster_ppp Pentose Phosphate Pathway cluster_downstream Downstream Effects DMM This compound (DMM) PGD6 6-Phosphogluconate DMM->PGD6 Inhibits G6P Glucose-6-P G6P->PGD6 G6PD Ru5P Ribulose-5-P PGD6->Ru5P 6PGD NADPH NADPH PGD6->NADPH 6PGD DNA_Synthesis DNA Synthesis Ru5P->DNA_Synthesis NADPH->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Caption: Inhibition of the Pentose Phosphate Pathway by this compound.

Conclusion

This compound and other malate esters represent a versatile class of chemical tools for probing and modulating cellular functions. This compound is particularly useful for intracellular malate delivery and for studying the effects of 6PGD inhibition, with potential applications in cancer therapy.[1] In contrast, diethyl maleate serves as a potent inducer of oxidative stress through GSH depletion, making it a valuable tool for research in redox biology.[4] The choice between these and other malate esters should be guided by the specific biological question and the desired mechanism of action. Further comparative studies are needed to fully elucidate the structure-activity relationships within this class of compounds and to explore their full therapeutic potential.

References

Spectroscopic comparison of (R)- and (S)-Dimethyl malate

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of (R)- and (S)-Dimethyl Malate

Introduction

Dimethyl malate, a diester of malic acid, is a chiral molecule existing as two enantiomers: (R)-dimethyl malate and (S)-dimethyl malate. These compounds are valuable chiral building blocks in organic synthesis, particularly in the pharmaceutical industry for the creation of enantiomerically pure drugs. A critical aspect of their use is the verification of their stereochemical identity and purity. This guide provides a comparative overview of the spectroscopic properties of (R)- and (S)-dimethyl malate, supported by experimental data and protocols.

It is a fundamental principle of stereochemistry that enantiomers, in an achiral environment, exhibit identical physical and chemical properties. This extends to their spectroscopic signatures. Therefore, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will not distinguish between the (R) and (S) enantiomers of this compound. The primary routine method to differentiate enantiomers is by measuring their optical activity using polarimetry, where they rotate plane-polarized light in equal but opposite directions.

Spectroscopic Data Comparison

The following table summarizes the expected spectroscopic data for both (R)- and (S)-dimethyl malate based on available information for this compound. As enantiomers, their spectra under achiral conditions are identical.

Spectroscopic Technique(R)-Dimethyl Malate(S)-Dimethyl Malate
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 4.52 (dd, 1H, J=6.0, 4.0 Hz, -CH(OH)-), 3.78 (s, 3H, -OCH₃), 3.70 (s, 3H, -OCH₃), 2.85 (dd, 1H, J=16.0, 4.0 Hz, -CH₂-), 2.75 (dd, 1H, J=16.0, 6.0 Hz, -CH₂-), 3.5 (br s, 1H, -OH)δ (ppm): 4.52 (dd, 1H, J=6.0, 4.0 Hz, -CH(OH)-), 3.78 (s, 3H, -OCH₃), 3.70 (s, 3H, -OCH₃), 2.85 (dd, 1H, J=16.0, 4.0 Hz, -CH₂-), 2.75 (dd, 1H, J=16.0, 6.0 Hz, -CH₂-), 3.5 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 173.8, 171.0, 67.2, 52.8, 51.9, 38.4δ (ppm): 173.8, 171.0, 67.2, 52.8, 51.9, 38.4
IR (neat)ν (cm⁻¹): 3450 (br, O-H), 2950 (C-H), 1740 (C=O), 1160 (C-O)ν (cm⁻¹): 3450 (br, O-H), 2950 (C-H), 1740 (C=O), 1160 (C-O)
Mass Spec. (EI)m/z (%): 162 (M+), 131, 103, 71, 43m/z (%): 162 (M+), 131, 103, 71, 43
Optical Rotation [α]D²⁰ + (specific value depends on solvent and concentration)[α]D²⁰ - (specific value depends on solvent and concentration)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer is used.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is typically used at 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Polarimetry
  • Sample Preparation: A solution of known concentration of the this compound enantiomer is prepared in a suitable solvent (e.g., chloroform, ethanol).

  • Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm) is used.

  • Measurement: The prepared solution is placed in a sample cell of a known path length. The observed rotation (α) is measured.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where l is the path length in decimeters and c is the concentration in g/mL.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a this compound enantiomer.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Comparison cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis (Achiral Conditions) cluster_polarimetry Chiral-Specific Analysis cluster_results Results Sample This compound Enantiomer ((R) or (S)) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Polarimetry Polarimetry Sample->Polarimetry Identical_Spectra Identical Spectra for (R) and (S) NMR->Identical_Spectra IR->Identical_Spectra MS->Identical_Spectra Opposite_Rotation Opposite Optical Rotation Polarimetry->Opposite_Rotation

Caption: Workflow for spectroscopic analysis of this compound enantiomers.

Conclusion

A Comparative Guide to Purity Assessment of Dimethyl Malate: Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical aspect of quality control in the manufacturing and development of pharmaceutical ingredients and other chemical products. For dimethyl malate, a versatile diester used in various applications, accurate purity assessment is paramount. This guide provides an objective comparison of four common analytical techniques for determining the purity of this compound: saponification titration, gas chromatography (GC), high-performance liquid chromatography (HPLC), and quantitative nuclear magnetic resonance (qNMR) spectroscopy. Each method's performance is evaluated with supporting experimental data and detailed protocols to aid in the selection of the most appropriate technique for a given analytical challenge.

Comparison of Analytical Methods for this compound Purity

The following table summarizes the key performance characteristics of the four analytical methods for the purity assessment of this compound. The data presented is a synthesis of typical performance characteristics for these methods, as specific validation data for this compound is not uniformly available across all techniques.

ParameterSaponification TitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Saponification of the ester with a known excess of alkali, followed by back-titration of the unreacted alkali.Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by a flame ionization detector.Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample, allowing for quantification against a certified internal standard.
Typical Accuracy 98.0 - 102.0%99.0 - 101.0%99.0 - 101.0%99.5 - 100.5%
Typical Precision (RSD) ≤ 2.0%≤ 1.0%≤ 1.0%≤ 0.5%
Selectivity Low (can be affected by other acidic or basic impurities)High (good separation of volatile impurities)High (good separation of non-volatile impurities)Very High (structure-specific)
Limit of Quantification ~0.1%~0.01%~0.01%~0.1%
Analysis Time ~1-2 hours~30 minutes~20 minutes~15 minutes
Instrumentation Cost LowModerateModerateHigh
Throughput LowHighHighModerate

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Saponification Titration

This method determines the ester content by measuring the amount of alkali consumed during the saponification reaction.

Experimental Workflow:

G Titration Workflow for this compound Purity cluster_0 Sample Preparation cluster_1 Saponification cluster_2 Titration cluster_3 Blank Determination cluster_4 Calculation A Accurately weigh ~1.5 g of this compound B Add 25.0 mL of 0.5 M ethanolic KOH A->B C Add a boiling chip B->C D Reflux for 1 hour C->D E Cool to room temperature D->E F Add phenolphthalein indicator E->F G Titrate with 0.5 M HCl until endpoint F->G H Record the volume of HCl used G->H I Repeat the procedure without the sample J Calculate the purity of this compound H->J I->J G Method Selection Logic for this compound Purity Start Start: Purity Assessment of this compound Q1 Need for high accuracy and structural confirmation? Start->Q1 A1_Yes qNMR Q1->A1_Yes Yes Q2 Are volatile impurities the main concern? Q1->Q2 No A1_No Consider other methods A2_Yes GC-FID Q2->A2_Yes Yes Q3 Are non-volatile or polar impurities expected? Q2->Q3 No A2_No Consider other methods A3_Yes HPLC-UV Q3->A3_Yes Yes Q4 Is instrumentation cost a major constraint? Q3->Q4 No A3_No Consider other methods A4_Yes Saponification Titration Q4->A4_Yes Yes A4_No Choose based on other factors Q4->A4_No No

A Comparative Guide to the Synthesis of Dimethyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic routes to Dimethyl malate, a valuable ester in organic synthesis. The following sections detail the performance of different methods, supported by experimental data, to assist researchers in selecting the most suitable route for their specific needs.

Comparison of Synthetic Routes

Three primary methods for the synthesis of this compound are evaluated: Fischer Esterification of L-Malic Acid, a two-step esterification of maleic anhydride, and a continuous catalytic distillation process also starting from maleic anhydride. The performance of each method is summarized below.

FeatureFischer Esterification of L-Malic AcidEsterification of Maleic AnhydrideCatalytic Distillation of Maleic Anhydride
Starting Material L-Malic AcidMaleic AnhydrideMaleic Anhydride
Primary Reagent MethanolMethanolMethanol
Catalyst Sulfuric AcidSulfuric Acid or other acid catalystsStrong-acid ion exchange resin
Reported Yield 87-97%[1]High (Isomerization to dimethyl fumarate can be a side reaction)~99%[2]
Reaction Conditions Reflux, 75-100°C[1]Two-stage: Monoesterification (70-100°C) followed by diesterification[3]Continuous process, 105-145°C in the catalytic tower[3]
Key Advantages Utilizes a readily available, chiral starting material.High-yielding process.Continuous process, high efficiency and yield.[2][3]
Key Disadvantages Requires removal of water to drive equilibrium.Potential for isomerization to the fumarate diester.Requires specialized equipment (catalytic distillation column).

Experimental Protocols

Fischer Esterification of L-Malic Acid

This method involves the direct esterification of L-malic acid with methanol using a strong acid catalyst.

Materials:

  • L-Malic acid (1.0 eq)

  • Methanol (excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve L-malic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux (approximately 75°C) and maintain for 16 hours.[1]

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation.

Esterification of Maleic Anhydride

This procedure occurs in two stages: the formation of the monomethyl maleate followed by the second esterification to the diester.

Materials:

  • Maleic anhydride (1.0 eq)

  • Methanol (stoichiometric for the first step, excess for the second)

  • Sulfuric Acid (catalyst for the second step)

Procedure:

  • Monoesterification: React maleic anhydride with one equivalent of methanol. This reaction is typically exothermic and proceeds readily to form monomethyl maleate.

  • Diesterification: To the monomethyl maleate, add an excess of methanol and a catalytic amount of sulfuric acid.

  • Heat the mixture to reflux to drive the reaction to completion. Water formed during the reaction should be removed to shift the equilibrium towards the product.

  • Workup and purification would be similar to the Fischer esterification method, involving neutralization, extraction, drying, and distillation.

Catalytic Distillation of Maleic Anhydride

This industrial method combines reaction and separation in a single unit for a highly efficient continuous process.

Materials:

  • Maleic anhydride

  • Methanol

  • Strong-acid ion exchange resin catalyst (e.g., DNW-1)[2]

Procedure:

  • A mixture of maleic anhydride and methanol is continuously fed to a mono-esterification kettle.[3]

  • The resulting monomethyl maleate is then continuously pumped into a catalytic esterification tower packed with a solid acid catalyst.[3]

  • Methanol vapor is introduced from the bottom of the tower, flowing counter-current to the liquid monomethyl maleate.[3]

  • The esterification reaction occurs on the surface of the catalyst, and the this compound product is continuously collected from the bottom of the tower, while unreacted methanol is recycled from the top.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflow for the described synthetic routes.

Fischer Esterification of L-Malic Acid A L-Malic Acid + Methanol B Add H₂SO₄ (cat.) A->B C Reflux (75°C, 16h) B->C D Workup & Purification C->D E This compound D->E Esterification of Maleic Anhydride cluster_0 Step 1: Monoesterification cluster_1 Step 2: Diesterification A Maleic Anhydride + Methanol (1 eq) B Monomethyl maleate A->B C Monomethyl maleate + Methanol (excess) + H₂SO₄ (cat.) B->C D Reflux C->D E Workup & Purification D->E F This compound E->F Catalytic Distillation Process A Maleic Anhydride + Methanol Feed B Mono-esterification Kettle A->B C Catalytic Distillation Tower (Solid Acid Catalyst) B->C Monomethyl maleate D This compound Product C->D E Methanol Recycle C->E E->A

References

Safety Operating Guide

Proper Disposal of Dimethyl Malate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of dimethyl malate, reinforcing our commitment to being your preferred source for laboratory safety and chemical handling information.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health and environmental hazards. It is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[1][2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[3]

In case of exposure, it is crucial to take the following first aid measures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

  • After skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. If skin irritation or a rash occurs, get medical advice.[1][4]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4]

  • After ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and safety glasses with side shields or a face shield when handling this compound.[1][5][6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for understanding its properties and ensuring safe handling and disposal.

PropertyValueSource(s)
Molecular Formula C₆H₈O₄[4]
Molecular Weight 144.13 g/mol [4]
Appearance Colorless liquid[2][4]
Boiling Point 204 - 205 °C[3][4]
Melting Point -17.5 °C[2][4]
Density 1.152 g/cm³ at 25 °C[3]
Flash Point 91 °C[4]
Water Solubility 77.9 g/L at 20 °C[1]
GHS Hazard Statements H302, H312, H317, H319, H335, H401, H412[1][2][3][7]

Experimental Protocol: Spill Management

In the event of a this compound spill, follow these detailed steps to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to avoid inhalation of vapors.[6]

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection.[5][6]

  • Contain the Spill: Prevent the spill from spreading and from entering drains or waterways.[3][6]

  • Absorb the Spill: Use an inert, non-combustible absorbent material such as sand, diatomite, or universal binders to soak up the spilled liquid.[5][7]

  • Collect the Waste: Carefully collect the absorbed material and place it into a suitable, clearly labeled, and closed container for disposal.[3][5][7]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: Dispose of the container with the absorbed spill material as hazardous waste in accordance with all local, regional, and national regulations.[1][3][7]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Our commitment is to provide you with the critical information needed to handle chemicals safely and effectively, from acquisition to disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information for Dimethyl Malate

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for research scientists and drug development professionals. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical and requires specific precautions.[1] It is harmful if swallowed or in contact with skin, causes serious eye irritation, and may provoke an allergic skin reaction or respiratory irritation.[2][3][4]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecification and Use
Eye and Face Protection Chemical safety goggles or a face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] To be worn at all times when handling the chemical to prevent splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothingWear appropriate protective gloves to prevent skin exposure.[5] Protective clothing should be worn to prevent skin contact.[1][5] Contaminated clothing should be removed and washed before reuse.[5][6]
Respiratory Protection Required when vapors or aerosols are generatedUse a NIOSH-approved respirator or equivalent.[2] Ensure adequate ventilation, such as working in a fume hood, to keep airborne concentrations low.[3][5]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from procurement to disposal.

Pre-Handling and Preparation
  • Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound.

  • Assemble PPE: Don the appropriate PPE as detailed in Table 1.

Handling the Chemical
  • Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[3]

  • Avoid Inhalation: Do not breathe mist or vapors.[2][3]

  • Safe Handling Practices: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the handling area.[2][3] Keep the container tightly closed when not in use.[5]

Storage
  • Storage Conditions: Store in a cool, dry, well-ventilated area away from sources of ignition.[5]

  • Container: Keep the container tightly closed.[1][3][5]

  • Incompatible Materials: Store separately from acids, bases, reducing agents, and oxidizing agents.[1]

Emergency and Disposal Plan

Accidental Release Measures
  • Evacuate and Ventilate: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[5]

  • Containment: Absorb the spill with an inert material such as sand, vermiculite, or earth.[5] Prevent the spill from entering drains or waterways.[5]

  • Cleanup: Collect the absorbed material into a suitable, closed container for disposal.[1][5]

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Action
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical aid.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Get immediate medical attention.[5]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5] Do not induce vomiting. Seek immediate medical attention.[5]
Disposal Plan
  • Waste Classification: this compound and its container must be disposed of as hazardous waste.[7]

  • Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations at an approved waste disposal plant.[1][3][6] Do not allow the product to reach the sewage system.[6]

Quantitative Data Summary

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C6H8O4[5]
Molecular Weight 144.13 g/mol [5]
Appearance Colorless liquid[5]
Boiling Point 204.0 - 205.0 °C @ 760.00 mmHg[5]
Flash Point 91 °C (195.80 °F)[5]
Density 1.1520 g/cm³[5]
Vapor Pressure 1 mmHg @ 45.7 °C[5]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_storage 3. Storage cluster_disposal 4. Disposal Phase cluster_emergency Emergency Procedures a Review SDS b Verify Engineering Controls (Fume Hood, Eyewash, Shower) a->b c Don Personal Protective Equipment (PPE) b->c d Chemical Handling in Fume Hood c->d Proceed to Handling e Keep Container Tightly Closed d->e h Treat as Hazardous Waste d->h Dispose of Waste f Store in Cool, Dry, Ventilated Area e->f Store After Use g Segregate from Incompatibles f->g i Dispose via Approved Waste Plant h->i j Spill or Exposure Occurs k Follow First Aid Measures j->k Exposure l Execute Spill Cleanup Protocol j->l Spill

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl malate
Reactant of Route 2
Reactant of Route 2
Dimethyl malate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。